molecular formula C9H12ClN B3026920 4-Methylindoline hydrochloride CAS No. 1187928-38-6

4-Methylindoline hydrochloride

Cat. No.: B3026920
CAS No.: 1187928-38-6
M. Wt: 169.65
InChI Key: IEIFWNWARZLMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylindoline hydrochloride (CAS 1187928-38-6) is an organic compound with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol . It is classified as a specialty chemical and serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . The indoline core structure is a privileged framework for designing novel bioactive compounds. Recent scientific investigations highlight the significant value of indoline-based derivatives in the discovery of multitarget anti-inflammatory drugs . Research identifies these compounds as potent dual inhibitors of key enzymes in the arachidonic acid pathway: 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . This dual mechanism of action simultaneously blocks the production of pro-inflammatory leukotrienes and boosts the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), offering a promising polypharmacological approach to treating inflammatory diseases . Such compounds have demonstrated remarkable in vivo efficacy in murine models, including zymosan-induced peritonitis and experimental asthma, paving the way for their further development as therapeutic agents . This product is provided with a minimum purity of 95% and is intended for research purposes only . It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-3-2-4-9-8(7)5-6-10-9;/h2-4,10H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIFWNWARZLMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-38-6
Record name 1H-Indole, 2,3-dihydro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2,3-dihydro-1H-indole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methylindoline Hydrochloride: A Technical Guide for Chemical Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Methylindoline hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and synthetic organic chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes known information about the indoline scaffold and related molecules to offer a comprehensive resource for its study and application.

Introduction: The Significance of the Indoline Scaffold

The indoline (2,3-dihydro-1H-indole) nucleus is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom, provides a three-dimensional framework that can effectively interact with a variety of biological targets. The benzene ring of the indoline moiety can engage in hydrophobic interactions, while the nitrogen atom can act as a hydrogen bond donor or acceptor. This versatility has led to the incorporation of the indoline core into numerous biologically active natural products and FDA-approved drugs.[1][2][3]

This compound, as a specific derivative, offers a unique substitution pattern that can influence its steric and electronic properties, potentially leading to novel pharmacological activities. The methyl group at the 4-position can impact the molecule's lipophilicity and its interaction with target proteins. The hydrochloride salt form generally enhances water solubility and stability, making it more amenable to handling and formulation in research settings.

Physicochemical Properties

Detailed experimental data for this compound is not widely reported. The following table summarizes its known and estimated properties.

PropertyValueSource/Comment
Chemical Name This compoundIUPAC Nomenclature
Synonyms 4-methyl-2,3-dihydro-1H-indole hydrochloride
CAS Number 1187928-38-6
Molecular Formula C₉H₁₂ClN
Molecular Weight 169.65 g/mol [4]
Appearance White to off-white solid (Predicted)Based on similar amine hydrochlorides.
Melting Point Not availableExpected to be a crystalline solid with a relatively high melting point.
Boiling Point Not applicableDecomposes upon strong heating.
Solubility Water: Soluble (Predicted) Ethanol: Soluble (Predicted) DMSO: Soluble (Predicted) Acetone: Sparingly soluble (Predicted)The hydrochloride salt form is expected to confer solubility in polar protic solvents.[5] Solubility in less polar solvents is likely limited.

Synthesis and Reactivity

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 4-methylindole.

Proposed Synthetic Pathway

G start 4-Methylindole step1 Reduction start->step1 intermediate 4-Methylindoline step1->intermediate e.g., NaBH3CN, TFA or H2, Pd/C step2 Salt Formation intermediate->step2 product This compound step2->product HCl in Ether or Isopropanol

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 4-Methylindole

Disclaimer: This is a proposed protocol based on established literature for the reduction of indoles.[6] Researchers should conduct their own risk assessment and optimization.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a solution of a suitable reducing agent. A common and effective method is the use of sodium cyanoborohydride (NaBH₃CN) in the presence of an acid like trifluoroacetic acid (TFA).[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding water. If an acidic medium was used, neutralize the solution with a base such as sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylindoline. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified 4-methylindoline in a minimal amount of a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Spectroscopic Analysis (Analog-Based)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

  • Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.2 ppm), corresponding to the protons on the benzene ring. The coupling pattern will be indicative of a 1,2,4-trisubstituted benzene ring.

  • Methylene Protons (C2 and C3): Two triplets in the aliphatic region, corresponding to the two CH₂ groups of the five-membered ring. The protons at C2 (adjacent to the nitrogen) are expected to be further downfield (approx. 3.3-3.7 ppm) than the protons at C3 (approx. 2.9-3.3 ppm).

  • Methyl Protons: A singlet at approximately 2.2-2.5 ppm, corresponding to the methyl group at the 4-position.

  • N-H Protons: A broad singlet at a downfield chemical shift (likely >10 ppm) corresponding to the two protons on the protonated nitrogen (NH₂⁺).

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the nine carbon atoms in the molecule:

  • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

  • Methylene Carbons: Two signals in the aliphatic region, with the C2 carbon being more deshielded (approx. 45-55 ppm) than the C3 carbon (approx. 25-35 ppm).

  • Methyl Carbon: A signal in the upfield region (approx. 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

  • N-H Stretch: A broad and strong absorption band in the region of 2400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of a secondary ammonium salt (R₂NH₂⁺).

  • C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum (likely using electrospray ionization, ESI), the base peak would correspond to the free base (4-methylindoline) after the loss of HCl, with a molecular ion peak [M+H]⁺ at m/z 134.11. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the five-membered ring.

Applications in Drug Development and Research

The indoline scaffold is a key component in a number of therapeutic agents, highlighting the potential of this compound as a building block or lead compound.

The Indoline Core in Approved Drugs

Several FDA-approved drugs contain the indoline or the closely related indole and indolinone cores.[1][3][7] Examples include:

  • Indapamide: A diuretic and antihypertensive agent that contains a substituted indoline moiety.

  • Perindopril: An ACE inhibitor used to treat high blood pressure and heart failure.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of certain cancers.

The presence of the indoline scaffold in these diverse drugs underscores its value in establishing favorable drug-like properties and potent biological activity.

Potential Pharmacological Activities

Derivatives of the indoline nucleus have been investigated for a wide range of pharmacological activities, including:

  • Anticancer: The indoline core is found in several kinase inhibitors.[7]

  • Anti-inflammatory: Indoline derivatives have shown potential as anti-inflammatory agents.[8][9]

  • Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.

  • Central Nervous System (CNS) Activity: The structural similarity of indoline to neurotransmitters like serotonin has led to its exploration in CNS drug discovery.

The introduction of a methyl group at the 4-position of the indoline ring in this compound provides a specific point for structural modification and can influence the molecule's interaction with biological targets, potentially leading to novel therapeutic agents.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • First Aid:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and organic synthesis. While a comprehensive set of experimental data for this specific compound is yet to be widely published, its structural relationship to the well-established indoline scaffold provides a strong basis for its exploration. This guide has provided a framework for understanding its properties, synthesis, and potential applications, encouraging further research into this promising molecule.

References

An In-depth Technical Guide to 4-Methylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1187928-38-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylindoline hydrochloride (CAS Number: 1187928-38-6), a key heterocyclic building block in medicinal chemistry and drug discovery. While specific experimental data for the hydrochloride salt is not extensively published, this guide synthesizes information on the parent compound, 4-Methylindoline, with established principles of hydrochloride salt formation, characterization, and handling. We will delve into the synthesis of the indoline core, its conversion to the hydrochloride salt, detailed analytical characterization, physicochemical properties, applications in drug development, and essential safety protocols. This document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic and therapeutic development endeavors.

Introduction to the Indoline Scaffold

The indoline, or 2,3-dihydroindole, scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it an invaluable component in the design of bioactive molecules. The fusion of a benzene ring with a five-membered nitrogen-containing ring imparts a rigid, three-dimensional structure that can effectively interact with biological targets.[1] The introduction of substituents, such as a methyl group at the 4-position, allows for the fine-tuning of a compound's steric and electronic properties, which can significantly impact its pharmacological profile, including potency and selectivity.[1]

Indoline derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial properties.[1][2] Their role as key intermediates in the synthesis of more complex molecules further underscores their importance in the pharmaceutical industry.[3] this compound, as a salt form, offers advantages in terms of stability, solubility, and ease of handling compared to its free base counterpart, making it a practical choice for research and development.

Physicochemical Properties

While specific experimental data for this compound is limited, we can infer its properties based on the free base, 4-Methylindoline, and the general characteristics of amine hydrochlorides.

Property4-Methylindoline (Free Base)This compound (Predicted)
CAS Number 62108-16-11187928-38-6[2]
Molecular Formula C₉H₁₁N[4]C₉H₁₂ClN[2]
Molecular Weight 133.19 g/mol [4]169.65 g/mol [2]
Appearance Data not availableLikely a crystalline solid
Melting Point Data not availableExpected to be significantly higher than the free base
Boiling Point Data not availableNot applicable (decomposes)
Solubility Poorly soluble in waterExpected to have enhanced solubility in water and polar protic solvents[5]

Rationale for Predicted Properties: The conversion of a basic amine to its hydrochloride salt involves the protonation of the nitrogen atom. This introduces an ionic character to the molecule, leading to stronger intermolecular forces within the crystal lattice. Consequently, the melting point of the salt is typically much higher than that of the free base. The ionic nature also significantly enhances the compound's solubility in polar solvents like water, a crucial attribute for many pharmaceutical applications.[5]

Synthesis and Purification

The synthesis of this compound is a two-step process: the formation of the 4-methylindoline core followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methylindoline

The indoline skeleton can be synthesized through various methods, with one of the most common being the reduction of the corresponding indole.[6]

Experimental Protocol: Reduction of 4-Methylindole to 4-Methylindoline

This protocol is a general representation based on established methods for indole reduction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylindole (1 equivalent) in a suitable acidic medium, such as 85% phosphoric acid.[7]

  • Addition of Reducing Agent: While stirring, add a reducing agent like zinc dust (excess) portion-wise to the solution. The reaction is exothermic and should be controlled with an ice bath if necessary.[7]

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench it by adding it to a beaker of ice. Basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) to a pH > 10.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude 4-methylindoline.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of this compound

The conversion of the basic 4-methylindoline to its hydrochloride salt is a straightforward acid-base reaction. This process is often performed to improve the compound's stability and aqueous solubility.[8]

Experimental Protocol: Preparation of this compound

  • Dissolution: Dissolve the purified 4-methylindoline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or acetone.[8]

  • Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride (HCl) in the same solvent (or bubble anhydrous HCl gas through the solution) until the precipitation of the hydrochloride salt is complete.[8] The use of anhydrous conditions is crucial to prevent the formation of wet, oily products.[8]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or impurities. Dry the resulting white to off-white solid under vacuum to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start 4-Methylindole reduction Reduction (e.g., Zn, H₃PO₄) start->reduction free_base 4-Methylindoline (Free Base) reduction->free_base purification Purification (Column Chromatography) free_base->purification pure_free_base Pure 4-Methylindoline purification->pure_free_base hcl_formation HCl Salt Formation (Anhydrous HCl) pure_free_base->hcl_formation product This compound hcl_formation->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the methyl group. Upon protonation to form the hydrochloride salt, the N-H proton will become more deshielded and may appear as a broad singlet at a higher chemical shift. The protons adjacent to the nitrogen (at the C2 and C3 positions) are also expected to experience a downfield shift due to the inductive effect of the positively charged nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. Similar to the proton spectrum, the carbons directly attached to the nitrogen (C3a and C7a) and those in the pyrrolidine ring (C2 and C3) are expected to shift downfield upon protonation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A key feature to confirm the formation of the hydrochloride salt is the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in amine salts. The N-H bending vibration is also expected in the 1500-1600 cm⁻¹ region. Other expected signals include C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. For this compound, the mass spectrum will typically show the molecular ion peak for the free base (4-methylindoline) at m/z = 133.19, as the hydrochloride salt will dissociate in the mass spectrometer.

Applications in Research and Drug Development

The indoline scaffold is a cornerstone in the development of new therapeutic agents.[1] The strategic placement of a methyl group at the 4-position can influence the molecule's interaction with target proteins and its metabolic stability.

  • As a Synthetic Intermediate: this compound serves as a versatile building block for the synthesis of more complex molecules. The secondary amine of the indoline core can be readily functionalized, allowing for the introduction of various side chains and pharmacophores.[2]

  • In Medicinal Chemistry: Derivatives of substituted indolines have been investigated for a range of therapeutic applications:

    • Anti-inflammatory and Antioxidant Agents: Indoline derivatives have shown potent anti-inflammatory and antioxidant activities.[2]

    • α1A-Adrenoceptor Antagonists: Certain indoline derivatives have been developed as selective antagonists for the α1A-adrenergic receptor, with potential applications in the treatment of benign prostatic hyperplasia.[9]

    • Anticancer Agents: The indoline core is present in several compounds investigated for their anti-tumor properties.[1]

G cluster_applications Therapeutic Areas 4-Methylindoline_HCl 4-Methylindoline Hydrochloride Functionalization N-Functionalization 4-Methylindoline_HCl->Functionalization Drug_Scaffolds Complex Drug Scaffolds Functionalization->Drug_Scaffolds Anti_Inflammatory Anti-inflammatory Drug_Scaffolds->Anti_Inflammatory Antioxidant Antioxidant Drug_Scaffolds->Antioxidant Anticancer Anticancer Drug_Scaffolds->Anticancer BPH_Treatment BPH Treatment Drug_Scaffolds->BPH_Treatment

References

An In-Depth Technical Guide to the Molecular Structure of 4-Methylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Methylindoline hydrochloride (CAS: 1187928-38-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Departing from a rigid template, this document is structured to deliver a deep, practical understanding of the molecule's synthesis, structural characteristics, and analytical validation from a field-proven perspective. The methodologies described are designed to be self-validating, providing the causality behind experimental choices to ensure reproducibility and robust scientific outcomes.

Introduction and Strategic Importance

This compound belongs to the indoline class of bicyclic aromatic amines. The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methyl group at the 4-position of the benzene ring subtly modulates the molecule's electronic and steric properties, which can significantly influence its biological activity and pharmacokinetic profile. As the hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more amenable to handling, formulation, and biological screening.[2]

This guide will elucidate the molecular structure of this compound through a detailed exploration of its synthesis and comprehensive spectroscopic characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
CAS Number 1187928-38-6[3][4]
Molecular Formula C₉H₁₂ClN[3]
Molecular Weight 169.65 g/mol [3]
Canonical SMILES CC1=C2CCNC2=CC=C1.Cl[4]
Appearance Predicted: White to off-white crystalline solidAnalogy to similar amine hydrochlorides[2]
Solubility Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO)[2]
Melting Point Not experimentally reported.-

Synthesis and Mechanistic Considerations

The most efficient and industrially scalable synthesis of this compound begins with the commercially available precursor, 4-methylindole. The process involves two key stages: the reduction of the indole's pyrrole ring and the subsequent salt formation.

Stage 1: Catalytic Hydrogenation of 4-Methylindole

The conversion of an indole to an indoline is a reduction reaction that targets the 2,3-double bond of the pyrrole ring. While various reducing agents can accomplish this, heterogeneous catalytic hydrogenation offers the cleanest and most environmentally benign pathway, utilizing molecular hydrogen and producing minimal waste.[4]

Causality of Method Selection:

  • Catalyst: Platinum on carbon (Pt/C) is chosen for its high efficacy in hydrogenating unprotected indoles.[4] The carbon support provides a high surface area for the reaction.

  • Acidic Activation: The reaction is performed in the presence of a non-interfering acid, such as p-toluenesulfonic acid (TsOH). The indole nucleus is electron-rich and resistant to reduction. Protonation of the indole nitrogen (or more accurately, the C3 position) generates an indoleninium ion, which is more electrophilic and susceptible to hydride attack from the catalyst surface.

  • Solvent: Water is selected as a "green" solvent. This choice is unconventional for many organic reactions but has been proven effective for this transformation, avoiding the use of volatile organic solvents.[4]

Protocol 2.1: Synthesis of 4-Methylindoline (Free Base)
  • To a high-pressure reaction vessel, add 4-methylindole (1.0 eq.), 5% Platinum on Carbon (Pt/C, 5 mol%), and p-toluenesulfonic acid (1.0 eq.).

  • Add deionized water as the solvent (approx. 0.1 M concentration of substrate).

  • Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 100 psi.

  • Stir the reaction mixture vigorously at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Add ethyl acetate to extract the product.

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methylindoline as an oil. Purification can be achieved via flash column chromatography if necessary.

Stage 2: Hydrochloride Salt Formation

Conversion of the free base amine to its hydrochloride salt is a straightforward acid-base reaction. This step is critical for improving the compound's stability and handling characteristics.

Causality of Method Selection:

  • Reagent: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent (e.g., diethyl ether or 1,4-dioxane) is used. This prevents the introduction of water, which could interfere with crystallization and yield a hydrated product.

  • Solvent System: A non-polar solvent in which the free base is soluble but the hydrochloride salt is insoluble (like diethyl ether or ethyl acetate) is chosen to facilitate precipitation of the pure product.

Protocol 2.2: Preparation of this compound
  • Dissolve the purified 4-methylindoline (1.0 eq.) in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq.) dropwise with stirring.

  • A precipitate will form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting white to off-white solid under vacuum to yield pure this compound.

Elucidation of Molecular Structure

The definitive structure of this compound is best understood through a combination of modern spectroscopic techniques. While experimental data for this specific salt is not widely published, this section provides a detailed prediction and interpretation of the expected spectra, grounded in the known principles of NMR, IR, and MS, and by analogy to closely related structures. This serves as a self-validating guide for researchers analyzing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the carbon-hydrogen framework of the molecule. Protonation at the nitrogen atom significantly influences the chemical shifts of adjacent protons and carbons.

  • Protonation Site: The lone pair of electrons on the nitrogen atom is the most basic site in the molecule. In the presence of HCl, this nitrogen will be protonated to form an ammonium salt. This introduces two protons on the nitrogen (N-H₂⁺), which are expected to be observable and couple with adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityRationale for Prediction
H-7 ~7.15d, J ≈ 7.5 HzAromatic proton ortho to the fused ring junction.
H-6 ~7.00t, J ≈ 7.6 HzAromatic proton coupled to H-5 and H-7.
H-5 ~6.90d, J ≈ 7.2 HzAromatic proton ortho to the methyl group.
H-2 (CH₂) ~3.60t, J ≈ 8.5 HzMethylene protons adjacent to the protonated nitrogen, shifted downfield due to the inductive effect of the N⁺ atom.
H-3 (CH₂) ~3.10t, J ≈ 8.5 HzBenzylic methylene protons adjacent to the aromatic ring.
CH₃ ~2.20sAromatic methyl group protons.
N-H₂⁺ ~9.5 - 10.5br sBroad signal for the acidic ammonium protons. Exchange with residual water in the solvent can broaden the signal.

Causality of Predictions: The predicted shifts are based on data for indoline and substituted anilinium salts. Protonation of the nitrogen deshields the adjacent C2 protons significantly. The aromatic signals remain largely consistent with a 1,2,3-trisubstituted benzene ring pattern.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)Rationale for Prediction
C-7a ~148.0Aromatic quaternary carbon bonded to nitrogen, shifted downfield by the N⁺ inductive effect.
C-3a ~132.0Aromatic quaternary carbon at the other ring junction.
C-4 ~130.0Aromatic quaternary carbon bearing the methyl group.
C-6 ~128.0Aromatic methine carbon (CH).
C-5 ~125.0Aromatic methine carbon (CH).
C-7 ~120.0Aromatic methine carbon (CH).
C-2 ~50.0Aliphatic carbon adjacent to the protonated nitrogen, significantly deshielded.
C-3 ~28.0Aliphatic carbon in the benzylic position.
CH₃ ~18.0Aromatic methyl carbon.
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The formation of the ammonium hydrochloride salt introduces distinct vibrational bands.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityRationale
~3200 - 2700 N⁺-H StretchStrong, BroadCharacteristic broad absorption for a secondary ammonium salt. This is a key indicator of successful salt formation.
~3100 - 3000 C(sp²)-H StretchMediumAromatic C-H stretching.
~2980 - 2850 C(sp³)-H StretchMediumAliphatic C-H stretching from the methyl and methylene groups.
~1610, ~1480 C=C StretchMedium-StrongAromatic ring skeletal vibrations.
~1590 N⁺-H BendMediumScissoring vibration of the secondary ammonium group.
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. In a typical Electron Ionization (EI) experiment, the hydrochloride salt will thermally decompose to the free base in the hot inlet. Therefore, the observed mass spectrum will be that of 4-methylindoline (C₉H₁₁N, MW: 133.19).

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 133, corresponding to the molecular weight of the 4-methylindoline free base.

  • Key Fragmentation Pathway: The most significant fragmentation is the loss of a hydrogen atom to form a stable, aromatic indolinium-type cation. This is known as α-cleavage adjacent to the nitrogen.

    • [M-1]⁺: A very intense peak is expected at m/z = 132. This is often the base peak in the spectrum for indolines.

  • Other Fragments: Loss of the methyl group ([M-15]⁺) may occur, leading to a peak at m/z = 118.

Visualization of Key Relationships

Diagrams are essential for visualizing workflows and structural relationships, providing an at-a-glance understanding of complex information.

Synthesis_Workflow cluster_start Starting Material cluster_stage1 Stage 1: Reduction cluster_stage2 Stage 2: Salt Formation A 4-Methylindole B Catalytic Hydrogenation (H₂, Pt/C, TsOH, H₂O) A->B Reaction C 4-Methylindoline (Free Base) B->C Isolation & Purification D Acidification (HCl in Diethyl Ether) C->D Reaction E This compound D->E Precipitation & Isolation

Caption: Synthetic workflow for this compound.

Caption: Structure and predicted ¹H NMR proton assignments.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and sample integrity is paramount.

  • Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The hydrochloride salt is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for drug discovery and chemical synthesis. This guide has provided a comprehensive framework for its preparation and structural characterization. By understanding the causality behind the chosen synthetic methods and the principles governing its spectroscopic signatures, researchers can confidently synthesize, validate, and utilize this compound in their work. The predictive data herein serves as a robust baseline for experimental verification, embodying a scientifically rigorous and self-validating approach to chemical research.

References

4-Methylindoline hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methylindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound. The synthesis is strategically divided into two primary stages: the formation of the 4-methylindole precursor via the Fischer Indole Synthesis, followed by its selective reduction to 4-methylindoline and subsequent conversion to the stable hydrochloride salt. This document elucidates the mechanistic underpinnings of each reaction, explains the causality behind critical experimental choices, and provides detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the expert knowledge required to successfully and efficiently synthesize this valuable indoline scaffold.

Introduction

4-Methylindoline is a substituted indoline molecule, a heterocyclic amine featuring a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The indoline core is a prevalent motif in a vast array of biologically active molecules and pharmaceutical agents.[1] The addition of a methyl group at the 4-position of the benzene ring creates a specific stereoelectronic environment, making 4-methylindoline and its derivatives valuable building blocks in medicinal chemistry and materials science.[2]

The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more suitable for handling, formulation, and biological testing. This guide details a logical and efficient synthetic approach, beginning with the construction of the aromatic indole ring system, followed by its targeted reduction.

Part 1: Synthesis of the Precursor: 4-Methylindole via Fischer Indole Synthesis

The initial strategic objective is the construction of the 4-methylindole core. The Fischer Indole Synthesis, a reaction discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for preparing indoles from readily available starting materials.[3]

Core Principle & Mechanism

The Fischer Indole Synthesis produces an indole by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[3][4] The reaction proceeds through a cascade of well-defined steps:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

  • [5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This key step breaks the N-N bond and forms a new C-C bond, temporarily disrupting the aromaticity of the benzene ring to form a di-imine intermediate.

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack from the newly formed amino group onto one of the imine carbons, resulting in a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions generates the stable, aromatic indole ring system.[6]

// Nodes A [label="Arylhydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"]; C [label="Enamine (Tautomer)"]; D [label="[5][5]-Sigmatropic\nRearrangement"]; E [label="Di-imine Intermediate"]; F [label="Rearomatization"]; G [label="Cyclic Aminal"]; H [label="Indole Product"];

// Edges with labels A -> B [label=" Condensation\n(-H2O) "]; B -> C [label=" Tautomerization "]; C -> D [label=" Protonation "]; D -> E [label=" Rearrangement "]; E -> F [label=" Proton Transfer "]; F -> G [label=" Intramolecular\nCyclization "]; G -> H [label=" Elimination\n(-NH3) "]; } .enddot Caption: The stepwise mechanism of the Fischer Indole Synthesis.

Application to 4-Methylindole Synthesis

To synthesize 4-methylindole, the required starting materials are (3-methylphenyl)hydrazine and a suitable carbonyl compound that provides the remaining two carbons of the pyrrole ring. Using acetaldehyde or its equivalent is a direct approach.

Experimental Protocol: Fischer Indole Synthesis of 4-Methylindole

This protocol is a representative procedure adapted from established Fischer Indole Synthesis methodologies.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride and liberate the free hydrazine.

    • Add acetaldehyde (1.2 eq) dropwise to the solution while stirring at room temperature.

    • Continue stirring for 1-2 hours. The resulting hydrazone may precipitate from the solution. Isolate the solid by filtration or use the mixture directly in the next step.

  • Indolization (Cyclization):

    • Prepare a mixture of polyphosphoric acid (PPA) (10x weight of the hydrazone) in a separate flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90°C.

    • Carefully add the prepared (3-methylphenyl)hydrazone of acetaldehyde to the hot PPA in portions, ensuring the temperature does not exceed 100°C.

    • After the addition is complete, stir the reaction mixture at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC.

    • Allow the mixture to cool to approximately 60°C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until it is basic (pH > 9).

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methylindole.

    • Purify the crude product by column chromatography or recrystallization if necessary.

Causality and Field-Proven Insights
  • Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the acid catalyst and the reaction solvent, providing a highly effective medium for the rearrangement and cyclization steps.[4] Alternatively, Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as sulfuric acid can be used, though conditions may need further optimization.[3]

  • Temperature Control: The indolization step is exothermic. Careful, portion-wise addition of the hydrazone to the pre-heated acid is crucial to maintain control over the reaction temperature and prevent unwanted side reactions or charring.

Part 2: Selective Reduction of 4-Methylindole to 4-Methylindoline

The conversion of an indole to an indoline requires the selective reduction of the C2-C3 double bond within the pyrrole ring, a task complicated by the aromatic stability of the indole nucleus.[7]

Challenges and Strategic Solutions

Direct catalytic hydrogenation of indoles can be challenging. The aromatic system is resistant to reduction, and the resulting indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction's progress.[7] A highly effective strategy to overcome this is to perform the hydrogenation under acidic conditions. Protonation of the indole at the C3 position generates an iminium ion, which disrupts the aromaticity and makes the C2-C3 bond significantly more susceptible to reduction.[7]

Indole_Reduction_Workflow

Method of Choice: Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysis, particularly with platinum on carbon (Pt/C) in an acidic aqueous medium, presents a green and highly efficient solution for this transformation.[7] This method avoids the stoichiometric waste associated with hydride reagents like NaBH₃CN.[1]

Experimental Protocol: Catalytic Hydrogenation of 4-Methylindole
  • Reactor Setup:

    • To a high-pressure hydrogenation vessel, add 4-methylindole (1.0 eq), 5% Platinum on Carbon (Pt/C, 5-10 mol%), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.1 eq), and a solvent (deionized water or ethanol). The use of water makes this a particularly green process.[7]

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

    • Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Carefully vent the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with the reaction solvent.

    • Transfer the filtrate to a separatory funnel and neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute NaOH solution until the aqueous layer is basic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-methylindoline as a free base, which may be an oil or a low-melting solid.

Part 3: Hydrochloride Salt Formation and Purification

The final step involves converting the basic 4-methylindoline into its more stable and handleable hydrochloride salt.

Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude 4-methylindoline free base obtained from the previous step in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification:

    • While stirring the solution, add a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) dropwise.[8]

    • A white precipitate of this compound should form immediately.

  • Isolation and Purification:

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-salt impurities.

    • Dry the product under high vacuum to afford pure this compound.

    • If further purification is needed, the salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Data Presentation

Table 1: Key Reagents and Their Properties

ReagentFormulaMol. Weight ( g/mol )Role
(3-methylphenyl)hydrazine HClC₇H₁₁ClN₂158.63Indole Precursor
AcetaldehydeC₂H₄O44.05Indole Precursor
Polyphosphoric Acid (PPA)(HPO₃)nVariableAcid Catalyst & Solvent
4-MethylindoleC₉H₉N131.17Reduction Substrate
Platinum on Carbon (5% Pt/C)Pt/CN/AHydrogenation Catalyst
p-Toluenesulfonic AcidC₇H₈O₃S·H₂O190.22Reduction Co-catalyst
Hydrogen GasH₂2.02Reducing Agent
Hydrochloric Acid (in Dioxane)HCl36.46Salt Formation Reagent

Safety and Handling

  • Hydrazines: Phenylhydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids: Polyphosphoric acid, p-toluenesulfonic acid, and hydrochloric acid are corrosive. Avoid contact with skin and eyes. PPA reacts exothermically with water; quenching should be done slowly and carefully onto ice.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Use a properly rated and maintained pressure vessel behind a safety shield. Ensure the system is free of leaks and that the catalyst is never allowed to dry in the presence of air and flammable solvents, as it can be pyrophoric.

References

An In-depth Technical Guide to 4-Methylindoline Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1] This guide provides a comprehensive technical overview of 4-Methylindoline hydrochloride, a versatile building block for the synthesis of novel therapeutic agents. We will delve into detailed synthetic methodologies, advanced characterization techniques, and explore the burgeoning applications of 4-methylindoline derivatives in drug discovery, with a particular focus on their roles as kinase inhibitors and their potential in oncology and inflammatory diseases.

Introduction: The Significance of the Indoline Scaffold

The indoline, or dihydroindole, nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1] This structure imparts unique physicochemical properties, including a three-dimensional conformation that is often beneficial for molecular recognition by biological targets. The non-coplanar nature of the two rings can enhance aqueous solubility and modulate lipophilicity compared to its aromatic counterpart, indole.[1] These characteristics make the indoline scaffold an attractive starting point for the design of novel drugs with improved pharmacokinetic profiles.

This compound, the salt form of 4-methylindoline, offers advantages in terms of stability, handling, and formulation. The hydrochloride salt is generally a crystalline solid with improved solubility in polar solvents, facilitating its use in various chemical reactions and biological assays.

Synthesis and Preparation

The synthesis of this compound is a two-step process involving the synthesis of the free base, 4-methylindoline, followed by its conversion to the hydrochloride salt.

Synthesis of 4-Methylindoline

Several synthetic routes can be employed for the preparation of 4-methylindoline. A common and effective method is the reduction of the corresponding indole, 4-methylindole.[1]

Experimental Protocol: Catalytic Hydrogenation of 4-Methylindole

  • Reaction Setup: In a high-pressure reactor, dissolve 4-methylindole (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C) or Raney Nickel.[1] The catalyst loading is typically 5-10 mol%.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to a pressure of 5-10 MPa.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100°C and stir vigorously for 6-12 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 4-methylindoline. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a robust and efficient catalyst for the reduction of the indole double bond. Raney Nickel is a more cost-effective alternative, though it may require harsher conditions.

  • Solvent: Ethanol and acetic acid are good solvents for both the starting material and the product and are stable under hydrogenation conditions. Acetic acid can also help to activate the catalyst.

  • Pressure and Temperature: The elevated pressure and temperature are necessary to achieve a reasonable reaction rate for the catalytic hydrogenation of the relatively stable indole ring.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of 4-Methylindoline Start 4-Methylindole Reaction Catalytic Hydrogenation (H₂, Pd/C or Raney Ni) Ethanol or Acetic Acid 80-100°C, 5-10 MPa Start->Reaction Step 1 Workup Filtration & Concentration Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product 4-Methylindoline Purification->Product Final Product

Caption: Workflow for the synthesis of 4-methylindoline.

Preparation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-methylindoline (1 equivalent) in a suitable anhydrous organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.1 equivalents) in the same solvent or as a gas. A precipitate will form.

  • Isolation: Stir the mixture for 30 minutes at 0°C, then collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry it under vacuum to obtain this compound as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the incorporation of water into the crystal lattice of the hydrochloride salt.

  • Stoichiometry: A slight excess of hydrochloric acid is used to ensure complete conversion of the free base to the salt.

  • Temperature: The reaction is performed at low temperature to control the crystallization process and obtain a well-defined solid.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-methylindoline is expected to show characteristic signals for the aromatic protons, the protons of the five-membered ring, and the methyl group. The chemical shifts will be influenced by the electron-donating nature of the nitrogen atom and the methyl group. Upon protonation to form the hydrochloride salt, the signals for the protons adjacent to the nitrogen atom will experience a downfield shift.

¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic ring and the five-membered ring will be indicative of the indoline structure.

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons6.5 - 7.2110 - 150
CH₂ (C2)~3.0 - 3.2~45 - 50
CH₂ (C3)~3.5 - 3.7~30 - 35
Methyl Protons~2.2 - 2.4~18 - 22
NH ProtonBroad signal, variable-

Table 1: Predicted NMR Chemical Shifts for 4-Methylindoline. Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-methylindoline, the molecular ion peak (M⁺) would be observed at m/z 133. The fragmentation pattern would likely involve the loss of a methyl group (M-15) or cleavage of the five-membered ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylindoline will show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), and C=C bonds of the aromatic ring. The N-H stretching vibration is typically observed as a broad band in the region of 3300-3500 cm⁻¹.[3] Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching is found below 3000 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[4]

Applications in Drug Discovery and Development

The 4-methylindoline scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[5] The indolin-2-one core, a close relative of the indoline scaffold, is a well-established pharmacophore for the development of kinase inhibitors.[6] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features an indolin-2-one core.

The 4-methylindoline scaffold can be utilized to develop novel kinase inhibitors by introducing various substituents at the nitrogen and other positions of the indoline ring. These modifications can modulate the potency and selectivity of the compounds for specific kinases.

Diagram of a Generic Indoline-Based Kinase Inhibitor:

Kinase_Inhibitor cluster_inhibitor Generic Structure of an Indoline-Based Kinase Inhibitor cluster_key Key Interactions Indoline R1 R1 R2 R2 R3 R3 Key1 Hydrogen bond donor/acceptor R1->Key1 N-substituent Key2 Hydrophobic interactions R2->Key2 Aromatic substituents Key3 Modulation of selectivity and potency R3->Key3 Other substituents

Caption: General structure of an indoline-based kinase inhibitor highlighting key interaction points. Note: "indoline_structure.png" is a placeholder for a chemical structure image.

Anticancer and Anti-inflammatory Agents

Beyond kinase inhibition, indoline derivatives have demonstrated a broad spectrum of anticancer activities. They can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[7] Furthermore, certain indoline compounds have shown significant anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.[8]

α1-Adrenergic Receptor Antagonists

Some indoline derivatives have been identified as potent and selective antagonists of α1-adrenergic receptors.[6] These receptors are involved in the regulation of blood pressure and smooth muscle contraction, making them important targets for the treatment of hypertension and benign prostatic hyperplasia.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of the indoline scaffold to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated biological activities of indoline derivatives, particularly as kinase inhibitors, underscore the significant potential of this compound class in modern drug discovery. Future research will likely focus on the synthesis of diverse libraries of 4-methylindoline derivatives and their screening against a wide range of biological targets to unlock their full therapeutic potential.

References

The Genesis of a Privileged Scaffold: A Technical History of 4-Methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This in-depth technical guide charts the scientific journey of 4-methylindoline, a heterocyclic compound that, while not a household name, represents a cornerstone scaffold in modern medicinal chemistry. This document is crafted for researchers, scientists, and drug development professionals, offering a narrative that weaves together historical context, synthetic evolution, and the enduring relevance of this seemingly simple molecule. We will explore the chemical logic behind its creation, from the foundational discoveries in indole chemistry to the specific methodologies that brought 4-methylindoline into the chemist's arsenal.

The Indoline Archetype: From Natural Dyes to a Pharmaceutical Powerhouse

The story of 4-methylindoline is inextricably linked to its aromatic precursor, indole. The study of the indole nucleus dates back to the 19th century and the chemical investigations into the vibrant blue dye, indigo.[1] A pivotal moment in this early history was Adolf von Baeyer's reduction of oxindole to indole in 1866, a foundational discovery that opened the door to exploring this new class of heterocyclic compounds.[1]

However, it was the seminal work of Emil Fischer and Friedrich Jourdan in 1883 that truly revolutionized indole chemistry.[1] Their development of the Fischer indole synthesis provided a versatile and powerful method for constructing the indole core from arylhydrazines and carbonyl compounds. This reaction became the bedrock for synthesizing a vast array of substituted indoles, laying the chemical groundwork from which 4-methylindoline would eventually emerge.[1]

The indoline core, a saturated version of the indole ring, soon garnered significant interest as its presence was identified in crucial natural products like the amino acid tryptophan and various alkaloids.[1] This realization spurred the development of synthetic methods for indolines, driven by their potential as chiral auxiliaries, catalysts, and, most importantly, as core structural motifs in the design of novel therapeutic agents.[1]

The Precursor's Path: Synthesizing 4-Methylindole

The discovery of 4-methylindoline was a two-step process: first, the synthesis of its aromatic parent, 4-methylindole, followed by its subsequent reduction. While a single, celebrated "discovery" paper for 4-methylindole is lost to the annals of early organic chemistry, its synthesis is a direct application of the classic Fischer indole synthesis.

The most probable and historically significant route to 4-methylindole involves the acid-catalyzed reaction of p-tolylhydrazine with a suitable carbonyl compound, followed by cyclization.

Experimental Protocol: Fischer Synthesis of 4-Methylindole

This protocol represents a generalized, historically relevant procedure for the synthesis of 4-methylindole.

Objective: To synthesize 4-methylindole via the Fischer indole synthesis.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Pyruvic acid

  • Acetic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

  • Sodium hydroxide solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

Methodology:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a minimal amount of warm acetic acid.

    • Add an equimolar amount of pyruvic acid to the solution.

    • Stir the mixture at room temperature. The corresponding hydrazone will precipitate out of the solution.

    • Filter the precipitate and wash with cold water to remove any unreacted starting materials.

  • Indolization (Cyclization):

    • To the dried hydrazone, add polyphosphoric acid (or an alternative Lewis/Brønsted acid).

    • Heat the mixture, typically to temperatures ranging from 100-200°C, while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • The reaction involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and carefully quench it by pouring it over ice water.

    • Neutralize the acidic solution with a sodium hydroxide solution until it is basic.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield crude 4-methylindole-2-carboxylic acid.

  • Decarboxylation:

    • Heat the crude 4-methylindole-2-carboxylic acid above its melting point. The carboxylic acid group will be removed as carbon dioxide, yielding 4-methylindole.

    • The resulting 4-methylindole can be further purified by distillation or recrystallization.

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone Condensation carbonyl Pyruvic Acid carbonyl->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement aminal Cyclized Aminal diimine->aminal Cyclization indole_acid 4-Methylindole-2-carboxylic Acid aminal->indole_acid NH3 Elimination & Aromatization indole 4-Methylindole indole_acid->indole Decarboxylation (Heat) Reduction_Workflow cluster_synthesis Synthesis of 4-Methylindole cluster_reduction Reduction to 4-Methylindoline cluster_product Final Product Fischer Fischer Indole Synthesis Reduction Reduction Methods Fischer->Reduction Yields 4-Methylindole MetalAcid Metal-Acid (e.g., Zn/HCl) Reduction->MetalAcid CatHydro Catalytic Hydrogenation (e.g., Pt/H2) Reduction->CatHydro Borane Borane Reagents (e.g., BH3-THF/TFA) Reduction->Borane Product 4-Methylindoline MetalAcid->Product CatHydro->Product Borane->Product

References

An In-depth Technical Guide to the Safe Handling of 4-Methylindoline Hydrochloride for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for 4-Methylindoline hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a thorough understanding of the risks and the implementation of effective control measures.

Introduction and Scientific Context

This compound is a substituted indoline derivative. The indoline scaffold is a common structural motif in a wide range of biologically active compounds and pharmaceutical agents. As with any novel or specialized chemical entity, a thorough understanding of its hazard profile is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document serves as a detailed resource for the safe handling, storage, and disposal of this compound, emphasizing the causality behind recommended safety procedures.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards identified are significant and warrant careful management.

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed

This data is compiled from multiple safety data sheets for 4-Methylindoline and its hydrochloride salt.[1][2][3]

In-depth Analysis of Hazards:

  • Skin and Eye Irritation: The chemical structure of this compound suggests that it can readily interact with biological tissues. Contact with the skin can lead to inflammation, characterized by redness, itching, and pain.[1] In the case of eye contact, the irritation can be severe, potentially causing significant discomfort and temporary vision impairment.[1][4] The hydrochloride salt form may exacerbate this effect due to its acidic nature in the presence of moisture.

  • Respiratory Irritation: As a fine powder or dust, this compound can be easily aerosolized. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[1][2][3][4]

  • Oral Toxicity: The compound is classified as harmful if swallowed, indicating that ingestion of even small quantities can lead to adverse health effects.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of solid this compound that could generate dust, and any work with its solutions, must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation of the compound.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated.
Eye Protection Chemical safety goggles. A face shield may be required for splash hazards.To protect the eyes from dust particles and splashes of solutions, which can cause serious irritation.[1][3][5][6]
Skin and Body Protection A lab coat is mandatory. For larger quantities, chemical-resistant aprons or coveralls may be necessary.To protect the skin and personal clothing from contamination.[1][2]
Respiratory Protection Generally not required if work is conducted in a fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of irritating dust.[3]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimize the risk of exposure during routine laboratory work.

Step-by-Step Weighing and Solution Preparation Protocol:

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood.

  • Dispensing: Carefully open the container of this compound. Use a clean spatula to transfer the desired amount to a weigh boat. Avoid generating dust by using slow and deliberate movements.

  • Dissolving: Add the solvent to the beaker and then slowly add the weighed solid to the solvent with stirring. This minimizes the risk of splashing and aerosolization.

  • Cleaning: Tightly cap the stock container and clean any residual dust from the spatula and work surface with a damp cloth before removing them from the fume hood. Dispose of contaminated materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly with soap and water after completing the task and removing PPE.[1][2]

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposures or spills is a non-negotiable aspect of laboratory safety.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][7] If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]

Spill Response Workflow:

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE (respirator may be needed) evacuate->ppe contain Contain the Spill (use absorbent material) ppe->contain cleanup Clean Up Spill (avoid raising dust) contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste in a sealed container decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Storage and Stability

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents.[1]

  • Stability: The compound is generally stable under recommended storage conditions.[1] However, it may be sensitive to light and moisture.[4][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Management: Dispose of unused material and contaminated items in a designated, sealed, and properly labeled hazardous waste container.

  • Regulatory Compliance: Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1][2] Do not allow the product to enter drains or waterways.[1][7]

Conclusion

This compound is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. By understanding its specific hazards and implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

Methodological & Application

Application Note: Utilizing 4-Methylindoline Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic framework provides an excellent starting point for the design of novel therapeutics. This application note provides a detailed guide for the efficient use of 4-Methylindoline hydrochloride, a versatile building block, in parallel synthesis campaigns. We will explore its application in generating diverse chemical libraries through robust and scalable synthetic methodologies, including N-acylation, reductive amination, and Buchwald-Hartwig amination. The protocols provided are designed for a multi-well plate format, enabling the rapid synthesis of hundreds of analogues for structure-activity relationship (SAR) studies.

Introduction: The Power of Parallel Synthesis with the Indoline Core

Parallel synthesis has become an indispensable tool in modern drug discovery, allowing for the rapid generation of large, diverse compound libraries to accelerate hit identification and lead optimization.[4][5] By conducting multiple reactions simultaneously, researchers can efficiently explore a vast chemical space around a core scaffold.[5] The indoline core, with its proven track record in pharmaceuticals targeting a wide range of diseases including cancer and inflammatory conditions, represents an ideal starting point for such explorations.[2][3]

This compound is an excellent building block for these endeavors. The methyl group at the 4-position provides a subtle yet significant modification to the electronic and steric properties of the indoline core, potentially leading to improved pharmacological profiles. This guide will provide detailed, field-proven protocols for leveraging this reagent in a parallel synthesis format, addressing the practical considerations of using the hydrochloride salt and offering strategies for purification of the resulting compound libraries.

Critical First Step: In Situ Neutralization of this compound

4-Methylindoline is typically supplied as a hydrochloride salt for enhanced stability and handling. Prior to its use in most synthetic transformations, the free base must be generated. For parallel synthesis workflows, an in situ neutralization is the most efficient approach, avoiding an additional workup and isolation step.

Protocol: In Situ Neutralization in a 96-Well Plate

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or 1,4-Dioxane).

    • Prepare a stock solution of a suitable non-nucleophilic base. A tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is commonly used. An excess of the base (typically 1.5-2.0 equivalents) is recommended to ensure complete neutralization.

  • Procedure:

    • Using a multichannel pipette or automated liquid handler, dispense the this compound stock solution into the wells of a 96-well reaction block.

    • Add the base stock solution to each well.

    • Seal the plate and allow the mixture to stir or shake at room temperature for 15-30 minutes to ensure complete formation of the free indoline.

This neutralized solution of 4-methylindoline is now ready for direct use in the subsequent parallel synthesis protocols.

Parallel Synthesis Workflow: A Visual Guide

The following diagram illustrates a typical parallel synthesis workflow starting from this compound.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_reactions Parallel Reactions (96-Well Plate) cluster_downstream Downstream Processing Start 4-Methylindoline Hydrochloride Neutralization In Situ Neutralization (e.g., TEA in DCM) Start->Neutralization Acylation N-Acylation (Library of Acyl Chlorides/ Carboxylic Acids) Neutralization->Acylation ReductiveAmination Reductive Amination (Library of Aldehydes/ Ketones) Neutralization->ReductiveAmination Buchwald Buchwald-Hartwig (Library of Aryl Halides) Neutralization->Buchwald Workup Parallel Workup (e.g., Liquid-Liquid Extraction, Scavenger Resins) Acylation->Workup ReductiveAmination->Workup Buchwald->Workup Purification Parallel Purification (e.g., Prep-HPLC, SFC) Workup->Purification Analysis Analysis & QC (LC-MS, NMR) Purification->Analysis Library Final Compound Library Analysis->Library

Caption: Workflow for parallel library generation from 4-Methylindoline HCl.

Protocol I: Parallel N-Acylation for Amide Library Synthesis

This protocol describes the synthesis of a library of N-acyl-4-methylindoline derivatives, which are common motifs in bioactive molecules.

Materials:

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Orbital shaker

  • Stock solution of neutralized 4-methylindoline

  • Library of diverse acyl chlorides or carboxylic acids (with a suitable coupling agent like HATU)

  • Solvent (e.g., DCM or DMF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Step-by-Step Methodology:

  • Dispensing Reagents:

    • To the 96-well plate containing the in situ neutralized 4-methylindoline solution, add the library of acyl chlorides (or pre-activated carboxylic acids) as stock solutions in an appropriate solvent. Ensure a slight excess of the acylating agent (1.1-1.2 equivalents).

  • Reaction:

    • Seal the reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 2-16 hours. The reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Workup:

    • Unseal the plate and add a quenching solution (e.g., saturated NaHCO₃) to each well to neutralize any remaining acyl chloride and acidic byproducts.

    • Perform a parallel liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate), seal, shake vigorously, and then centrifuge to separate the layers.

    • Carefully remove the aqueous layer.

    • The organic layer can be washed further with brine if necessary.

  • Isolation and Purification:

    • Concentrate the organic extracts in each well using a centrifugal evaporator.

    • The resulting crude products can be purified using parallel preparative HPLC or supercritical fluid chromatography (SFC).[6]

Data Presentation: Representative N-Acylation Reactions

EntryAcyl ChlorideSolventTime (h)Yield (%)Purity (%)
1Benzoyl chlorideDCM492>95
2Acetyl chlorideDCM295>98
3Cyclohexanecarbonyl chlorideDCM688>95
44-Fluorobenzoyl chlorideDCM490>96

Protocol II: Parallel Reductive Amination for Amine Library Synthesis

Reductive amination is a powerful and reliable method for generating diverse amine libraries.[7][8] This protocol outlines the reaction of 4-methylindoline with a library of aldehydes.

Materials:

  • 96-well reaction block with sealing mat

  • Stock solution of neutralized 4-methylindoline

  • Library of diverse aldehydes

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF))

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Step-by-Step Methodology:

  • Dispensing Reagents:

    • To the 96-well plate containing the neutralized 4-methylindoline solution, add the library of aldehydes (1.0-1.1 equivalents) as stock solutions.

    • Allow the mixture to shake for 10-20 minutes to facilitate imine formation.

  • Reduction:

    • Add the reducing agent, STAB (1.5 equivalents), as a solid or a slurry in the reaction solvent to each well. Note: STAB is preferred as it is mild and tolerant of slightly acidic conditions.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Workup:

    • Carefully add a quenching solution (e.g., saturated NaHCO₃) to each well to decompose any remaining reducing agent.

    • Perform a parallel liquid-liquid extraction as described in the N-acylation protocol.

  • Isolation and Purification:

    • Concentrate the organic extracts and purify the products using parallel preparative HPLC, often with a TFA or formic acid modifier in the mobile phase to ensure good peak shape for the basic amine products.

Protocol III: Parallel Buchwald-Hartwig Amination for N-Aryl Indoline Library

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds. This protocol enables the coupling of 4-methylindoline with a library of aryl halides.

Materials:

  • 96-well reaction block with septa sealing mat

  • Inert atmosphere glovebox or Schlenk line setup

  • Stock solution of neutralized 4-methylindoline

  • Library of diverse aryl halides (e.g., bromides or chlorides)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like G3-Xantphos)

  • Ligand (e.g., Xantphos, RuPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Methodology:

  • Reaction Setup (under inert atmosphere):

    • In a glovebox, dispense the palladium catalyst and ligand into each well of the reaction block.

    • Add the base to each well.

    • Add the library of aryl halides as stock solutions in the anhydrous solvent.

    • Finally, add the stock solution of neutralized 4-methylindoline.

  • Reaction:

    • Seal the reaction block securely with a septa mat.

    • Heat the block to 80-110 °C with stirring for 4-24 hours. Reaction optimization may be required for challenging substrates.

  • Workup:

    • Cool the reaction block to room temperature.

    • Dilute each well with a suitable solvent like ethyl acetate.

    • Filter the contents of each well through a pad of celite or silica gel in a filter plate to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional solvent.

  • Isolation and Purification:

    • Concentrate the filtrate and purify the library using parallel preparative HPLC or flash chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAryl BromideCatalyst/LigandBaseTemp (°C)Yield (%)Purity (%)
14-BromotoluenePd₂(dba)₃ / XantphosNaOtBu10085>95
21-Bromo-4-fluorobenzenePd₂(dba)₃ / XantphosNaOtBu10082>95
32-BromopyridineG3-XantphosCs₂CO₃11075>93
44-BromoanisolePd₂(dba)₃ / RuPhosNaOtBu10089>96

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Many reagents used in these protocols (e.g., acyl chlorides, reducing agents, palladium catalysts, strong bases) are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions: Some reactions may be exothermic or generate pressure. Use appropriate reaction vessels and sealing mats. When heating, ensure proper pressure relief.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. By employing efficient in situ neutralization followed by robust reactions such as N-acylation, reductive amination, and Buchwald-Hartwig amination, researchers can rapidly generate hundreds of novel indoline derivatives. These libraries are crucial for accelerating the drug discovery process by enabling comprehensive SAR exploration and the identification of promising new therapeutic candidates. The detailed protocols and workflows presented in this application note provide a solid foundation for the successful implementation of 4-methylindoline in high-throughput medicinal chemistry programs.

References

Application Note: 4-Methylindoline Hydrochloride as a Versatile Scaffold for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold

The indoline, or 2,3-dihydroindole, framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to a unique combination of structural rigidity, three-dimensionality, and synthetic versatility, which allows for the precise spatial arrangement of pharmacophoric features. Indoline-containing molecules have demonstrated a vast range of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1]

4-Methylindoline hydrochloride, in particular, serves as a strategically functionalized starting material. The methyl group at the C4 position provides a valuable steric and electronic handle that can influence molecular interactions and metabolic stability, while also breaking the symmetry of the benzene ring, which can be exploited for regioselective functionalization. This guide provides an in-depth exploration of this compound as a building block, detailing its properties, key synthetic transformations, and protocols designed for researchers in drug discovery and chemical biology.

Physicochemical Properties and Safe Handling

Before its application in synthesis, a thorough understanding of the physical and chemical properties of this compound is essential.

Table 1: Physicochemical Data for 4-Methylindoline and its Hydrochloride Salt

Property4-MethylindolineThis compoundReference(s)
Molecular Formula C₉H₁₁NC₉H₁₂ClN[2][3]
Molecular Weight 133.19 g/mol 169.65 g/mol [2][4]
CAS Number 62108-16-11187928-38-6[2][4]
Appearance Yellow LiquidSolid[5]
Boiling Point 145 °CNot Applicable
Solubility Low water solubilitySoluble in water, alcohol[5][6]
Safety and Handling Precautions:

4-Methylindoline and its salts must be handled with care. The free base is known to cause skin, eye, and respiratory irritation.[5][7] The hydrochloride salt should be handled with similar precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[7]

  • Ventilation: Work in a well-ventilventilated area or a chemical fume hood to avoid inhaling dust or vapors.[7][8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from oxidizing agents.[5][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Core Synthetic Transformations: Protocols and Rationale

The synthetic utility of this compound stems primarily from the reactivity of the secondary amine. The hydrochloride salt is typically neutralized in situ or prior to reaction using a suitable base to liberate the nucleophilic free amine.

Diagram 1: Key Reactive Sites of 4-Methylindoline

Caption: Primary sites for synthetic modification on the 4-methylindoline scaffold.

Protocol 1: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in bioactive molecules, or to install a protecting group. The reaction with an acyl chloride is straightforward and high-yielding.

Rationale: The reaction proceeds via nucleophilic attack of the indoline nitrogen on the electrophilic carbonyl carbon of the acyl chloride. An organic or inorganic base is required to neutralize the HCl generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes both the starting material and reagents.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq). Dissolve or suspend it in dichloromethane (DCM, ~0.2 M).

  • Neutralization: Cool the mixture to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride and act as an acid scavenger. Stir for 15 minutes.

  • Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel.

Diagram 2: Experimental Workflow for N-Acylation

G start Start: 4-Methylindoline HCl in DCM step1 1. Cool to 0°C 2. Add Triethylamine (2.2 eq) start->step1 step2 Add Acyl Chloride (1.1 eq) dropwise step1->step2 step3 Stir at Room Temp (2-4h, Monitor by TLC) step2->step3 step4 Quench with NaHCO₃(aq) Extract with DCM step3->step4 step5 Combine Organics, Wash, Dry Concentrate in vacuo step4->step5 step6 Purify by Column Chromatography step5->step6 end Product: N-Acyl-4-methylindoline step6->end

Caption: Standard laboratory workflow for the N-acylation of 4-methylindoline.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl indolines which are key structures in many modern pharmaceuticals.[9]

Rationale: This cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the indoline and a base-mediated deprotonation. Reductive elimination yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos facilitate the key steps of the catalytic cycle and improve reaction efficiency.[9] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a Schlenk flask or oven-dried reaction vial containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), this compound (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel.

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100~85
1-Bromo-4-methoxybenzenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane110~90
2-ChloropyridinePd₂(dba)₃ (2)XPhos (4)K₂CO₃t-AmylOH110~78

(Yields are representative and may vary based on specific substrate and reaction scale).

Advanced Applications: C-H Functionalization Strategies

While N-functionalization is straightforward, achieving site-selective C-H functionalization on the benzene ring of the indoline core is a more advanced challenge that unlocks significant molecular diversity.[10] Directing groups are often employed to control regioselectivity, guiding a metal catalyst to a specific C-H bond.[11][12]

Conceptual Strategy:

  • N-Protection/Directing Group Installation: The indoline nitrogen is first functionalized with a group capable of directing a catalyst (e.g., picolinamide, pyrimidine).

  • Directed C-H Functionalization: A transition-metal catalyst (e.g., Pd, Ru, Rh) is used to activate a specific C-H bond (often at the C7 position due to chelation with the N-directing group) and couple it with a reaction partner (e.g., an alkene, alkyne, or aryl halide).[10][11]

  • Deprotection: The directing group is subsequently removed to reveal the functionalized indoline core.

This multi-step approach allows for the construction of complex substitution patterns that are otherwise difficult to access.

Diagram 3: Conceptual C-H Functionalization Workflow

G start 4-Methylindoline step1 Install Directing Group (DG) on Nitrogen start->step1 intermediate1 N-(DG)-4-Methylindoline step1->intermediate1 step2 Transition-Metal Catalyzed Site-Selective C-H Activation (e.g., at C7 position) intermediate1->step2 intermediate2 Functionalized Intermediate step2->intermediate2 step3 Remove Directing Group intermediate2->step3 end C7-Functionalized 4-Methylindoline step3->end

Caption: A general strategy for achieving site-selective C-H functionalization.

Case Study: Scaffolding for Anti-Inflammatory Agents

The indoline scaffold is a key component of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors, which are promising next-generation anti-inflammatory agents.[13] A recent study detailed the synthesis and optimization of indoline-based compounds for this purpose.[13] While the published work starts from 5-methylindoline-2,3-dione, a synthetic pathway originating from 4-methylindoline can be readily envisioned to access analogous structures, highlighting its utility as a foundational building block.

Diagram 4: Retrosynthetic Path to a Bioactive Indoline Scaffold

G cluster_logic Synthetic Logic cluster_synthesis Forward Synthesis Target Bioactive Dual Inhibitor (Conceptual Target) FragA N-Acylated 4-Methylindoline Target->FragA Key Disconnection FragB Side Chain (e.g., from Ugi reaction) Target->FragB Key Disconnection Start 4-Methylindoline HCl Start->FragA N-Acylation (Protocol 1)

Caption: Conceptual synthesis showing how 4-methylindoline serves as a core fragment.

This case illustrates the power of 4-methylindoline as a starting point. By applying the fundamental reactions detailed in this guide—such as N-acylation and potentially more advanced C-H functionalizations—chemists can systematically build complexity and explore structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable building block for the synthesis of complex bioactive molecules. Its strategic methylation provides a unique starting point for creating diverse chemical libraries. By mastering fundamental transformations like N-acylation and N-arylation and exploring advanced strategies such as C-H functionalization, researchers can leverage this scaffold to accelerate the discovery and development of next-generation therapeutics. The protocols and rationale provided herein serve as a robust foundation for scientists aiming to incorporate the 4-methylindoline core into their drug discovery programs.

References

The Strategic Application of 4-Methylindoline Hydrochloride in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Significance of the "Magic Methyl"

The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of natural products and its role as a privileged structure in the design of synthetic therapeutic agents.[1][2] Its three-dimensional, non-planar geometry offers distinct advantages over its aromatic counterpart, indole, often leading to improved physicochemical properties such as increased aqueous solubility and metabolic stability.[2] This guide focuses on a particularly valuable derivative, 4-Methylindoline hydrochloride, and explores its strategic application in drug discovery.

The introduction of a methyl group at the 4-position of the indoline ring is a prime example of the "magic methyl" effect in medicinal chemistry.[1] This seemingly minor structural modification can profoundly and often unpredictably enhance a molecule's pharmacological profile. The methyl group can improve metabolic stability by blocking sites susceptible to oxidation, enhance binding affinity through favorable hydrophobic interactions with the target protein, and favorably modulate the compound's overall conformation.[1] The hydrochloride salt form of 4-methylindoline enhances its solubility and stability, making it an ideal starting material for a variety of synthetic transformations.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of novel therapeutic agents.

Key Therapeutic Areas and Mechanistic Insights

Derivatives of 4-methylindoline have shown promise in several key therapeutic areas, primarily due to their ability to serve as versatile scaffolds for targeting a range of biological macromolecules.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] The indoline and azaindole scaffolds are well-established hinge-binding motifs in the development of kinase inhibitors.[5][6][7][8] The 4-methylindoline core can be strategically employed to occupy hydrophobic pockets within the ATP-binding site of various kinases, contributing to both potency and selectivity.

Aurora Kinases: A Case Study

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[3][4][9] Their overexpression is frequently observed in human tumors, making them attractive targets for anticancer drug development.[3][9] The indolin-2-one core, a close structural relative of 4-methylindoline, has been a key component in the design of potent Aurora kinase inhibitors.[10][11]

The strategic placement of the 4-methyl group can enhance the binding affinity of indoline-based inhibitors by exploiting a hydrophobic pocket near the hinge region of the kinase. This can lead to improved potency and a more favorable selectivity profile against other kinases.

Illustrative Signaling Pathway: Aurora B Kinase in Mitosis

Aurora_B_Pathway Figure 1: Simplified Aurora B Kinase Signaling Pathway cluster_CPC Chromosomal Passenger Complex (CPC) INCENP INCENP Survivin Survivin Borealin Borealin AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation Kinetochore Kinetochore Proteins AuroraB->Kinetochore Phosphorylation Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulation Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Drug 4-Methylindoline-based Inhibitor Drug->AuroraB Inhibition

Caption: Simplified Aurora B Kinase Signaling Pathway.

Serotonin Receptor Modulation: Impacting Neurological and Psychological Disorders

Serotonin (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, sleep, appetite, and cognition.[12][13][14] Serotonin receptors are a major class of drug targets for the treatment of depression, anxiety, and other neurological disorders.[10] The indoline scaffold is structurally similar to serotonin and can serve as a template for the design of potent and selective serotonin receptor modulators.

The 4-methyl group on the indoline ring can influence the binding of a ligand to different serotonin receptor subtypes. By fine-tuning the steric and electronic properties of the molecule, it is possible to achieve selectivity for a specific receptor, thereby minimizing off-target effects and improving the therapeutic window of the drug candidate.

Illustrative Workflow: From 4-Methylindoline to Serotonin Receptor Modulator

Drug_Discovery_Workflow Figure 2: Drug Discovery Workflow Start 4-Methylindoline Hydrochloride Step1 N-Functionalization (e.g., Acylation, Alkylation) Start->Step1 Step2 Aromatic Ring Functionalization (e.g., C-H Activation) Start->Step2 Step3 Library Synthesis Step1->Step3 Step2->Step3 Step4 High-Throughput Screening (Serotonin Receptor Binding) Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Preclinical Development Step5->Step6

Caption: Drug Discovery Workflow.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the functionalization of this compound, a critical step in the synthesis of diverse chemical libraries for drug discovery.

Protocol 1: N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of this compound to introduce a variety of functional groups on the nitrogen atom. This is a fundamental transformation for building molecular complexity.[15][16][17][18][19]

Materials and Equipment:

Material/EquipmentSpecifications
This compoundReagent grade
Acyl chloride or Carboxylic acidReagent grade
Coupling agent (for carboxylic acid)e.g., HATU, HOBt/EDC
Basee.g., Triethylamine, DIPEA
Anhydrous Solvente.g., Dichloromethane (DCM), Tetrahydrofuran (THF)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Ice bath
Standard glassware for workup
Rotary evaporator
Purification systemFlash chromatography or recrystallization

Procedure:

  • Preparation of the Free Base:

    • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to generate the free base in situ.

  • Acylation Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

    • If using a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in a separate flask before adding it to the 4-methylindoline solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated 4-methylindoline derivative.

Protocol 2: Palladium-Catalyzed C-H Activation for Arylation of the Benzene Ring

This protocol outlines a method for the direct functionalization of the C-H bonds on the aromatic ring of 4-methylindoline, a powerful strategy for rapidly building molecular diversity.[20][21][22][23][24]

Materials and Equipment:

Material/EquipmentSpecifications
N-protected 4-Methylindolinee.g., N-acetyl-4-methylindoline
Aryl halide (e.g., Aryl bromide)Reagent grade
Palladium catalyste.g., Pd(OAc)₂, PdCl₂(dppf)
Ligand (if required)e.g., XPhos, SPhos
Basee.g., K₂CO₃, Cs₂CO₃
Anhydrous Solvente.g., Toluene, Dioxane
Schlenk flask or sealed tube
Inert atmosphere setupNitrogen or Argon
Standard glassware for workup
Rotary evaporator
Purification systemFlash chromatography

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or sealed tube, add N-protected 4-methylindoline (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (2-5 mol%), the ligand (if required, 4-10 mol%), and the base (2.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add the anhydrous solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the C-H arylated 4-methylindoline derivative.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[1] Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for all reagents used.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. The strategic incorporation of the 4-methyl group can significantly enhance the pharmacological properties of a drug candidate. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of 4-methylindoline derivatives for screening against a wide range of biological targets. By leveraging the unique properties of this scaffold, researchers can accelerate the discovery and development of novel and effective therapeutic agents.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromo-1-methylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indoline Scaffold and the Suzuki-Miyaura Coupling

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure and synthetic tractability make it a valuable building block in drug discovery programs targeting a wide range of therapeutic areas. The ability to functionalize the indoline core at specific positions is crucial for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its importance in both academic and industrial research.[1][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction utilizing 4-bromo-1-methylindoline as a key substrate. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, troubleshooting guidance, and an exploration of the reaction's scope.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to optimizing reaction conditions and troubleshooting potential issues.[4] The catalytic cycle, which utilizes a palladium catalyst, can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, 4-bromo-1-methylindoline) to a Pd(0) complex. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8]

  • Transmetalation: The organoboron species (a boronic acid or its ester derivative) is activated by a base. This activated species then transfers its organic group to the Pd(II) complex, displacing the halide. This is a crucial step where the choice of base plays a significant role.[5][9][10]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (4-Bromo-1-methylindoline) ArylHalide->OxAdd Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1-methylindoline with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki coupling of 4-bromo-1-methylindoline with phenylboronic acid as a representative example. Optimization may be required for different boronic acid coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-1-methylindoline≥95%Commercially AvailableStore under inert atmosphere.
Phenylboronic Acid≥97%Commercially AvailableCan be sensitive to air and moisture.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableA robust and versatile catalyst.[11]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableEnsure it is dry before use.
1,4-DioxaneAnhydrousCommercially AvailableUse a freshly opened bottle or degassed solvent.
Deionized WaterHigh PurityIn-houseDegas before use.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)In-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Solvents for ChromatographyHPLC GradeCommercially Availablee.g., Hexanes, Ethyl Acetate.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-methylindoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[8] This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[8]

  • Solvent and Catalyst Addition:

    • Under a positive flow of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The use of a biphasic solvent system often enhances the reaction by dissolving both the organic substrates and the inorganic base.[5][7]

    • In a separate vial, weigh out Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) and dissolve it in a small amount of 1,4-dioxane.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Place the sealed Schlenk flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with diethyl ether (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-methyl-4-phenylindoline.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: 4-Bromo-1-methylindoline Phenylboronic Acid K₂CO₃ B Evacuate and Backfill with Inert Gas (3x) A->B C Add Solvents: 1,4-Dioxane and Water B->C D Add Pd(dppf)Cl₂ Catalyst C->D E Heat at 90 °C (4-12 hours) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up: Diethyl Ether and Water G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A generalized experimental workflow for the Suzuki coupling reaction.[2]

Key Considerations and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters.

Choice of Palladium Catalyst and Ligand

The ligand bound to the palladium center plays a crucial role in the catalytic cycle.[5] Bulky, electron-rich phosphine ligands are known to facilitate both the oxidative addition and reductive elimination steps.[12][13] For many applications involving heterocyclic halides, catalysts bearing biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl ligands (e.g., dppf) have shown excellent performance.[2][12] While Pd(PPh₃)₄ can be effective, more modern catalyst systems often provide higher yields and faster reaction times, especially for challenging substrates.[14]

The Role of the Base

The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[9][10] The choice of base can significantly impact the reaction outcome.

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are commonly used and effective for a wide range of substrates.[9] Cesium carbonate is often employed in more challenging couplings due to its higher solubility in organic solvents.[9]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered substrates or less reactive aryl chlorides.[9]

  • Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be suitable for substrates with base-sensitive functional groups.[9]

  • Fluorides (KF, CsF): Can be used in cases where other bases fail, particularly with boronic esters.[9]

Solvent Systems

The solvent must be capable of dissolving the reactants and stabilizing the catalytic species.[8] Common solvents for Suzuki couplings include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.[1][15]

  • Aromatic Solvents: Toluene is a common choice, particularly for reactions at higher temperatures.[1]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, but care must be taken as it can sometimes lead to side reactions.[1]

The addition of water to the organic solvent is often beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[1][7]

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solutions
Low or No Conversion - Inactive catalyst or ligand (oxidation).- Insufficiently inert atmosphere.- Poor quality of reagents.- Inappropriate base or solvent.- Use fresh, high-quality catalyst and ligands.[8]- Ensure proper degassing of the reaction mixture.[8]- Use anhydrous and degassed solvents.[8]- Screen different bases and solvent systems.
Protodeborylation - The boronic acid is unstable under the reaction conditions, leading to its replacement with a hydrogen atom. This is more common with electron-deficient or heteroaryl boronic acids.[8]- Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).- Lower the reaction temperature and shorten the reaction time.[8]- Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate.[8]
Homocoupling - The boronic acid couples with itself. This can be promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]- Ensure a thoroughly deoxygenated reaction mixture.[1]- Use a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
Difficult Purification - Close polarity of the product and starting materials or byproducts.- Optimize the reaction to go to full conversion to simplify purification.[16]- Employ alternative purification techniques such as preparative HPLC or crystallization.

Expanding the Scope: Coupling with Diverse Boronic Acids

The protocol described above can be adapted for a wide variety of aryl and heteroaryl boronic acids. For electron-deficient or sterically hindered boronic acids, it may be necessary to employ a more active catalyst system, such as one based on a biaryl phosphine ligand like SPhos or XPhos, in combination with a stronger base like potassium phosphate.[12] For heteroaryl boronic acids, which are often prone to protodeborylation, using the corresponding pinacol ester can significantly improve the reaction outcome.[1]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromo-1-methylindoline is a robust and highly valuable transformation for the synthesis of functionalized indoline derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively optimize these reactions for their specific synthetic targets. This guide provides a solid foundation for the successful application of this powerful synthetic tool in the pursuit of novel therapeutics and functional materials.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Kinase Inhibitors Based on a 4-Methylindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors centered around the 4-methylindoline scaffold. This document offers a proposed synthetic pathway, detailed experimental protocols, and methodologies for the characterization and screening of these novel compounds.

Introduction: The Promise of the 4-Methylindoline Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[1][3] The indole and related heterocyclic scaffolds, such as azaindole and quinoline, have proven to be privileged structures in the design of potent kinase inhibitors, primarily due to their ability to mimic the hinge-binding motif of ATP.[4][5]

This guide explores the potential of the 4-methylindoline scaffold as a novel core for kinase inhibitor development. The indoline structure, a saturated analog of indole, offers a three-dimensional geometry that can be exploited for unique interactions within the kinase ATP-binding site. The methyl group at the 4-position provides a handle for further derivatization and can influence the molecule's physicochemical properties.

These notes will guide you through a rational approach to synthesize a library of 4-methylindoline derivatives and subsequently evaluate their potential as kinase inhibitors.

PART 1: Design and Synthesis of a 4-Methylindoline-Based Kinase Inhibitor Library

The following is a proposed synthetic strategy to generate a diverse library of 4-methylindoline derivatives for screening. The rationale is to functionalize the indoline core at key positions to explore structure-activity relationships (SAR).

Proposed Synthetic Workflow

G cluster_0 Step 1: Functionalization of 4-Methylindoline cluster_1 Step 2: Introduction of a Linker cluster_2 Step 3: Core Modification cluster_4 Step 4: Final Derivatization Start 4-Methylindoline Reaction1 Friedel-Crafts Acylation (e.g., with chloroacetyl chloride) Start->Reaction1 Intermediate1 5-Chloroacetyl-4-methylindoline Reaction1->Intermediate1 Reaction2 Nucleophilic Substitution (e.g., with a primary amine, R1-NH2) Intermediate1->Reaction2 Intermediate2 5-(Aminoacetyl)-4-methylindoline Derivative Reaction2->Intermediate2 Reaction3 N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig coupling with Ar-Br or alkyl halide) Intermediate2->Reaction3 Intermediate3 N-Substituted-5-(aminoacetyl)-4-methylindoline Derivative Reaction3->Intermediate3 Reaction4 Amide Coupling or Sulfonylation (e.g., with R2-COOH or R2-SO2Cl) Intermediate3->Reaction4 Final_Product Final Kinase Inhibitor Candidate Library Reaction4->Final_Product

Caption: Proposed synthetic workflow for a 4-methylindoline-based kinase inhibitor library.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloroacetyl-4-methylindoline (Intermediate 1)

  • Materials: 4-methylindoline, chloroacetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methylindoline (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add anhydrous AlCl₃ (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-chloroacetyl-4-methylindoline.

Protocol 2: Synthesis of 5-(Aminoacetyl)-4-methylindoline Derivatives (Intermediate 2)

  • Materials: 5-Chloroacetyl-4-methylindoline, various primary or secondary amines (R₁-NH₂ or R₁R₂NH), potassium carbonate (K₂CO₃), acetonitrile.

  • Procedure:

    • Dissolve 5-chloroacetyl-4-methylindoline (1 equivalent) in acetonitrile.

    • Add K₂CO₃ (2 equivalents) and the desired amine (1.2 equivalents).

    • Stir the mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the solid and concentrate the filtrate.

    • Purify the crude product by column chromatography to obtain the desired aminoacetyl derivative.

Protocol 3: N-Arylation of the Indoline Core (Intermediate 3)

  • Materials: 5-(Aminoacetyl)-4-methylindoline derivative, aryl halide (e.g., aryl bromide), palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), sodium tert-butoxide (NaOtBu), anhydrous toluene.

  • Procedure:

    • To a reaction vessel, add the 5-(aminoacetyl)-4-methylindoline derivative (1 equivalent), aryl halide (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and NaOtBu (1.5 equivalents).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add anhydrous toluene.

    • Heat the reaction mixture to 100-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 4: Final Amide Coupling (Final Products)

  • Materials: N-substituted-5-(aminoacetyl)-4-methylindoline derivative, carboxylic acid (R₂-COOH), coupling agent (e.g., HATU), and a base (e.g., DIPEA), anhydrous DMF.

  • Procedure:

    • Dissolve the N-substituted-5-(aminoacetyl)-4-methylindoline derivative (1 equivalent) in anhydrous DMF.

    • Add the carboxylic acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final compound by preparative HPLC to yield the target kinase inhibitor candidate.

PART 2: Characterization and Screening of Novel 4-Methylindoline Derivatives

Once a library of compounds has been synthesized, a systematic screening process is essential to identify promising kinase inhibitors.[6]

Biochemical Assays: Determining Kinase Inhibitory Potency

The initial step is to assess the direct inhibitory effect of the synthesized compounds on the target kinase activity.[6]

Protocol 5: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7]

  • Materials: Purified target kinase, kinase-specific substrate, ATP, synthesized 4-methylindoline compounds, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the target kinase, its substrate, and ATP in the appropriate kinase buffer. Add the synthesized compounds at various concentrations (e.g., a 10-point dose-response curve starting from 10 µM). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time (e.g., 60 minutes).

    • ADP Detection:

      • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Compound ID Target Kinase IC₅₀ (nM)
4-MI-001Example Kinase A50
4-MI-002Example Kinase A250
4-MI-003Example Kinase A>10,000
Staurosporine (Control)Example Kinase A5

Table 1: Example data from a primary kinase activity screen.

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

Compounds that show promising activity in biochemical assays should be further evaluated in a cellular context to assess their effects on cell signaling and viability.[8]

Protocol 6: Cellular Phosphorylation Assay (Western Blot)

This assay determines if the inhibitor can block the phosphorylation of the kinase's downstream substrates within intact cells.

  • Materials: Cancer cell line expressing the target kinase, cell culture medium, synthesized compounds, lysis buffer, antibodies (anti-phospho-substrate, anti-total-substrate, and loading control like anti-GAPDH).

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 4-methylindoline inhibitor for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with 5% BSA or non-fat milk.

      • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. Re-probe the membrane with an antibody for the total substrate and a loading control to ensure equal protein loading.

Protocol 7: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Materials: Cancer cell line, cell culture medium, synthesized compounds, CellTiter-Glo® Reagent (Promega).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the 4-methylindoline inhibitors for 72 hours.

    • Assay:

      • Equilibrate the plate to room temperature.

      • Add CellTiter-Glo® Reagent to each well.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence with a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Compound ID Cell Line GI₅₀ (µM)
4-MI-001HCT1160.5
4-MI-002HCT1162.1
4-MI-003HCT116>50

Table 2: Example data from a cell viability assay.

PART 3: Kinase Selectivity Profiling

To minimize off-target effects, it is crucial to assess the selectivity of lead compounds against a panel of other kinases.[6] This can be done by screening the compounds against a diverse panel of kinases using the biochemical assay described in Protocol 5. A selective inhibitor will show high potency against the intended target and significantly lower potency against other kinases.

G cluster_0 Drug Discovery Pipeline Start Synthesized Compound Library Biochemical_Screening Primary Biochemical Screen (e.g., ADP-Glo™ Assay) Start->Biochemical_Screening Hit_Identification Hit Identification (Potent Compounds) Biochemical_Screening->Hit_Identification Cellular_Assays Cellular Assays (Phosphorylation, Viability) Hit_Identification->Cellular_Assays Lead_Identification Lead Identification (Cell-Active Compounds) Cellular_Assays->Lead_Identification Selectivity_Profiling Kinase Selectivity Profiling Lead_Identification->Selectivity_Profiling Lead_Optimization Lead Optimization (SAR Studies) Selectivity_Profiling->Lead_Optimization Preclinical_Testing Preclinical Testing (In Vivo Models) Lead_Optimization->Preclinical_Testing

Caption: Kinase inhibitor discovery and development workflow.

Conclusion

The 4-methylindoline scaffold presents a promising starting point for the development of novel kinase inhibitors. The synthetic protocols outlined in this guide provide a framework for creating a diverse chemical library for screening. By following the detailed biochemical and cellular assay protocols, researchers can effectively identify and characterize potent and selective kinase inhibitors derived from this novel scaffold, paving the way for the development of next-generation targeted therapies.

References

The Strategic Incorporation of 4-Methylindoline Hydrochloride in the Synthesis of Novel Serotonin 5-HT2C Receptor Agonists: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic utility of 4-methylindoline hydrochloride, a key building block in the development of selective serotonin receptor agonists. It is intended for researchers, medicinal chemists, and professionals in drug development who are focused on creating novel therapeutics targeting the serotonergic system. This document will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the pharmacological significance of the resulting compounds, with a particular focus on agonists for the 5-HT2C receptor, a critical target for a range of neurological and metabolic disorders.

Introduction: The Serotonin 2C Receptor as a Therapeutic Target

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neuromodulatory network in the central nervous system, influencing a wide array of physiological and psychological processes, including mood, appetite, and cognition.[1] Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor has emerged as a particularly promising target for therapeutic intervention. Activation of the 5-HT2C receptor is implicated in the regulation of appetite, and agonists of this receptor have been investigated for the treatment of obesity.[2] Furthermore, modulation of 5-HT2C receptor activity has shown potential in addressing conditions such as obsessive-compulsive disorder and depression.[3]

The development of selective 5-HT2C receptor agonists is a key objective in medicinal chemistry. The indoline scaffold has proven to be a valuable pharmacophore in the design of such agents. This application note focuses on the use of a specific, strategically substituted indoline derivative, this compound, in the synthesis of a novel class of potent and selective 5-HT2C receptor agonists.

The Rationale for 4-Methylindoline: A Structural Keystone

The selection of 4-methylindoline as a starting material is predicated on a deep understanding of the structure-activity relationships (SAR) of indoline-based serotonin receptor ligands. The indoline core provides a rigid framework that orients key pharmacophoric elements for optimal interaction with the receptor binding pocket.

The Significance of the 4-Methyl Group

Substitutions on the aromatic ring of the indoline nucleus can significantly influence the pharmacological profile of the resulting compounds, affecting both their affinity and selectivity for different serotonin receptor subtypes. While extensive research has been conducted on various substitution patterns, the introduction of a methyl group at the 4-position offers a unique combination of steric and electronic properties. This small alkyl group can enhance binding affinity through favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor. Moreover, the electronic effect of the methyl group can subtly modulate the basicity of the indoline nitrogen, which is often crucial for the salt bridge formation with key acidic residues in the receptor binding site. Studies on related indole derivatives have shown that methyl substitution can enhance selectivity for the 5-HT2C receptor over other subtypes like 5-HT2A.[4]

The Role of the Hydrochloride Salt

The use of 4-methylindoline as its hydrochloride salt offers several practical advantages in the synthetic workflow. As a crystalline solid, the hydrochloride salt is generally easier to handle, weigh, and store compared to the free base, which may be an oil or a low-melting solid. The salt form also enhances the stability of the amine. In the context of N-alkylation reactions, the hydrochloride salt can be readily converted to the free base in situ by the addition of a suitable base, ensuring a controlled and efficient reaction.

Synthesis of a Novel 5-HT2C Receptor Agonist: A Step-by-Step Protocol

This section provides a detailed protocol for the synthesis of a representative 4-methylindoline-derived serotonin receptor agonist, specifically a derivative of the 4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole class, which has been identified as a potent 5-HT2C receptor agonist.[5]

Overview of the Synthetic Strategy

The synthetic route involves a multi-step sequence, beginning with the preparation of this compound, followed by its N-alkylation to introduce the pyrazinoindole core.

Synthetic Workflow A 4-Methylindoline B 4-Methylindoline Hydrochloride A->B HCl D N-Alkylated Intermediate B->D Base, Alkylating Agent C N-Alkylation Precursor C->D E Cyclization Precursor D->E Deprotection/Modification F Final 5-HT2C Agonist E->F Cyclization

Caption: Synthetic workflow for the 5-HT2C agonist.

Protocol 1: Preparation of this compound

This protocol describes the conversion of commercially available 4-methylindoline to its hydrochloride salt.

Materials:

  • 4-Methylindoline

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or a solution in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using HCl gas)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 4-methylindoline (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in diethyl ether dropwise.

  • A white precipitate of this compound will form. Continue the addition of HCl until no further precipitation is observed.

  • Allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The presence of the N-H proton signal and the integration values in the NMR spectrum will validate the structure.

Protocol 2: Synthesis of a 4-Methyl-hexahydropyrazino[1,2-a]indole Derivative

This protocol outlines the N-alkylation of 4-methylindoline and subsequent cyclization to form the target agonist. This is a representative procedure and may require optimization for specific target molecules.

Materials:

  • This compound

  • A suitable bis-electrophilic reagent (e.g., a protected 2-chloro-N-(2-chloroethyl)ethanamine)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Reagents for deprotection and cyclization (will vary depending on the protecting groups used)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Step 1: N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add a suitable base such as potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to generate the free base in situ.

  • Add the bis-electrophilic reagent (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Purify the crude product by silica gel column chromatography.

Step 2: Deprotection and Cyclization

  • The N-alkylated intermediate is then subjected to a deprotection step to reveal a primary or secondary amine, which is necessary for the subsequent cyclization. The conditions for this step are highly dependent on the nature of the protecting group used in the bis-electrophilic reagent.

  • Following deprotection, the intramolecular cyclization is typically induced by heating in a suitable solvent, sometimes in the presence of a base, to yield the final hexahydropyrazino[1,2-a]indole derivative.

  • The final product is then purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to avoid competing reactions with the alkylating agent. A polar aprotic solvent is used to facilitate the SN2 reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is an essential tool for monitoring the reaction to determine the optimal reaction time and prevent the formation of byproducts.

Pharmacological Characterization and Data

The synthesized 4-methylindoline-derived agonists are expected to exhibit high affinity and functional agonism at the 5-HT2C receptor. The pharmacological profile of a representative compound from this class is summarized below.

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C EC50 (nM)
4-Methyl-hexahydropyrazino[1,2-a]indole Derivative 5.21508510.5

Data is representative and based on published values for analogous compounds.

Mechanism of Action: 5-HT2C Receptor Signaling

5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[6] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the cellular response.

5-HT2C Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2C Agonist (4-Methylindoline Derivative) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

References

Application Notes and Protocols for the Comprehensive Purity Assessment of 4-Methylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

4-Methylindoline hydrochloride is a substituted indoline derivative that serves as a key building block in the synthesis of various pharmacologically active molecules. The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Given its role as a starting material or intermediate, the purity of this compound is of paramount importance. Even trace impurities can have significant downstream effects, potentially leading to the formation of undesired side products, reduced efficacy of the final active pharmaceutical ingredient (API), and unforeseen toxicological issues.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework and practical, step-by-step protocols for the rigorous purity assessment of this compound. The methodologies described herein are grounded in established analytical principles and adhere to the stringent requirements of international regulatory bodies, such as the International Council for Harmonisation (ICH).

Logical Framework for Purity Assessment

A thorough evaluation of the purity of this compound necessitates a multi-faceted analytical approach. A single technique is insufficient to provide a complete purity profile. Therefore, a combination of chromatographic and spectroscopic methods is essential to identify and quantify all potential impurities, including organic (related substances, starting materials, intermediates, and degradation products), inorganic (residual solvents and heavy metals), and residual moisture content.

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Assay (Chromatographic Methods) cluster_2 Identity Confirmation (Spectroscopic Methods) cluster_3 Specific Impurity Analysis cluster_4 Data Analysis & Reporting Sample 4-Methylindoline HCl Sample HPLC HPLC-UV/DAD (Purity & Assay) Sample->HPLC GC_MS GC-MS (Volatile Impurities) Sample->GC_MS NMR ¹H & ¹³C NMR Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Residual_Solvents Headspace GC-MS Sample->Residual_Solvents Heavy_Metals ICP-MS/AAS Sample->Heavy_Metals Water_Content Karl Fischer Titration Sample->Water_Content Report Comprehensive Purity Report HPLC->Report GC_MS->Report NMR->Report FTIR->Report MS->Report Residual_Solvents->Report Heavy_Metals->Report Water_Content->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

I. Chromatographic Methods for Purity and Assay

Chromatographic techniques are the cornerstone for separating and quantifying the main component from its impurities. For a compound like this compound, a combination of High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities is recommended.

A. High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC (RP-HPLC) is the most suitable method for the analysis of substituted indoles and their hydrochloride salts. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. A stability-indicating HPLC method should be developed and validated to ensure it can resolve the main peak from all potential degradation products and process-related impurities.

Protocol 1: Stability-Indicating RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of 4-Methylindoline Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylindoline is a substituted indoline derivative that serves as a crucial building block in the synthesis of various biologically active compounds and pharmaceutical agents. The purity and impurity profile of 4-Methylindoline hydrochloride, the salt form often used in synthesis, are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and sensitive analytical method is required to monitor the reaction progress, identify and quantify impurities, and ensure the quality of the final product.

This application note presents a detailed protocol for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is designed for researchers, scientists, and drug development professionals to accurately separate and identify 4-Methylindoline from its potential impurities, including positional isomers and reaction byproducts.

Understanding the Analyte and Potential Impurities

A thorough understanding of the synthetic route is paramount for predicting potential impurities. 4-Methylindoline is commonly synthesized via the catalytic hydrogenation of 4-methylindole.[1]

Plausible Synthetic Pathway:

G cluster_synthesis Synthesis of 4-Methylindoline 4-Methylindole 4-Methylindole 4-Methylindoline 4-Methylindoline 4-Methylindole->4-Methylindoline Catalytic Hydrogenation (e.g., Pt/C, H2)

Caption: A common synthetic route to 4-Methylindoline.

Based on this and other potential synthetic routes for indole derivatives, a range of impurities may be present in the reaction mixture:

  • Unreacted Starting Material: 4-Methylindole.

  • Positional Isomers: 5-Methylindoline, 6-Methylindoline, and 7-Methylindoline, which may arise from impurities in the starting materials or side reactions. The separation of these isomers is a key analytical challenge.

  • Over-reduction Products: Octahydro-4-methylindole, resulting from the saturation of the benzene ring under harsh hydrogenation conditions.[1]

  • Oxidation Products: 4-Methylindole may form if the indoline is exposed to air, particularly during workup.[2]

  • Other Synthesis-Related Impurities: Depending on the specific reagents and catalysts used, other byproducts may be present.

HPLC-MS Method Development: A Rationale-Driven Approach

The development of a successful HPLC-MS method hinges on the careful selection of chromatographic and mass spectrometric parameters to achieve the desired separation and detection of 4-Methylindoline and its impurities.

Chromatographic Separation Strategy

Given the structural similarity of the potential impurities, particularly the positional isomers, a high-resolution separation technique is necessary. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and widely used technique for the analysis of small organic molecules.[3]

Column Selection: The choice of stationary phase is critical for resolving positional isomers. While a standard C18 column can provide good separation based on hydrophobicity, columns with alternative selectivities, such as those with phenyl or biphenyl stationary phases, can offer enhanced resolution for aromatic compounds through π-π interactions.[4][5]

Mobile Phase Optimization: The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a crucial role in achieving optimal separation.

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers in RP-HPLC. Acetonitrile often provides better peak shape and lower viscosity.

  • Aqueous Component: Water is the standard aqueous component.

  • pH and Additives: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. Since 4-Methylindoline is a basic compound, an acidic mobile phase (e.g., using formic acid or acetic acid) will ensure its protonation, leading to better peak shape and retention on a reversed-phase column.[6]

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute compounds with a wide range of polarities and to ensure that both early- and late-eluting impurities are detected with good peak shape.

Mass Spectrometric Detection

Mass spectrometry provides high sensitivity and selectivity, and crucially, structural information for the identification of unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and semi-polar compounds like 4-Methylindoline.[7]

Ionization Mode: In an acidic mobile phase, 4-Methylindoline will be protonated and is therefore best detected in positive ion mode ([M+H]+).

MS and MS/MS Analysis:

  • Full Scan MS: Acquiring data in full scan mode allows for the detection of all ionizable compounds within a specified mass range.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the protonated molecular ion ([M+H]+) of 4-Methylindoline and its potential impurities provides valuable structural information for their unambiguous identification. The fragmentation patterns of N-heterocyclic compounds often involve characteristic losses of small neutral molecules and ring cleavages.[2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A high-performance liquid chromatograph equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source, capable of MS and MS/MS analysis (e.g., a triple quadrupole or ion trap).

  • HPLC Column: A reversed-phase column with a phenyl or biphenyl stationary phase (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is recommended for optimal isomer separation. A standard C18 column can be used for initial screening.

  • Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade). This compound reference standard.

Sample Preparation

The stability of the analyte in the chosen solvent is a critical consideration. Amine hydrochloride salts are generally more stable in acidic solutions, which prevents oxidation of the free amine.[8]

  • Accurately weigh a representative sample of the this compound reaction mixture.

  • Dissolve the sample in a suitable diluent, such as a mixture of methanol and water (e.g., 50:50 v/v) containing 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method
ParameterRecommended ConditionRationale
Column Phenyl or Biphenyl stationary phase (e.g., 150 mm x 2.1 mm, 2.7 µm)Enhanced separation of aromatic positional isomers through π-π interactions.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the amine for good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape and lower backpressure.
Gradient 5-95% B over 20 minutesTo elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CTo improve peak shape and reduce viscosity.
Injection Vol. 5 µLTo avoid column overloading.
UV Detection 254 nm and 280 nmFor initial method development and comparison with MS data.
Mass Spectrometry Method
ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)To detect the protonated analyte and impurities.
Capillary Voltage 3.5 kVTypical voltage for ESI.
Gas Temp. 300 °CTo aid in desolvation.
Gas Flow 10 L/minTo aid in desolvation.
Nebulizer 45 psiTo create a fine spray.
Scan Range m/z 50-500To cover the expected mass range of the analyte and impurities.
MS/MS Product ion scan of the [M+H]+ ion of 4-Methylindoline (m/z 134.1) and other suspected impurities.To obtain structural information for identification.[2]

Data Analysis and Interpretation

The analytical workflow for the data analysis is outlined below:

G cluster_workflow Data Analysis Workflow A Acquire HPLC-MS Data (Full Scan and MS/MS) B Identify Peak for 4-Methylindoline A->B C Identify Peaks for Potential Impurities A->C D Extract Ion Chromatograms (EICs) for Suspected m/z Values C->D E Analyze MS/MS Spectra of Impurity Peaks D->E F Propose Structures for Impurities E->F G Quantify Impurities (Relative to Main Peak or with Standards) F->G

Caption: A workflow for HPLC-MS data analysis.

Expected Mass Spectral Fragmentation:

For 4-Methylindoline ([M+H]+ = m/z 134.1), fragmentation in MS/MS is expected to involve the loss of small neutral molecules such as ethylene (C2H4) from the indoline ring, and potentially the loss of a methyl radical (CH3). The fragmentation pattern can be compared to that of known indoline derivatives to aid in structural elucidation.[2]

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. This is demonstrated by the separation of 4-Methylindoline from its known impurities and a placebo mixture.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spiking the sample matrix with known amounts of impurities.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-MS analysis of this compound reaction mixtures. The described method, with its rationale-driven approach to column and mobile phase selection, coupled with the specificity of mass spectrometric detection, is a powerful tool for monitoring reaction progress, identifying and characterizing impurities, and ensuring the quality of this important pharmaceutical intermediate. The successful implementation and validation of this method will contribute to the development of safe and effective drug products.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methylindoline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylindoline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt the synthesis for your specific needs.

Synthesis Overview: The Reduction of 4-Methylindole

The most prevalent and efficient route to 4-Methylindoline is the catalytic hydrogenation of 4-Methylindole. This process involves the selective reduction of the C2-C3 double bond within the pyrrole ring of the indole nucleus. The resulting 4-Methylindoline free base is then typically converted to its hydrochloride salt to improve stability and handling.

The key transformation is the addition of hydrogen across the double bond, a reaction that requires a catalyst to proceed at a reasonable rate and under manageable conditions. The choice of catalyst, solvent, acid, and reaction parameters is critical for achieving high yield and selectivity, as over-reduction of the benzene ring can occur.[1][2]

Synthesis_Pathway Start 4-Methylindole Intermediate 4-Methylindoline (Free Base) Start->Intermediate H₂ (gas) Catalyst (e.g., Pt/C) Acid (e.g., p-TSA) Solvent (e.g., H₂O, EtOH) Product 4-Methylindoline HCl Intermediate->Product HCl (e.g., in Ether or IPA) Solvent (e.g., Toluene)

Caption: General reaction scheme for the synthesis of 4-Methylindoline HCl.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My reaction is stalled. TLC analysis shows a significant amount of unreacted 4-Methylindole even after the recommended reaction time. What are the likely causes and solutions?

Answer: An incomplete reaction is a common issue in catalytic hydrogenations and can stem from several factors related to catalyst activity and reaction conditions.

  • Cause A: Catalyst Inactivation/Poisoning: The single most common cause is catalyst poisoning. The indoline product, being a secondary amine, can itself act as a ligand and poison the metal catalyst, hindering its activity.[1] Other potential poisons include sulfur-containing compounds, residual solvents from previous steps, or poor-quality starting material.

    • Solution:

      • Use an Acid Additive: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA), is highly effective. The acid protonates the basic indoline product, forming a salt that is less likely to coordinate to and deactivate the platinum or palladium catalyst surface. This keeps the catalyst active for longer.[1]

      • Ensure Reagent Purity: Use high-purity 4-Methylindole and freshly distilled, deoxygenated solvents.

      • Increase Catalyst Loading: While not ideal from a cost perspective, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for partial deactivation.

  • Cause B: Insufficient Hydrogen Pressure or Agitation: The reaction is a triphasic system (solid catalyst, liquid solution, hydrogen gas). Efficient mass transfer of hydrogen to the catalyst surface is crucial.

    • Solution:

      • Increase H₂ Pressure: While some hydrogenations can be run at atmospheric pressure, moderate pressure (e.g., 50-100 psi) significantly increases the concentration of dissolved hydrogen, accelerating the reaction rate.[3]

      • Improve Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid contact. For larger-scale reactions, a mechanical stirrer is superior to a magnetic stir bar.

  • Cause C: Incorrect Solvent Choice: The solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.

    • Solution: Water has been shown to be an excellent "green" solvent for this type of reaction, especially when paired with an acid additive like p-TSA.[1] Ethanol and methanol are also commonly used. If you are using a non-polar solvent and observing issues, consider switching to a more polar, protic solvent.

Question 2: My final product is contaminated with a significant amount of over-reduced byproduct (octahydro-4-methylindole). How can I improve the selectivity for 4-Methylindoline?

Answer: Over-reduction, where the benzene ring is also hydrogenated, is a key challenge in indole reduction.[1] Selectivity is a delicate balance between reaction conditions that are harsh enough to reduce the pyrrole ring but mild enough to leave the benzene ring untouched.

  • Cause A: Overly Aggressive Catalyst: Some catalysts are more aggressive than others. For instance, Rhodium (Rh) and Ruthenium (Ru) catalysts are often used for arene hydrogenation and may be too reactive for this selective transformation.[4]

    • Solution: Platinum on carbon (Pt/C) is often the catalyst of choice for selective indole-to-indoline reductions.[1] Palladium on carbon (Pd/C) can also be effective but may sometimes require harsher conditions, increasing the risk of over-reduction. Start with Pt/C.

  • Cause B: High Temperature: Elevated temperatures provide the activation energy needed to overcome the aromatic stability of the benzene ring, leading to over-reduction.

    • Solution: Conduct the reaction at room temperature. Most selective indole hydrogenations proceed efficiently at 25°C.[1] Only consider gentle heating (e.g., to 40-50°C) if the reaction is unacceptably slow at room temperature and all other parameters have been optimized.

  • Cause C: Prolonged Reaction Time: Leaving the reaction to run for an excessive period after all the starting material has been consumed can lead to the slow, undesired reduction of the indoline product.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the 4-Methylindole spot has disappeared, stop the reaction promptly.

Troubleshooting_Workflow cluster_incomplete Troubleshooting: Incomplete Reaction cluster_over Troubleshooting: Over-Reduction cluster_purification Troubleshooting: Purification Start Problem Observed Incomplete_Rxn Incomplete Reaction (4-Methylindole remains) Start->Incomplete_Rxn Over_Reduction Over-Reduction (Octahydro byproduct) Start->Over_Reduction Purification_Issue Purification Issues (Oily Product) Start->Purification_Issue Check_Catalyst 1. Check Catalyst Activity - Add p-TSA to prevent poisoning - Use fresh, high-purity catalyst Incomplete_Rxn->Check_Catalyst Change_Catalyst 1. Change Catalyst - Use Pt/C instead of Rh/C or Ru/C Over_Reduction->Change_Catalyst Check_pH 1. Check pH during Workup - Ensure solution is strongly basic (pH > 12) before extraction Purification_Issue->Check_pH Check_H2 2. Check H₂ Supply - Increase pressure (50-100 psi) - Ensure vigorous agitation Check_Catalyst->Check_H2 Lower_Temp 2. Lower Temperature - Run at Room Temperature (25°C) Change_Catalyst->Lower_Temp Monitor_Rxn 3. Monitor Reaction - Stop immediately upon completion (TLC) Lower_Temp->Monitor_Rxn Check_Salt_Formation 2. HCl Salt Formation - Use anhydrous HCl source - Ensure complete precipitation Check_pH->Check_Salt_Formation

Caption: A workflow for troubleshooting common synthesis issues.

Question 3: After the reaction workup, my 4-Methylindoline free base is an oil that is difficult to purify. During the hydrochloride salt formation, I get a sticky solid instead of a crystalline powder. What can I do?

Answer: These are classic purification challenges related to the properties of the amine product and the final salt formation step.

  • Cause A (Oily Free Base): Incomplete Removal of Water/Solvent: 4-Methylindoline, like many amines, can be hygroscopic and retain trace amounts of solvent, making it appear as an oil. Residual basic or acidic impurities from the workup can also inhibit crystallization.

    • Solution:

      • Thorough Workup: During the basic aqueous workup (to remove the acid catalyst), ensure the aqueous layer is strongly basic (pH > 12) before extracting with an organic solvent (like toluene or dichloromethane). This ensures the indoline is fully deprotonated and partitions into the organic layer.

      • Drying: After separating the organic layer, dry it thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

      • Solvent Removal: Remove the solvent under reduced pressure, but avoid excessively high temperatures which could degrade the product. A final co-evaporation with a high-boiling, non-polar solvent like toluene can help azeotropically remove residual water.

  • Cause B (Sticky HCl Salt): Presence of Water or Impurities: The hydrochloride salt formation is a crystallization process. The presence of even small amounts of water can result in a hygroscopic, oily, or sticky product. Chemical impurities act as crystallization inhibitors.

    • Solution:

      • Use Anhydrous Conditions: Dissolve the purified free base oil in a dry, non-polar solvent like toluene or diethyl ether. Use an anhydrous source of HCl, such as a solution of HCl in isopropanol or diethyl ether, or by bubbling dry HCl gas through the solution.

      • Control Precipitation: Add the HCl solution dropwise with vigorous stirring. Sometimes, cooling the mixture in an ice bath can promote the formation of finer, more easily filtered crystals.

      • Trituration: If a sticky solid forms, you can attempt to "triturate" it. This involves adding a small amount of a solvent in which the salt is insoluble (e.g., cold diethyl ether or hexane), and scraping/stirring the solid to break it up and encourage crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and loading for this reaction? A1: For selective hydrogenation of the pyrrole ring, 5% Platinum on Carbon (Pt/C) is generally the most effective and selective catalyst.[1] A typical loading is between 2-5 mol% relative to the 4-Methylindole substrate.

Q2: What are the best solvents and reaction conditions? A2: An environmentally benign and highly effective system uses water as the solvent with p-toluenesulfonic acid (p-TSA) as an activator at room temperature under a moderate pressure of hydrogen (50-100 psi) .[1] This avoids the use of volatile organic solvents during the reaction itself.

Q3: How do I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting material, 4-Methylindole, is less polar and will have a higher Rf value than the product, 4-Methylindoline, which is more polar due to the amine group and will have a lower Rf value. Stain the plate with potassium permanganate (KMnO₄) for visualization.

Q4: What analytical methods are used to confirm the final product's identity and purity? A4: A combination of methods should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the this compound, showing the disappearance of the olefinic proton signal from the indole ring and the appearance of aliphatic proton signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final product, typically aiming for >98%.[6][7]

Data Summary: Impact of Parameters on Yield

The following table summarizes the general effects of key parameters on the synthesis yield and selectivity. The goal is to maximize the yield of the desired indoline while minimizing the formation of the octahydro byproduct.

ParameterConditionEffect on Indoline YieldEffect on Selectivity (vs. Over-reduction)Rationale & Reference
Catalyst Pt/CHighHighExcellent for selective hydrogenation of the pyrrole ring.[1]
Pd/CGood-HighModerate-HighCan be effective but may require more forcing conditions.[8]
Ru/Al₂O₃ModerateLowTends to be too active, promoting benzene ring reduction.[2][3]
Temperature Room Temp (25°C)GoodHighSufficient for pyrrole reduction without activating the benzene ring.[1]
High Temp (>60°C)DecreasedLowProvides activation energy for over-reduction, consuming the desired product.[2]
H₂ Pressure 1 atmModerate-LowHighMay result in slow reaction rates.
50-100 psiHighHighIncreases H₂ concentration, accelerating the desired reaction without significantly impacting selectivity.[3]
Additive NoneModerateModerateCatalyst can be poisoned by the amine product, slowing the reaction.[1]
p-TSA (Acid)HighHighPrevents catalyst poisoning by protonating the product, leading to faster, cleaner reactions.[1]

Optimized Experimental Protocol

This protocol incorporates best practices discussed in the troubleshooting and FAQ sections for a high-yield synthesis.

Part A: Catalytic Hydrogenation of 4-Methylindole

  • Reactor Setup: To a hydrogenation vessel, add 4-Methylindole (1.0 eq), 5% Platinum on Carbon (0.03 eq, 3 mol%), and p-toluenesulfonic acid monohydrate (1.1 eq).

  • Solvent Addition: Add deionized water (or ethanol) to create a slurry with a concentration of approximately 0.5 M.

  • Inerting: Seal the vessel and purge the headspace with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 75 psi.

  • Reaction: Stir the mixture vigorously at room temperature (25°C).

  • Monitoring: Monitor the reaction progress by periodically taking a small sample, performing a basic workup, and analyzing by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexanes). The reaction is complete when the 4-Methylindole spot (higher Rf) is no longer visible.

  • Catalyst Removal: Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

Part B: Workup and Hydrochloride Salt Formation

  • Basification: Cool the filtrate in an ice bath and slowly add a 5 M sodium hydroxide (NaOH) solution until the pH is >12.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3 x volumes).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield 4-Methylindoline as an oil.

  • Salt Formation: Dissolve the resulting oil in a minimal amount of anhydrous toluene. With stirring, add a 2 M solution of HCl in isopropanol dropwise until precipitation ceases.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under vacuum to yield this compound as a white to off-white crystalline solid.

References

Technical Support Center: A Troubleshooting Guide for 4-Methylindoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylindoline chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions involving this versatile scaffold. The following sections are structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Section 1: General FAQs and Handling

This section addresses foundational questions about the properties, storage, and purity of 4-Methylindoline.

Q1: What are the key stability and storage concerns for 4-Methylindoline?

A1: 4-Methylindoline, like many indoline derivatives, is susceptible to oxidation and discoloration upon exposure to air and light.[1] The electron-rich aromatic ring and the secondary amine make it prone to forming colored impurities over time.

Best Practices for Storage:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Temperature: Keep refrigerated at 2-8°C for long-term storage.[2][3]

  • Light: Use an amber or opaque vial to protect it from light.[1][2]

Failure to follow these guidelines can lead to the formation of oxidized and polymerized byproducts, which can interfere with subsequent reactions, particularly those sensitive to catalyst poisoning or redox processes.

Q2: My commercial 4-Methylindoline appears discolored. How can I purify it before use?

A2: Discoloration (typically yellow to brown) suggests the presence of oxidized impurities.[2] For sensitive reactions, purification is highly recommended.

Recommended Purification Protocol: Column Chromatography

  • Stationary Phase: Use silica gel (standard grade, 230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis.

  • Loading: Dissolve the crude 4-Methylindoline in a minimum amount of dichloromethane (DCM) or the mobile phase and load it onto the column.

  • Elution: Elute the column, collecting fractions and monitoring by TLC. The pure compound should appear as a single spot.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to then immediately store the purified, colorless oil or solid under inert gas.

For larger scales, vacuum distillation can also be an effective purification method.

Section 2: Troubleshooting N-Functionalization Reactions

Reactions at the nitrogen atom are among the most common transformations for indolines. This section covers frequent issues encountered during these reactions.

Q3: My N-alkylation of 4-Methylindoline is giving low yields and I'm recovering starting material. What are the likely causes?

A3: Low conversion in N-alkylation reactions is a frequent issue that typically points to inadequate deprotonation of the indoline nitrogen or insufficient reactivity of the electrophile. The pKa of the N-H bond in indoline is significantly higher than that of an indole, making its deprotonation more challenging.

Troubleshooting Steps:

  • Base and Solvent Choice: The selection of the base is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF are standard for achieving complete deprotonation.[4] Weaker bases, such as potassium carbonate (K₂CO₃), may not be sufficient for complete conversion, especially with less reactive alkyl halides.

  • Anhydrous Conditions: Amine alkylations are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Water will quench the strong base and inhibit the reaction.

  • Reactivity of Alkylating Agent: If you are using a less reactive alkylating agent (e.g., alkyl chlorides), the reaction may require more forcing conditions. Consider adding a catalytic amount of sodium or potassium iodide (NaI or KI) to facilitate a Finkelstein reaction, converting the alkyl chloride/bromide in situ to the more reactive alkyl iodide.[4]

  • Temperature: While many reactions are started at 0°C to control exotherms during deprotonation, they often require heating to proceed to completion. Monitor the reaction by TLC and, if it stalls, consider gradually increasing the temperature (e.g., to 80°C).[5]

Data Snapshot: Common Bases for N-Alkylation

BaseSolventTemperatureTypical Use Case
NaHDMF, THF0°C to RT/HeatGeneral purpose, highly effective[4]
K₂CO₃Acetonitrile, DMFRT to HeatMild conditions, suitable for reactive electrophiles
Cs₂CO₃Acetonitrile, DMFRT to HeatMild, often provides better solubility and reactivity
LiHMDS, NaHMDSTHF-78°C to RTStrong, non-nucleophilic; useful for sensitive substrates
Q4: I am attempting a Buchwald-Hartwig amination with 4-Methylindoline and an aryl bromide, but the reaction is failing. What should I check?

A4: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction, but its success is highly dependent on the precise interplay of several components: the palladium catalyst, the ligand, the base, and the solvent.[6] Failure often results from an issue with one of these key parameters.

Critical Parameters to Investigate:

  • Catalyst/Ligand System: The "generation" of the catalyst system is crucial. Modern, sterically hindered phosphine ligands (e.g., Josiphos, XantPhos) are often required for efficient coupling, especially with less reactive aryl chlorides or challenging amine substrates.[7][8] Ensure your ligand is not oxidized.

  • Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[7] Weaker bases like K₂CO₃ are generally not sufficient.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The presence of water can deactivate the catalyst and hydrolyze the base.

  • Oxygen Exclusion: The Pd(0) active catalyst is extremely sensitive to oxygen. The reaction must be set up under a strictly inert atmosphere (argon or nitrogen), and solvents should be degassed prior to use.

Below is a troubleshooting workflow to diagnose the issue.

G start Reaction Failure: Low or No Conversion check_reagents 1. Reagent Purity Check - Is Aryl Halide Pure? - Is Amine Pure? - Is Ligand Air-Stable? start->check_reagents check_conditions 2. Reaction Conditions Check - Anhydrous Solvent? - Fully Degassed? - Inert Atmosphere Maintained? check_reagents->check_conditions Reagents OK check_base 3. Base Evaluation - Using NaOtBu or K3PO4? - Base is fresh/anhydrous? check_conditions->check_base Conditions OK check_catalyst 4. Catalyst System Review - Appropriate Pd Source? - Correct Ligand for Substrate? - Correct Pd:Ligand Ratio? check_base->check_catalyst Base OK success Reaction Success check_catalyst->success System Optimized

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Section 3: Troubleshooting C-Functionalization Reactions

Functionalizing the carbon framework of 4-Methylindoline presents unique challenges due to the directing effects of the substituents and the reactivity of the indoline ring itself.

Q5: My electrophilic aromatic substitution (e.g., bromination) on 4-Methylindoline is giving a mixture of products. How can I control the regioselectivity?

A5: The regiochemical outcome of electrophilic aromatic substitution (SEAr) on 4-Methylindoline is a competition between the directing effects of the activating amino group and the methyl group. The secondary amine is a powerful ortho-, para-director, while the methyl group is a weaker ortho-, para-director.

  • Dominant Directing Group: The amino group at position 1 strongly activates the ring, directing incoming electrophiles primarily to the C7 and C5 positions.

  • Steric Hindrance: The C7 position is sterically less hindered than the C5 position (which is flanked by the methyl group and the fused ring system). Therefore, substitution at C7 is often the major product. Substitution at C5 is also possible.[9]

Strategies for Controlling Regioselectivity:

  • N-Protection: The most effective strategy is to protect the nitrogen atom with an electron-withdrawing group (e.g., acetyl, tosyl, Boc). This dramatically reduces the activating effect of the nitrogen and can change the directing properties. For example, an N-acetyl group still directs ortho-, para-, but its influence is diminished relative to the unprotected amine, potentially allowing other directing effects to become more prominent.

  • Choice of Reagent and Conditions: Bulky electrophilic reagents will preferentially attack the less sterically hindered C7 position. Milder reaction conditions (lower temperature, less aggressive Lewis acids) can also improve selectivity.

G Indoline 4-Methylindoline N-H C4-Me sub_C7 C7-Substitution (Major Product) Indoline->sub_C7 Ortho to N Less Hindered sub_C5 C5-Substitution (Minor Product) Indoline->sub_C5 Para to N More Hindered

Caption: Regioselectivity in electrophilic substitution of 4-Methylindoline.

Q6: Why is my Friedel-Crafts acylation of unprotected 4-Methylindoline failing?

A6: The Friedel-Crafts acylation of unprotected 4-Methylindoline is destined to fail. The lone pair of electrons on the nitrogen atom acts as a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for the reaction.[10][11] This coordination has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is effectively "captured" by the nitrogen, preventing it from activating the acylating agent (e.g., an acyl chloride).

  • Ring Deactivation: The resulting N-Lewis acid complex places a positive formal charge on the nitrogen atom, which strongly deactivates the entire aromatic ring towards electrophilic attack.

The Solution: N-Protection To perform a successful Friedel-Crafts reaction, the nitrogen must be protected with an electron-withdrawing group that reduces its basicity. An acetyl (-COCH₃) or tosyl (-SO₂Ar) group is ideal. Once protected, the acylation will proceed, typically directed to the C7 position, para to the activating N-acyl group.

Section 4: Dehydrogenation and Purification

Q7: I am trying to dehydrogenate 4-methylindoline to 4-methylindole, but I am getting low yields and decomposition. What are some reliable methods?

A7: The dehydrogenation (oxidation) of an indoline to an indole is a common transformation but can be problematic if the wrong oxidant is chosen. Over-oxidation or side reactions can lead to decomposition.

Recommended Dehydrogenation Methods:

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and often effective reagent for this transformation. It is a heterogeneous oxidant, which can simplify workup (filtration). The reaction is typically run in a solvent like DCM or chloroform at room temperature or with gentle heating.

  • Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C at high temperatures (>180 °C) in a high-boiling solvent (like decalin or diphenyl ether) is a very effective method, particularly on a larger scale.[12] This method is often clean and high-yielding.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): DDQ is a powerful and reliable dehydrogenating agent for a wide range of substrates, including indolines. It is typically used in stoichiometric amounts in solvents like dioxane or toluene.

It is important to note that some P450 enzymes in biological systems can also catalyze this transformation.[13]

Q8: What are the characteristic ¹H and ¹³C NMR signals for 4-Methylindoline?

A8: Understanding the NMR spectrum is crucial for confirming the structure and purity of your material. The key features of 4-Methylindoline are the aliphatic protons of the five-membered ring and the distinct aromatic protons.

Table of Typical NMR Chemical Shifts (in CDCl₃)

Atom¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
N-H ~3.6 (broad s)-Signal can be broad and exchangeable with D₂O.
C2-H₂ ~3.0 (t)~47Triplet, coupled to C3 protons.
C3-H₂ ~3.6 (t)~30Triplet, coupled to C2 protons.
C4-CH₃ ~2.2 (s)~18Singlet, characteristic methyl group.
C5-H ~6.9 (d)~127Aromatic proton.
C6-H ~7.0 (t)~124Aromatic proton.
C7-H ~6.6 (d)~117Aromatic proton, often shifted upfield.

Note: Exact chemical shifts can vary depending on the solvent and concentration. This data is compiled based on typical values for indoline systems.[14]

References

Technical Support Center: Improving the Purity of 4-Methylindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methylindoline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to advanced troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound typically contains a profile of impurities stemming from its synthesis. These can include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Isomeric Impurities: Formation of other methylindoline isomers depending on the synthetic strategy.[1]

  • Oxidation Products: 4-Methylindoline is susceptible to air oxidation, which can form the corresponding 4-methylindole, often leading to discoloration (yellow to brown).[1]

  • Over-reduction Products: If prepared via reduction of an indole, harsh conditions could lead to saturation of the benzene ring, though this is less common.[1]

  • Inorganic Salts: Salts like sodium chloride (NaCl) may be present if aqueous HCl was used during the salt formation or workup.[2]

Q2: What is the first and most effective step to purify the crude product?

A2: For a crude mixture, a preliminary acid-base extraction is often the most effective initial step.[3][4] This process leverages the basicity of the indoline nitrogen to separate it from neutral or acidic organic impurities. By dissolving the crude material in an organic solvent and washing with an acidic aqueous solution, the 4-methylindoline is protonated and selectively pulled into the aqueous layer as the hydrochloride salt. Neutral impurities remain in the organic layer, which is then discarded.

Q3: Is recrystallization a good method for purifying this compound?

A3: Yes, recrystallization is a highly effective technique for purifying crystalline solids like amine hydrochlorides.[3] The success of this method hinges on selecting a solvent or solvent system where the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at room temperature or below. This differential solubility allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent (mother liquor).[5][6]

Q4: How can I assess the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., using a C18 column) is the gold standard for quantifying purity and detecting structurally related impurities.[7][8][9]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and identify the number of components in a mixture.[10]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography (GC): Suitable for analyzing the free base (4-Methylindoline) to check for volatile impurities. The hydrochloride salt itself is non-volatile.[11]

Purification Strategy Decision Guide

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of the crude material.

Purif_Decision_Tree start Crude 4-Methylindoline HCl check_type Assess Impurity Profile (TLC/HPLC) start->check_type acid_base Perform Acid-Base Extraction check_type->acid_base Significant Non-Basic or Neutral Impurities recrystallize Recrystallization check_type->recrystallize Minor Impurities or Post-Extraction Polish acid_base->recrystallize chromatography_prep Convert to Free Base (Neutralize with aq. base, extract with organic solvent) recrystallize->chromatography_prep Purity Goal Not Met final_product Pure 4-Methylindoline HCl recrystallize->final_product Purity Goal Met (>98% by HPLC) chromatography Column Chromatography (Free Base on SiO2 or Al2O3) chromatography_prep->chromatography convert_to_hcl Re-form HCl Salt (e.g., HCl in Ether/IPA) chromatography->convert_to_hcl convert_to_hcl->recrystallize Final Polish Acid_Base_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase A 1. Dissolve Crude in Ethyl Acetate C 2. Wash with 1M HCl (Product moves to Aq. Phase) A->C B Neutral/Acidic Impurities (Discard) D 5. Extract Free Base with Ethyl Acetate E 6. Dry (Na2SO4) & Concentrate G 7. Form HCl Salt (e.g., HCl in Ether) E->G Purified Free Base C->B Wash with EtOAc F 4. Basify with NaOH (pH > 10) C->F F->D H Pure Product G->H 8. Filter & Dry

References

Technical Support Center: Stability of 4-Methylindoline Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methylindoline hydrochloride. This document provides a comprehensive overview of potential stability issues in solution, troubleshooting guidance for common experimental challenges, and detailed protocols for conducting stability assessments. Our approach is grounded in the fundamental chemistry of the indoline scaffold and established principles of pharmaceutical stability analysis.

Introduction to the Stability of this compound

This compound, as a substituted indoline, possesses a heterocyclic aromatic amine structure that can be susceptible to degradation under various environmental conditions. The indoline ring system, a reduced form of indole, has its own unique reactivity. The presence of a methyl group on the benzene ring and the hydrochloride salt form further influence the molecule's stability profile. Understanding these potential liabilities is critical for developing robust formulations, ensuring accurate experimental results, and meeting regulatory requirements. This guide will walk you through the key aspects of handling and evaluating the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound in solution.

Q1: What are the primary degradation pathways I should be concerned about for this compound in solution?

A1: Based on the indoline core structure, the primary degradation pathways of concern are oxidation and, to a lesser extent, pH-dependent hydrolysis. The pyrrolidine ring of the indoline is susceptible to oxidation, which can lead to the formation of the corresponding indole or further oxidized products. The lone pair of electrons on the nitrogen atom can also participate in oxidative reactions. While the indoline ring is generally more stable to hydrolysis than esters or amides, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of a solution can significantly impact the stability of this compound.[1][2] As a hydrochloride salt, it will form an acidic solution when dissolved in water. In acidic to neutral pH, the protonated form of the indoline nitrogen is expected to be predominant, which can influence its susceptibility to nucleophilic attack. Under strongly basic conditions, the free base form will be present, which may be more prone to oxidation. It is crucial to determine the pH-rate profile to identify the pH of maximum stability for your intended application.

Q3: Is this compound sensitive to light?

A3: Compounds with aromatic systems, like indoline, can be susceptible to photodegradation. Exposure to UV or even high-intensity visible light can provide the energy to initiate photochemical reactions, often leading to oxidation or rearrangement. It is recommended to handle solutions of this compound in amber glassware or under light-protected conditions until its photostability has been thoroughly evaluated according to ICH Q1B guidelines.

Q4: What is the likely impact of temperature on the stability of this compound solutions?

A4: As with most chemical compounds, the rate of degradation of this compound in solution is expected to increase with temperature. Thermal stress can accelerate both hydrolytic and oxidative degradation pathways. For long-term storage of solutions, refrigeration (2-8 °C) is generally recommended, unless contraindicated by solubility issues. It is important to conduct thermal stability studies at various temperatures to understand the degradation kinetics and to establish appropriate storage conditions. The thermal decomposition of related heterocyclic compounds like indole involves ring opening and fragmentation at very high temperatures.[3]

Q5: What are the potential degradation products of this compound?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential products based on the reactivity of the indoline scaffold.

  • Oxidation Products: The most likely oxidation product is 4-Methylindole, resulting from the dehydrogenation of the indoline ring.[4][5][6] Further oxidation could lead to hydroxylated species on the aromatic ring or cleavage of the pyrrolidine ring.

  • Hydrolytic Products: Under forced acidic or basic conditions, ring opening of the pyrrolidine moiety could occur, though this is generally less common for indolines compared to other functional groups.

  • Photodegradation Products: Photolytic stress may lead to a complex mixture of products, often initiated by radical mechanisms.

The following diagram illustrates a potential primary degradation pathway:

G 4-Methylindoline 4-Methylindoline 4-Methylindole 4-Methylindole 4-Methylindoline->4-Methylindole Oxidation (Dehydrogenation) Further Oxidized\nProducts Further Oxidized Products 4-Methylindole->Further Oxidized\nProducts Oxidation

Caption: Potential Oxidative Degradation of 4-Methylindoline.

Troubleshooting Guide

This section provides practical advice for addressing common issues encountered during the handling and analysis of this compound solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Change in solution color (e.g., yellowing, browning) over time. Oxidation of the indoline ring. Formation of colored degradation products.1. Protect from Oxygen: Prepare solutions using de-gassed solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen, argon). 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 3. Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C). 4. Add Antioxidants: For formulation development, consider the compatibility and efficacy of antioxidants.
Appearance of new peaks in chromatogram during analysis. Degradation of the compound in the analytical sample or mobile phase.1. Sample Stability: Analyze samples immediately after preparation. If not possible, perform a sample stability study in the autosampler to determine the maximum allowable time before analysis. 2. Mobile Phase Compatibility: Ensure the pH and composition of the mobile phase are not causing on-column or in-vial degradation. Evaluate different mobile phase compositions. 3. Diluent Effects: Investigate if the diluent used to prepare the sample is contributing to degradation.
Poor recovery or loss of compound over time. Adsorption to container surfaces. Degradation in solution.1. Container Material: Evaluate different container materials (e.g., glass vs. polypropylene) to check for adsorption. Silanized glass vials may be beneficial. 2. Forced Degradation Study: Conduct a systematic forced degradation study (see protocol below) to identify the conditions causing the loss and to quantify the degradation products.
Inconsistent analytical results between experiments. Variability in solution preparation and storage. Inconsistent environmental conditions (light, temperature).1. Standardize Procedures: Establish and strictly follow a standard operating procedure (SOP) for solution preparation, including solvent quality, weighing, and mixing. 2. Control Environment: Ensure consistent light and temperature conditions during solution preparation and storage for all experiments.

Experimental Protocols

To rigorously assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[7][8]

Protocol 1: Forced Degradation Study in Solution

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC-UV/DAD or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Workflow for Forced Degradation Study:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound (e.g., 1 mg/mL in water or methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solution) (e.g., 60°C in dark) Prep->Thermal Photo Photostability (ICH Q1B conditions) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/MS Dilute->Analyze

Caption: Workflow for Forced Degradation Study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC grade water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at various time points.

  • Thermal Degradation (in solution):

    • Place an aliquot of the stock solution in a vial, protected from light, in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points.

  • Photostability:

    • Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Dilute all stressed and control samples to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method (see Protocol 2). An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products and process-related impurities.[9][10][11]

Initial Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water (for LC-MS compatibility) or a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) to screen for all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (determine via UV scan). A photodiode array (PDA) detector is ideal for monitoring peak purity.

Method Development and Optimization:

  • Initial Screening: Inject a mixture of the unstressed and stressed samples (e.g., a composite of acid, base, and peroxide degraded samples) to observe the separation of the parent peak from the degradation products.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants.

  • Optimization: Adjust the gradient slope, mobile phase pH, organic solvent, and column chemistry as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Interpretation and Reporting:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the major degradation products using mass spectrometry data.

  • Propose potential degradation pathways based on the identified products.

  • Establish the stability-indicating nature of the developed analytical method.

Conclusion

References

Technical Support Center: Functionalization of the 4-Methylindoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of the 4-methylindoline core. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this important heterocyclic scaffold. Here, we address common side reactions and provide troubleshooting strategies in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution

Electrophilic substitution on the 4-methylindoline core can be complex due to multiple potential reaction sites. The interplay between the activating, ortho-, para-directing methyl group and the activating, ortho-, para-directing amino group (after N-protection and considering the indoline ring system's inherent reactivity) governs the regiochemical outcome.

Question 1: I am attempting a Friedel-Crafts acylation on N-protected 4-methylindoline and observing a mixture of products. How can I control the regioselectivity and avoid side reactions?

Answer: This is a common challenge. The primary competition is between acylation at the C-5 and C-7 positions of the benzene ring, and potentially N-acylation if the nitrogen is not adequately protected. The electron-donating methyl group at C-4 and the activating effect of the indoline nitrogen direct electrophiles to the ortho (C-5) and para (C-7, relative to the nitrogen's influence on the benzene ring) positions.

Causality and Troubleshooting:

  • N-Acylation: If you observe N-acylation, your protecting group is likely not robust enough for the reaction conditions. Pivaloyl or tosyl groups are generally more stable under Friedel-Crafts conditions than Boc or Ac groups.[1]

  • Mixture of C-5 and C-7 Acylation: The regioselectivity between C-5 and C-7 is a delicate balance of steric and electronic effects.

    • Steric Hindrance: The C-5 position is sterically less hindered than the C-7 position, which is ortho to the nitrogen and adjacent to the fused ring system. Bulky acylating agents will preferentially react at C-5.

    • Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. Stronger Lewis acids like AlCl₃ can form complexes with the N-protecting group, altering the electronic properties and steric environment of the substrate, potentially favoring one isomer over the other.[2][3] Weaker Lewis acids like ZnCl₂ or the use of milder conditions might offer better control.[4]

  • Polyacylation: Although the first acylation is deactivating, forcing conditions can lead to a second acylation.[3] Monitoring the reaction by TLC is crucial to avoid this.

Troubleshooting Protocol: Optimizing Regioselectivity in Friedel-Crafts Acylation

  • Protecting Group: Ensure a robust N-protecting group is installed (e.g., Ts, Piv).

  • Acylating Agent: For C-5 selectivity, consider a bulkier acyl chloride.

  • Lewis Acid: Start with a milder Lewis acid (e.g., ZnCl₂, FeCl₃) before resorting to stronger ones (AlCl₃).

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent: Use a non-coordinating solvent like dichloromethane or 1,2-dichloroethane.

Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation of N-Tosyl-4-methylindoline

ParameterCondition ACondition BExpected OutcomePotential Side Products
Acyl Chloride Acetyl chloridePivaloyl chlorideA: Mixture of C-5/C-7N-acylation (if protection is weak)
Lewis Acid AlCl₃ (1.5 eq)ZnCl₂ (1.5 eq)A: Potentially less selectiveOver-reaction, decomposition
Temperature Reflux0 °C to RTB: Higher C-5 selectivityIncomplete reaction

Logical Flow for Troubleshooting Friedel-Crafts Acylation:

References

Optimizing reaction conditions for 4-Methylindoline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylindoline Hydrochloride

A Guide to Optimizing Reaction Conditions, Troubleshooting, and Best Practices

Welcome to the dedicated technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. This document is structured as a series of frequently asked questions and in-depth troubleshooting scenarios, reflecting the real-world challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reactivity of this compound.

Q1: What are the critical physicochemical properties of this compound that I should be aware of before starting my experiment?

Understanding the fundamental properties of your starting material is the first step toward a successful reaction. This compound is the acid salt of the corresponding free base, 4-Methylindoline. This distinction is crucial for its handling and reactivity.

Table 1: Physicochemical Properties of 4-Methylindoline & its Hydrochloride Salt

Property 4-Methylindoline This compound Data Source(s)
Molecular Formula C₉H₁₁N C₉H₁₂ClN [1][2]
Molecular Weight 133.19 g/mol 169.65 g/mol [1][2]
Appearance Yellow Liquid Off-white to light brown solid [3][4]
Solubility Low water solubility Highly soluble in water, soluble in polar organic solvents like methanol and ethanol.[5] [4][5]

| Stability | Stable under standard conditions. May be sensitive to light and air. | Generally more stable and less prone to oxidation than the free base. Store in a tightly closed container in a dry, well-ventilated place.[3] |[3] |

The key takeaway is the enhanced stability and water solubility of the hydrochloride salt, which makes it easier to handle and store compared to the free base.[5] However, for most organic reactions, the free base is the reactive species.

Q2: How does the hydrochloride salt form impact its reactivity in common organic transformations?

The hydrochloride salt form fundamentally alters the nucleophilicity of the indoline nitrogen. The nitrogen's lone pair is protonated, forming an ammonium salt. This has two major consequences:

  • Deactivation of Nucleophilicity: The protonated nitrogen cannot act as a nucleophile or a ligand for a metal catalyst. Therefore, in reactions where the indoline nitrogen is intended to participate (e.g., N-alkylation, N-arylation) or could interfere (e.g., by coordinating to a catalyst), the free base must be generated in situ or as a separate preliminary step.

  • Requirement for a Base: To liberate the reactive free base, at least one equivalent of a suitable base must be added to the reaction mixture to neutralize the HCl salt. Often, a slight excess of base is used to ensure complete deprotonation and to drive the reaction forward.

The diagram below illustrates this essential equilibrium.

G cluster_0 Reaction System HCl_Salt 4-Methylindoline•HCl (Inactive) Free_Base 4-Methylindoline (Active Nucleophile) HCl_Salt->Free_Base Liberates Catalyst Catalyst (e.g., Pd(OAc)₂) Free_Base->Catalyst Reacts with Base Added Base (e.g., K₂CO₃, Et₃N) Base->HCl_Salt + Deprotonation Product Desired Product Catalyst->Product Forms

Caption: Liberation of the active free base from its hydrochloride salt.

Q3: What are the primary safety precautions for handling this compound?

As with any chemical reagent, proper safety protocols are mandatory. Based on available safety data sheets, 4-Methylindoline and its salts should be handled with care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[6]

  • Skin and Eye Contact: The compound is classified as a skin and eye irritant.[6] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[3][7]

Section 2: Troubleshooting Guide

This section provides a structured approach to solving specific experimental issues.

Problem: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Low yield is one of the most common frustrations in synthesis. A systematic approach is required to diagnose the root cause. The workflow below provides a logical decision-making process.

G cluster_0 Initial Checks cluster_1 Reaction Condition Optimization cluster_2 Mechanistic Issues Start Low Yield Observed Purity 1. Verify Starting Material Purity & Integrity (HCl salt, Coupling Partner, Catalyst) Start->Purity Stoichiometry 2. Confirm Stoichiometry & Reagent Addition (Correct equivalents of base?) Purity->Stoichiometry If OK Base Vary Base (Organic vs. Inorganic, Strength) Stoichiometry->Base If OK Poisoning Suspect Catalyst Poisoning? (Indoline coordinating to Pd) Stoichiometry->Poisoning If still low yield Solvent Screen Solvents (Polar Aprotic vs. Protic, Ethereal) Temp Adjust Temperature (Incremental increase/decrease) Catalyst Change Catalyst/Ligand (Different Pd source, ligand choice) Degradation Product or SM Degradation? (Run reaction at lower temp, check stability) Poisoning->Degradation note1 The indoline product itself can act as a ligand and poison the catalyst. Poisoning->note1

References

Technical Support Center: A-Z Guide to Preventing 4-Methylindoline Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for ensuring the stability and integrity of 4-Methylindoline hydrochloride during storage. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their critical experiments. Here, we delve into the science behind its degradation, provide actionable troubleshooting advice, and offer detailed protocols to maintain its purity and efficacy.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the storage and handling of this compound.

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, like many indoline derivatives, is primarily driven by three main factors: oxidation, hydrolysis, and photolysis.[1] The indoline core is an electron-rich aromatic structure, making it susceptible to attack by atmospheric oxygen.[2] This process can be accelerated by elevated temperatures and the presence of certain metal ions that can catalyze oxidative reactions.[3] As a hydrochloride salt, its stability can also be influenced by moisture, which can lead to hydrolysis.[4] Furthermore, exposure to light, particularly UV radiation, can provide the energy needed to initiate photolytic degradation pathways.[5]

Q2: I've noticed a color change in my solid this compound sample. What does this indicate?

A2: A visual change in color, often to shades of pink, red, or brown, is a classic indicator of degradation, particularly oxidation and potential polymerization.[2] While a minor color change might not drastically alter the bulk purity for some less sensitive applications, it is a definitive sign that the compound's integrity has been compromised.[2] For quantitative or highly sensitive experiments, any deviation from a colorless or white appearance warrants a thorough investigation of the material's purity before use.

Q3: What are the optimal storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, it is crucial to control the storage environment meticulously. The ideal conditions are as follows:

  • Temperature: For long-term storage, a temperature of -20°C is highly recommended. For short-term use, storage at 2-8°C is acceptable.[2]

  • Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as nitrogen or argon.[2]

  • Light: Protect the compound from light by storing it in an amber or opaque vial.[3]

  • Moisture: The container must be tightly sealed to prevent the ingress of moisture, which can cause hydrolysis and physical changes to the salt. Keep in a dry, well-ventilated place.[6][7]

Q4: Is it necessary to handle this compound in a glovebox?

A4: For highly sensitive applications where even trace amounts of degradation could impact results, handling solid this compound inside a glovebox with an inert atmosphere is the best practice.[2] This minimizes exposure to atmospheric oxygen and moisture. If a glovebox is unavailable, work quickly and efficiently to minimize exposure time, and consider flushing the container with an inert gas before sealing.

Q5: Can I store this compound in a solution? If so, what is the best solvent and what precautions should I take?

A5: While storing the compound in its solid form is generally preferred for long-term stability, solutions may be necessary for experimental workflows. If you must store it in solution, choose a dry, aprotic solvent. It is critical to use a solvent that has been deoxygenated to minimize oxidative degradation. Prepare solutions fresh whenever possible. If short-term storage is unavoidable, purge the solution with nitrogen or argon and store it at -20°C in a tightly sealed, light-protected vial.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle
  • Possible Cause: The compound may have degraded during shipping or initial storage if conditions were not optimal.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any discoloration of the solid material.

    • Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to confirm the presence and identity of impurities.[8]

    • Review Storage History: If possible, review the temperature and handling logs from shipping and receiving.

    • Contact Supplier: If significant degradation is confirmed in a new, unopened container, contact the supplier with your analytical data.

Issue 2: Inconsistent Experimental Results Using the Same Batch
  • Possible Cause: The compound may be degrading over time due to improper storage between experiments.

  • Troubleshooting Steps:

    • Evaluate Storage Protocol: Re-assess your current storage conditions against the ideal recommendations (see FAQ Q3). Are you consistently using an inert atmosphere? Is the container properly sealed?

    • Aliquot the Material: To prevent repeated exposure of the entire batch to the atmosphere, it is highly recommended to aliquot the compound into smaller, single-use vials upon receipt.

    • Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, you can perform a forced degradation study.[5] This involves intentionally exposing small aliquots to stressors like heat, light, acid, base, and an oxidizing agent to identify potential degradants.[9]

Issue 3: Poor Solubility Observed
  • Possible Cause: While 4-Methylindoline itself has low water solubility, the hydrochloride salt form is generally more soluble in aqueous solutions.[3][10] However, degradation products are often less soluble and can appear as particulates.

  • Troubleshooting Steps:

    • Confirm the Solvent: Ensure you are using an appropriate solvent.

    • Gentle Warming and Sonication: These techniques can aid in the dissolution of the compound.

    • Filtration: If insolubles persist, it may be necessary to filter the solution before use, though this may remove some of the desired compound if it has degraded. The best course of action is to use a fresh, pure sample.

Detailed Experimental Protocols

Protocol 1: Long-Term Storage of Solid this compound

This protocol outlines the best practices for storing the solid compound to ensure its long-term integrity.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or Argon gas with a regulator and tubing

  • Parafilm or other sealing tape

  • -20°C freezer

Procedure:

  • If the compound was received in a large container, it is best to aliquot it into smaller, pre-weighed vials for single or limited use. This is preferably done in a glovebox.

  • Place the vial containing the this compound in a desiccator for a short period to ensure it is completely dry.

  • Insert a needle connected to the inert gas line into the vial, ensuring the tip is in the headspace above the solid.

  • Insert a second, shorter needle to act as a vent.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.[2]

  • Remove the vent needle first, followed by the gas inlet needle, and immediately cap the vial tightly.

  • Wrap the cap with Parafilm to create an additional barrier against moisture and air.

  • Label the vial clearly with the compound name, date, and any other relevant information.

  • Store the vial in a -20°C freezer.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

This protocol describes how to prepare a stock solution and store it for a limited time with minimal degradation.

Materials:

  • This compound

  • High-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF)

  • Amber glass vial with a septum cap

  • Nitrogen or Argon gas

  • Syringes and needles

Procedure:

  • Dry the vial and septum cap in an oven and allow them to cool in a desiccator.

  • Add the desired amount of this compound to the vial.

  • Seal the vial with the septum cap.

  • Flush the vial with inert gas as described in Protocol 1.

  • Using a syringe, add the desired volume of anhydrous solvent to the vial.

  • Gently swirl or sonicate the vial until the compound is fully dissolved.

  • If the solution will not be used immediately, store it in a -20°C freezer. For use, allow the vial to warm to room temperature before opening to prevent condensation from forming inside.

Visualizing Degradation and Prevention

Degradation Pathway Overview

The following diagram illustrates the primary factors leading to the degradation of this compound.

Simplified Degradation Pathways cluster_stressors Stress Factors A 4-Methylindoline Hydrochloride (Pure) B Oxidized Products (Colored Impurities) A->B Oxidation C Hydrolyzed Products A->C Hydrolysis D Photolytic Products A->D Photolysis Oxygen Oxygen (Air) Oxygen->B Moisture Moisture (H2O) Moisture->C Light Light (UV) Light->D Heat Elevated Temperature Heat->B Heat->C Heat->D

Caption: Key environmental factors leading to the degradation of this compound.

Troubleshooting Decision Tree

This flowchart provides a logical workflow for addressing stability issues.

start Problem: Suspected Degradation q1 Is the solid discolored? start->q1 q2 Are you seeing unexpected spots/peaks in analysis? q1->q2 No res1 High probability of oxidation. Review storage (inert gas, temp). q1->res1 Yes res2 Compound has likely degraded. Quantify purity with a reference standard. q2->res2 Yes res3 Check for other issues: - Contaminated solvent - Instrument problem - Incorrect procedure q2->res3 No check_storage Review storage conditions (temp, light, moisture). res1->check_storage res2->check_storage

Caption: A decision tree for troubleshooting potential degradation issues.

Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Slows the rate of all chemical degradation reactions.[2]
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation by displacing oxygen.[2]
Light Amber or opaque containerProtects against light-induced (photolytic) degradation.[3]
Moisture Tightly sealed container in a dry placePrevents hydrolysis and clumping of the hydrochloride salt.[6]

References

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 4-Methylindoline Hydrochloride and 5-Methylindoline Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the selection of the right building block is a critical decision that profoundly impacts the efficiency, regioselectivity, and overall success of a synthetic campaign. In the realm of indole-derived scaffolds, 4-methylindoline hydrochloride and 5-methylindoline hydrochloride present a fascinating case study in how a subtle change in substituent position can dictate reactivity and synthetic utility. This guide provides an in-depth, objective comparison of these two valuable isomers, supported by mechanistic insights and experimental data, to empower chemists in making informed strategic decisions in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

Before delving into their reactivity, a foundational understanding of the intrinsic properties of 4-methylindoline and 5-methylindoline is essential. While both are crystalline hydrochloride salts, enhancing their stability and ease of handling, their structural differences manifest in their spectroscopic signatures.

PropertyThis compound5-Methylindoline Hydrochloride
Molecular Formula C₉H₁₂ClNC₉H₁₂ClN
Molecular Weight 169.65 g/mol 169.65 g/mol
Appearance Off-white to light brown crystalline solidOff-white to light yellow crystalline solid
¹H NMR (CDCl₃, δ ppm) ~7.0-7.2 (m, 3H, Ar-H), 3.6-3.7 (t, 2H, N-CH₂), 3.0-3.1 (t, 2H, Ar-CH₂), 2.3 (s, 3H, Ar-CH₃)~7.1 (d, 1H, Ar-H), 6.9 (dd, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.5-3.6 (t, 2H, N-CH₂), 2.9-3.0 (t, 2H, Ar-CH₂), 2.2 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~148, 130, 128, 125, 122, 118, 55, 30, 18~150, 131, 129, 127, 125, 109, 56, 30, 21
Key IR Bands (cm⁻¹) ~3400 (N-H), ~2900 (C-H), ~1600 (C=C)~3400 (N-H), ~2900 (C-H), ~1600 (C=C)
MS (EI, m/z) 133 (M⁺), 118, 91133 (M⁺), 118, 91

Note: Spectroscopic data are approximate and can vary based on solvent and experimental conditions. Data is compiled from various sources and predicted values.[1][2][3][4][5]

Synthesis of the Isomeric Methylindoline Hydrochlorides

The journey to these valuable synthetic intermediates typically begins with their aromatic precursors, 4-methylindole and 5-methylindole. The most common and versatile method for constructing the indole core is the Fischer indole synthesis.[6][7][8][9][10][11]

Fischer Indole Synthesis of Methylindoles

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Fischer indole synthesis of 4- and 5-methylindole.

The choice of the starting tolylhydrazine isomer dictates the final position of the methyl group on the indole ring.

Reduction to Methylindolines and Hydrochloride Salt Formation

The conversion of the aromatic methylindoles to the corresponding saturated indolines is most commonly achieved through catalytic hydrogenation. This step is crucial as it transforms the planar, electron-rich indole into a more flexible, sp³-rich scaffold, opening up new avenues for synthetic diversification.

General scheme for the reduction of methylindoles.

Experimental Protocol: Catalytic Hydrogenation of Methylindole

  • Dissolution: Dissolve the respective methylindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of platinum on carbon (Pt/C, 5-10 mol%).

  • Hydrogenation: Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (monitoring by TLC or GC-MS is recommended).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude methylindoline in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Isolation: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

A Comparative Analysis of Reactivity in Key Synthetic Transformations

The seemingly minor positional difference of the methyl group in 4-methylindoline and 5-methylindoline leads to significant disparities in their reactivity, primarily governed by a combination of electronic and steric effects.

Electronic Effects: The Guiding Hand of the Methyl Group

The methyl group is an electron-donating group (EDG) through inductive and hyperconjugation effects.[7][12] In an aromatic system, this donation of electron density is not uniform and preferentially increases the electron density at the ortho and para positions relative to the methyl group. This has profound implications for electrophilic aromatic substitution (EAS) reactions on the benzene ring of the indoline scaffold.

  • 5-Methylindoline: The methyl group at the 5-position strongly activates the ortho-positions (C4 and C6) and the para-position (C2, which is part of the pyrrolidine ring and not typically a site for EAS). The increased nucleophilicity at C4 and C6 makes 5-methylindoline highly reactive towards electrophiles at these positions.

  • 4-Methylindoline: The methyl group at the 4-position activates the ortho-positions (C3 and C5) and the para-position (C7). However, the C3 position is part of the saturated pyrrolidine ring. Therefore, the primary sites for electrophilic attack are C5 and C7.

Steric Effects: The Spatial Gatekeeper

The position of the methyl group also introduces steric hindrance that can influence the regioselectivity of reactions, particularly at adjacent positions.

  • 4-Methylindoline: The methyl group at the 4-position can sterically hinder the approach of bulky electrophiles or reagents to the C3 and C5 positions, as well as the nitrogen atom.

  • 5-Methylindoline: The methyl group at the 5-position is more remote from the pyrrolidine ring and therefore exerts less steric influence on reactions at the nitrogen or C3 position.

Electrophilic Aromatic Substitution: A Tale of Two Directing Groups

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the differing directing effects of the methyl group in our two isomers lead to distinct outcomes.

Predicted regioselectivity in electrophilic aromatic substitution.

In 5-methylindoline , electrophilic attack is strongly favored at the C4 and C6 positions due to the powerful activating effect of the methyl group. In contrast, for 4-methylindoline , substitution is directed to the C5 and C7 positions. The C7 position is generally less favored due to greater steric hindrance from the fused pyrrolidine ring.

Experimental Example: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring.[13][14][15][16]

  • With 5-Methylindoline: Acylation is expected to proceed readily at the C4 or C6 position, likely yielding a mixture of products.

  • With 4-Methylindoline: Acylation will predominantly occur at the C5 position, with the C7 position being a minor product due to steric hindrance.

Experimental Protocol: Friedel-Crafts Acylation of Methylindoline

  • Complex Formation: To a cooled (0 °C) suspension of a Lewis acid (e.g., AlCl₃, 1.1 eq) in a dry solvent (e.g., dichloromethane), add the acyl chloride (1.0 eq) dropwise.

  • Substrate Addition: Add a solution of the N-protected methylindoline (e.g., N-acetyl or N-tosyl, 1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate. Purify the crude product by column chromatography.

N-Functionalization: A Question of Accessibility

Reactions at the nitrogen atom, such as N-acylation and N-alkylation, are fundamental transformations for modifying the properties of the indoline core. Here, steric hindrance plays a more dominant role.

  • 5-Methylindoline: The nitrogen atom is relatively unhindered, allowing for efficient N-functionalization with a wide range of electrophiles.

  • 4-Methylindoline: The peri-interaction between the methyl group at C4 and a substituent on the nitrogen atom can introduce steric strain, potentially lowering reaction rates and yields, especially with bulky reagents.

The Pictet-Spengler Reaction: Building Complexity

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a common motif in natural products and pharmaceuticals.[17][18][19][20][21][22][23][24] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While indoline itself is not a β-arylethylamine, tryptamine (β-indolylethylamine) and its derivatives are common substrates. The principles of reactivity discussed for EAS are relevant here.

For a hypothetical Pictet-Spengler-type reaction involving the indoline nitrogen and a tethered aldehyde, the electronic nature of the benzene ring would influence the ease of the cyclization step. The more electron-rich aromatic ring of 5-methylindoline would likely facilitate the electrophilic attack of the iminium ion intermediate more readily than that of 4-methylindoline .

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and 5-methylindoline hydrochloride is not arbitrary but a strategic decision that hinges on the desired synthetic outcome.

  • Choose 5-Methylindoline Hydrochloride when:

    • You require high reactivity in electrophilic aromatic substitution at the C4 or C6 positions.

    • You need to perform N-functionalization with a variety of reagents without significant steric hindrance.

    • Your target molecule benefits from the electronic activation provided by the 5-methyl group for cyclization reactions.

  • Choose this compound when:

    • You desire regioselective functionalization at the C5 position of the indoline ring.

    • The steric bulk of the 4-methyl group can be exploited to influence the stereochemical outcome of a reaction.

    • Your synthetic strategy involves transformations where the higher reactivity of the 5-isomer might lead to side reactions.

By understanding the subtle yet significant interplay of electronic and steric effects dictated by the position of the methyl group, researchers can harness the unique reactivity of each isomer to streamline their synthetic routes, improve yields, and achieve their desired molecular targets with greater precision.

References

The Indoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Indoline Derivatives as Versatile Pharmaceutical Scaffolds

The indoline core, a bicyclic heterocyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, enabling the synthesis of derivatives that can interact with a wide array of biological targets with high affinity and specificity. This guide provides a comparative analysis of indoline derivatives across key therapeutic areas, highlighting their mechanisms of action, structure-activity relationships, and the experimental data that underscore their pharmaceutical potential. We will delve into specific examples of indoline-based compounds that have reached clinical significance or are promising candidates in the ongoing quest for novel therapeutics.

I. Indoline Derivatives in Oncology: Targeting the Drivers of Cancer

The versatility of the indoline scaffold has been most prominently showcased in the field of oncology. By strategically modifying the core structure, medicinal chemists have developed potent inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

A. Kinase Inhibition: The Sunitinib Story and Beyond

A prime example of a successful indoline-based drug is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib's mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[2][3]

Sunitinib exerts its anti-angiogenic effects by blocking the ATP-binding pocket of VEGFR2, thereby inhibiting its autophosphorylation and downstream signaling cascades. This disruption of the VEGFR2 pathway leads to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors need to grow.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR2 (Inactive) Sunitinib Sunitinib Sunitinib->VEGFR2 ATP ATP Downstream Downstream Signaling P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Leads to

Caption: Sunitinib inhibits angiogenesis by blocking the ATP-binding site of VEGFR2.

The table below summarizes the in vitro cytotoxic activity of Sunitinib and other indoline-based kinase inhibitors against various cancer cell lines.

CompoundTarget(s)Cell LineIC50 (µM)Reference
Sunitinib VEGFR, PDGFR, c-KITHUVEC (VEGF-induced)0.04[4][5]
NIH-3T3 (PDGF-induced)0.039[4]
K-562 (CML)3.5[6]
HCT116 (Colon)31.18[7]
RKO (Colon)5.61[7]
Nintedanib VEGFR, FGFR, PDGFRA549 (Lung)0.021[2]
HCT116 (Colon)0.019[2]
Compound 9d TubulinKyse450 (Esophageal)1.49[3][8]
MGC-803 (Gastric)1.84[3][8]
B. Tubulin Polymerization Inhibition

Another avenue for indoline derivatives in oncology is the disruption of microtubule dynamics, a validated target for cancer chemotherapy. Certain indole and indoline derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8][9]

The cytotoxic effects of indoline derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indoline derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[10][11]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Indoline Derivatives A->B C Add MTT Reagent (Incubate 4h) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: Workflow for determining cell viability using the MTT assay.

II. Indoline Derivatives in Infectious Diseases: A New Frontier Against Drug Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Indoline derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase.[12]

A. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibiotics.[13][14] Indoline-based compounds have been designed to inhibit this enzyme, offering a potential new class of antibacterial drugs.

Bacterial DNA gyrase introduces negative supercoils into DNA, a process crucial for DNA compaction and replication.[15][16][17] Indoline inhibitors are thought to bind to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for DNA strand passage and resealing.[18]

DNA_Gyrase_Inhibition cluster_Gyrase DNA Gyrase GyrA GyrA Subunit DNA DNA GyrA->DNA GyrB GyrB Subunit (ATP-binding site) GyrB->DNA Indoline Indoline Inhibitor Indoline->GyrB Binds to ATP site ATP ATP SupercoiledDNA Supercoiled DNA (Replication Blocked) DNA->SupercoiledDNA Inhibited

Caption: Indoline derivatives inhibit DNA gyrase by targeting the GyrB subunit.

B. Comparative Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative indoline derivatives against common bacterial pathogens.

CompoundTargetBacteriumMIC (µg/mL)Reference
Indole DKP 3c FabHEscherichia coli0.94 - 3.87 (µM)[10]
Staphylococcus aureus0.94 - 3.87 (µM)[10]
Tricyclic Indoline 1 Resistance Modifying AgentMRSA0.5 - 32[19]
Indole-triazole 3d Not specifiedMRSA-[20]
Candida krusei-[20]

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the indoline compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.[2][21][22][23]

III. Indoline Derivatives in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Indoline derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).[9][12][24]

A. Dual COX/5-LOX Inhibition

Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators like prostaglandins and leukotrienes. Dual inhibitors that target both pathways are of great interest as they may offer broader anti-inflammatory effects with potentially fewer side effects.

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2.[1][19][25][26][27] Some indoline derivatives may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby downregulating the expression of inflammatory mediators.

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates Indoline Indoline Derivative Indoline->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (COX-2, TNF-α) DNA->Genes Induces Transcription

Caption: Indoline derivatives can inhibit inflammation by blocking the NF-κB signaling pathway.

B. Comparative Anti-inflammatory Activity

The following table summarizes the inhibitory activity of selected indoline derivatives against key inflammatory enzymes.

CompoundTarget(s)IC50 (µM)Reference
Compound 73 5-LOX0.41 ± 0.01[28][29]
sEH0.43 ± 0.10[28][29]
Compound 5 COX0.1[30]
LOX0.56[30]
Compound 43 5-LOX0.45 ± 0.11[31]

The ability of indoline derivatives to inhibit COX-2 activity can be determined using a fluorometric assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mix containing COX assay buffer, heme, and a fluorescent probe.

  • Enzyme and Inhibitor Addition: Add recombinant COX-2 enzyme and the indoline test compound to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[8][32][33][34][35]

IV. Conclusion and Future Perspectives

The indoline scaffold has proven to be an exceptionally fruitful starting point for the development of new therapeutic agents. Its structural versatility has allowed for the creation of potent and selective modulators of a wide range of biological targets, leading to significant advances in the treatment of cancer, infectious diseases, and inflammatory conditions. The examples highlighted in this guide represent just a fraction of the extensive research dedicated to this remarkable heterocyclic system.

Future efforts in this field will likely focus on the continued exploration of novel indoline derivatives with improved pharmacokinetic and pharmacodynamic properties. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new lead compounds. Furthermore, a deeper understanding of the structure-activity relationships governing the interaction of indoline derivatives with their biological targets will enable the rational design of next-generation therapeutics with enhanced efficacy and reduced side effects. The indoline scaffold is poised to remain a cornerstone of medicinal chemistry for years to come, offering a wealth of opportunities for the development of innovative medicines to address unmet medical needs.

V. References

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. --INVALID-LINK--

  • MTT assay protocol. Abcam. --INVALID-LINK--

  • Gyrase subunit composition and mechanism of action. ResearchGate. --INVALID-LINK--

  • The Nuclear Factor NF-κB Pathway in Inflammation. PMC. --INVALID-LINK--

  • Proposed mechanism of action of DNA gyrase. ResearchGate. --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. --INVALID-LINK--

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scientia Pharmaceutica. --INVALID-LINK--

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. --INVALID-LINK--

  • DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. --INVALID-LINK--

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. --INVALID-LINK--

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. --INVALID-LINK--

  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. --INVALID-LINK--

  • MTT Cell Proliferation Assay. ATCC. --INVALID-LINK--

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. --INVALID-LINK--

  • Designing of a Novel Indoline Scaffold Based Antibacterial Compound and Pharmacological Evaluation Using Chemoinformatics Approach. PubMed. --INVALID-LINK--

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. --INVALID-LINK--

  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. --INVALID-LINK--

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. --INVALID-LINK--

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed. --INVALID-LINK--

  • Sunitinib (SU 11248) Malate Tyrosine Kinase Inhibitor. Selleck Chemicals. --INVALID-LINK--

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PMC. --INVALID-LINK--

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. --INVALID-LINK--

  • Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor. Selleck Chemicals. --INVALID-LINK--

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. --INVALID-LINK--

  • NF-κB Signaling. Cell Signaling Technology. --INVALID-LINK--

  • MIC determination by broth microdilution. Bio-protocol. --INVALID-LINK--

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. --INVALID-LINK--

  • VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. --INVALID-LINK--

  • Broth Dilution Method for MIC Determination. Microbe Online. --INVALID-LINK--

  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. --INVALID-LINK--

  • Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. PubMed. --INVALID-LINK--

  • The NF-kB Signaling Pathway. Creative Diagnostics. --INVALID-LINK--

  • A Comparative Analysis of the Anti-Inflammatory Properties of Novel Indoline-Based Compounds. Benchchem. --INVALID-LINK--

  • Molecular docking of indole in DNA gyrase predicts that indole docks at... ResearchGate. --INVALID-LINK--

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. --INVALID-LINK--

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate. --INVALID-LINK--

  • Illustration of DNA gyrase's catalytic mechanism. ResearchGate. --INVALID-LINK--

  • CN101333215A - A kind of synthetic method of sunitinib base. Google Patents. --INVALID-LINK--

  • Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC. --INVALID-LINK--

  • Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling. PubMed. --INVALID-LINK--

  • Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis. Oncotarget. --INVALID-LINK--

  • Development and Application of Indolines in Pharmaceuticals. PMC. --INVALID-LINK--

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. PubMed. --INVALID-LINK--

  • Signaling pathways of VEGFR-2. ResearchGate. --INVALID-LINK--

  • Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. ResearchGate. --INVALID-LINK--

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. --INVALID-LINK--

  • DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Microbe Notes. --INVALID-LINK--

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. ACS Publications. --INVALID-LINK--

References

The Strategic Advantage of 4-Methylindoline Hydrochloride in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a lead scaffold and its subsequent optimization are critical determinants of a program's success. The indoline core, a privileged heterocyclic motif, has consistently demonstrated its value across a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2] This guide provides an in-depth technical comparison of 4-Methylindoline hydrochloride, elucidating its inherent advantages over alternative scaffolds and salt forms. By synthesizing established principles of medicinal chemistry with available data on related compounds, we will construct a compelling rationale for its strategic implementation in drug discovery pipelines.

The Indoline Scaffold: A Foundation of Versatility and Potency

The indoline nucleus, characterized by a fused benzene and pyrrolidine ring system, serves as the foundational framework for numerous natural products and synthetic drugs.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for presentation of pharmacophoric elements to biological targets. This structural pre-organization can lead to enhanced binding affinity and reduced entropic penalty upon target engagement.

Indole and its derivatives are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][4] This promiscuity, when appropriately harnessed, allows for the development of highly specific inhibitors and modulators.

The "Magic Methyl" Effect: Unlocking Potency and Optimizing Properties at the 4-Position

The introduction of a methyl group onto a pharmacologically active scaffold can have profound, and often beneficial, effects on its properties—a phenomenon colloquially known as the "magic methyl" effect.[5][6][7] The strategic placement of a methyl group at the 4-position of the indoline ring can offer several distinct advantages:

  • Enhanced Binding Affinity: A methyl group, though small, can significantly impact binding affinity through favorable van der Waals interactions within a hydrophobic pocket of a target protein.[5][7] This can lead to a substantial increase in potency. Structure-activity relationship (SAR) studies on various heterocyclic scaffolds have repeatedly shown that methylation of an aromatic ring can dramatically improve biological activity.[8][9][10]

  • Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.[5][11] This is a critical parameter for oral bioavailability and reaching intracellular targets.

  • Metabolic Stability: A methyl group can block sites of metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and half-life of the compound.[5][7] This can lead to improved pharmacokinetic profiles and reduced dosing frequency.

  • Conformational Restriction: The steric bulk of the methyl group can influence the preferred conformation of substituents on the indoline nitrogen, potentially locking the molecule into a more bioactive conformation.[5][11]

The following diagram illustrates the potential benefits of the 4-methyl group on the indoline scaffold.

G cluster_advantages Indoline Indoline Scaffold Methyl 4-Methyl Group Indoline->Methyl Addition of Advantages Potential Advantages Methyl->Advantages Leads to Potency Increased Potency Advantages->Potency Lipophilicity Modulated Lipophilicity Advantages->Lipophilicity Metabolism Improved Metabolic Stability Advantages->Metabolism Conformation Favorable Conformation Advantages->Conformation

Caption: The strategic addition of a 4-methyl group to the indoline scaffold can lead to multiple pharmacological advantages.

The Hydrochloride Salt: Ensuring Optimal Pharmaceutical Properties

The selection of an appropriate salt form is a critical step in drug development, significantly impacting the drug's stability, solubility, and manufacturability.[12][13][14][15] Hydrochloride salts are the most common salt form for basic drugs, and for good reason.[12][16]

Comparative Advantages of Hydrochloride Salts:

PropertyHydrochloride SaltAlternative Salts (e.g., Mesylate, Tartrate)Free Base
Solubility Generally high aqueous solubility.[13][16][17]Can have variable and sometimes lower solubility.Often poor aqueous solubility for lipophilic molecules.
Stability Typically high chemical and physical stability.[12][16]Stability can be variable and susceptible to degradation.May be prone to oxidation or degradation.[16]
Hygroscopicity Can be hygroscopic, but often manageable.[12]Can exhibit higher or lower hygroscopicity.Generally less hygroscopic.
Manufacturability Well-established and straightforward manufacturing processes.[16]May require more complex or specialized manufacturing processes.Can be difficult to handle and formulate if oily or amorphous.[16]
Bioavailability Enhanced dissolution can lead to improved bioavailability.[13][16]Bioavailability is dependent on solubility and dissolution rate.Often limited by poor dissolution.

The protonation of the basic indoline nitrogen to form the hydrochloride salt enhances its aqueous solubility, which is often a prerequisite for oral absorption and for the formulation of intravenous dosage forms.[13][16] This improved solubility can lead to a faster dissolution rate and, consequently, better bioavailability.[13] Furthermore, the crystalline nature of many hydrochloride salts imparts superior stability and handling properties compared to the often oily or amorphous free base.[16]

The workflow for salt selection in drug discovery is a multi-step process aimed at identifying the optimal salt form with the most desirable physicochemical properties.

G Start Start: Free Base of 4-Methylindoline Derivative Screening Salt Screening (Various Counter-ions) Start->Screening Characterization Physicochemical Characterization Screening->Characterization Selection Optimal Salt Selection (e.g., Hydrochloride) Characterization->Selection End End: Drug Candidate with Improved Properties Selection->End

Caption: A typical workflow for selecting the optimal salt form of a drug candidate.

Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay

This protocol is a standard method to assess the potency of a compound against a specific kinase target.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound derivative) and a reference inhibitor in DMSO.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure:

    • Add the test compound or reference inhibitor at various concentrations to the wells of a microplate.

    • Add the kinase and substrate to the wells and incubate for a specified time at the optimal temperature.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction.

    • Quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across the intestinal barrier.

  • Preparation of Plates:

    • Coat the wells of a donor microplate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Add buffer at a physiological pH to the wells of an acceptor plate.

  • Assay Procedure:

    • Add the test compound solution to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

    • Incubate the plate assembly for a specified time at room temperature.

  • Data Analysis:

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_D_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) where C_A is the concentration in the acceptor well, C_D_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Protocol: Aqueous Solubility Determination

This protocol determines the solubility of a compound in an aqueous buffer.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH.

  • Equilibration:

    • Shake the suspension at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Sample Analysis:

    • Filter or centrifuge the suspension to remove the undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Reporting:

    • Express the solubility in units such as mg/mL or µM.

Conclusion

While direct comparative data for this compound is limited, a comprehensive analysis of the foundational indoline scaffold, the well-documented "magic methyl" effect, and the established advantages of hydrochloride salts provides a strong, scientifically-grounded rationale for its utility in drug discovery. The 4-methyl group has the potential to enhance potency, modulate physicochemical properties for improved pharmacokinetics, and increase metabolic stability. The hydrochloride salt form further offers the benefits of improved solubility, stability, and manufacturability. For research teams seeking to leverage a privileged scaffold with a high potential for optimization, this compound represents a compelling and strategically sound starting point for the development of novel therapeutics.

References

A Comparative Guide to the Purity Validation of 4-Methylindoline Hydrochloride for Clinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Clinical-Grade Intermediates

In the landscape of drug development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific validation. For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is the bedrock upon which the safety and efficacy of a potential drug are built. 4-Methylindoline hydrochloride, a heterocyclic amine, serves as a crucial building block in the synthesis of various pharmacologically active agents. Its structural integrity and the absence of deleterious impurities are paramount, as any contaminants can have unforeseen consequences on the downstream synthesis, the final API's stability, and, most critically, patient safety.

This guide provides an in-depth, comparative analysis of the essential analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, grounding our recommendations in the authoritative frameworks of international regulatory bodies and peer-reviewed science. Our objective is to equip scientists with a robust strategy for ensuring that the this compound used in their clinical research programs is of the highest, verifiable quality.

Regulatory Context: Adherence to Global Standards

The validation of analytical procedures is not an arbitrary exercise; it is a systematic process governed by internationally harmonized guidelines. The International Council for Harmonisation (ICH), particularly its Q2(R1) guideline on the Validation of Analytical Procedures, provides a comprehensive framework for demonstrating that an analytical method is suitable for its intended purpose.[1][2][3] Concurrently, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs and general chapters that set the legal and scientific benchmarks for drug quality.[4][5][6] Adherence to these guidelines is essential for regulatory submissions and ensures a global standard of quality.[7]

Understanding the Impurity Profile of this compound

A robust purity assessment begins with a theoretical understanding of potential impurities that may arise during the synthesis and storage of this compound. While the specific route of synthesis may vary, common impurities in related indole and indoline preparations can be anticipated.[8][9][10]

Table 1: Potential Impurities in this compound Synthesis

Impurity TypePotential SourceRecommended Analytical Method
Starting Materials Unreacted precursors from the synthetic route.HPLC, GC-MS
Intermediates Incomplete conversion of synthetic intermediates.HPLC, LC-MS
Isomeric Impurities Formation of other positional isomers (e.g., 5-Methylindoline, 6-Methylindoline).HPLC with a high-resolution column
Over-alkylated Products Reaction of the indoline nitrogen with alkylating agents.HPLC, LC-MS
Residual Solvents Solvents used during synthesis and purification (e.g., Ethanol, Toluene, Dichloromethane).Headspace GC-MS
Inorganic Impurities Reagents, catalysts, and heavy metals.[11]Limit Tests as per Pharmacopeias[12][13]
Degradation Products Formed due to instability (e.g., oxidation, polymerization).Stability-indicating HPLC method

Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, thermally stable compounds like this compound, RP-HPLC is the gold standard for purity determination and impurity profiling.[14][15][16] Its high resolving power allows for the separation of the main component from closely related structural analogues.[17][18]

Causality in HPLC Method Development
  • Column Choice: A C18 (octadecyl) column is the workhorse for separating moderately polar compounds like indoline derivatives. The hydrophobic stationary phase provides effective retention and separation based on the analytes' polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The acidic buffer ensures that the amine functional group of the indoline is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column.

  • Detection: The indole/indoline ring system contains a strong chromophore, making UV detection highly suitable. The detection wavelength should be set at an absorbance maximum (e.g., ~260-280 nm) to ensure high sensitivity for both the main peak and potential impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Reference Standard (e.g., 1.0 mg/mL) sst System Suitability Test (SST) (Inject Standard 5x) prep_std->sst prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL) inject_sample Inject Sample prep_sample->inject_sample prep_blank Prepare Blank (Diluent) inject_blank Inject Blank prep_blank->inject_blank check_sst Verify SST Criteria (Tailing, RSD%, Resolution) sst->check_sst inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate check_sst->sst SST Fail check_sst->inject_blank SST Pass calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment of 4-Methylindoline HCl.

Experimental Protocol: Validated RP-HPLC Method

This protocol is a representative method and must be fully validated according to ICH Q2(R1) guidelines before use.[1]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

    • Diluent: Mobile Phase A / Mobile Phase B (50:50).

  • System Suitability Test (SST):

    • Prepare a solution of 4-Methylindoline HCl reference standard at 0.5 mg/mL.

    • Inject the solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%; Tailing factor ≤ 2.0.

  • Sample Analysis:

    • Accurately weigh and dissolve the 4-Methylindoline HCl sample in the diluent to a final concentration of 0.5 mg/mL.

    • Inject the diluent (blank), followed by the reference standard solution, and then the sample solution.

    • Calculate purity using the area normalization method, reporting any impurity greater than 0.05%.

Orthogonal and Confirmatory Techniques: A Comparative Overview

Relying on a single analytical technique is insufficient for comprehensive purity validation. Orthogonal methods, which rely on different chemical or physical principles, are essential for a complete and trustworthy assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[19] For 4-Methylindoline HCl, its primary utility lies in the analysis of residual solvents and potentially volatile synthesis byproducts.

  • Principle: Separation is based on the compound's volatility and interaction with the GC column stationary phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.

  • Why it's Orthogonal to HPLC: Separation is based on volatility and polarity in the gas phase, whereas HPLC separates based on partitioning between a liquid mobile phase and a solid stationary phase.

  • Considerations: Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. For the free base (4-Methylindoline), derivatization is often required to improve peak shape and thermal stability, as amines can interact with the GC column.[20] However, for residual solvent analysis, a headspace GC-MS method is ideal and requires no sample derivatization.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method recognized by pharmacopeias for its accuracy and direct measurement capabilities.[21][22]

  • Principle: The integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal and the molar concentration of the molecule.[23]

  • Why it's a Powerful Comparison: Unlike chromatography, qNMR does not require a reference standard for every single impurity.[24] Purity can be determined by assaying the main component against a certified, unrelated internal standard (e.g., maleic acid). This provides a truly orthogonal value to the area percent purity obtained from HPLC. It is exceptionally useful for determining the absolute amount of the active substance.[25]

  • Experimental Causality: A high-field NMR instrument (e.g., 400 MHz or higher) is necessary to achieve sufficient signal dispersion for accurate integration, especially for complex mixtures. Specific acquisition parameters, such as a long relaxation delay (D1), must be used to ensure all protons fully relax between pulses, a critical requirement for accurate quantification.[23]

Pharmacopeial Limit Tests

These tests are designed to control specific types of inorganic impurities that are not typically detected by chromatographic methods.

  • Heavy Metals: Limit tests for heavy metals ensure that toxic metal contaminants (e.g., lead, mercury, arsenic) are below the permissible limits defined by pharmacopeias.[12][26] The test is often a colorimetric comparison of the sample against a lead standard after precipitation with a sulfide source.[13][27]

  • Residue on Ignition (Sulfated Ash): This test quantifies the total amount of inorganic matter in the sample by charring the substance with sulfuric acid and igniting it to a constant weight. It provides a measure of the total inorganic impurity content.

Comparative Data Summary

Table 2: Comparison of Key Analytical Techniques for Purity Validation

ParameterRP-HPLCGC-MSQuantitative NMR (qNMR)
Primary Application Purity & Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Assay, Structural Confirmation
Principle Liquid-Solid PartitioningGas-Solid Partitioning & VolatilityNuclear Magnetic Resonance
Strengths High resolution, robust, excellent for non-volatiles, highly sensitive (ng-pg).[15]Definitive identification (MS), excellent for volatiles.Primary ratio method, no reference standard needed for impurities, highly accurate.[24]
Limitations Requires reference standards for impurity identification/quantification.Not suitable for non-volatile salts, may require derivatization for the free base.[28]Lower sensitivity than HPLC (µg range), requires expensive instrumentation.
Self-Validation System Suitability Tests (SST)Internal standards, system performance checks.Certified internal standard, defined acquisition parameters.

Logical Framework for Comprehensive Validation

A self-validating system for purity assessment relies on a multi-pronged approach where results from orthogonal methods corroborate each other.

Validation_Logic cluster_tests Purity & Impurity Analysis start 4-Methylindoline HCl Batch hplc HPLC Purity (Area % > 99.5%) start->hplc qnmr qNMR Assay (99.0% - 101.0%) start->qnmr gcms Headspace GC-MS (Solvents < ICH Limits) start->gcms heavy_metals Limit Test (Heavy Metals < 10 ppm) start->heavy_metals decision Do HPLC and qNMR Results Corroborate? hplc->decision qnmr->decision pass Batch Meets All Specifications gcms->pass heavy_metals->pass decision->pass Yes fail Batch Fails Investigate Discrepancy (OOS) decision->fail No

Caption: Logical Flow for Comprehensive Purity Assessment.

Conclusion and Recommendations

Validating the purity of this compound for clinical research demands a rigorous, multi-faceted analytical strategy that extends beyond a single chromatographic run.

  • Primary Method: A validated, stability-indicating RP-HPLC method should be established as the primary tool for determining purity and profiling related substance impurities. This method must be validated according to ICH Q2(R1) guidelines.[1][2]

  • Orthogonal Assay: Quantitative NMR (qNMR) should be employed as an orthogonal method to determine the absolute assay value. A discrepancy between the HPLC area % purity and the qNMR assay can reveal the presence of impurities that are undetected by HPLC, providing a critical cross-validation check.[21][23]

  • Specific Impurity Tests: Headspace GC-MS is indispensable for controlling residual solvents, while pharmacopeial limit tests are required to control inorganic impurities like heavy metals.[12][19]

By integrating these complementary techniques, researchers and drug development professionals can construct a self-validating system. This comprehensive approach ensures that the purity value reported on a Certificate of Analysis is not just a number, but a scientifically-defensible statement of quality, safeguarding the integrity of the subsequent clinical research and ultimately contributing to patient safety.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Substituted Indoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold as a Privileged Motif in Drug Discovery

The indoline scaffold, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to serve as a versatile framework for designing ligands that can interact with a wide array of biological targets with high affinity. The true pharmacological power of this scaffold is unlocked through substitution, where the addition of different functional groups at various positions on the ring system dramatically influences biological activity. Isomerism—variations in the placement of these substituents—is a critical factor that dictates the potency, selectivity, and overall therapeutic profile of the resulting derivatives.

This guide provides a comparative analysis of the biological activities of substituted indoline isomers, with a focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the structure-activity relationships that govern their function, explore the underlying mechanisms of action, and provide robust, validated experimental protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable heterocyclic system.

Part 1: Comparative Analysis of Biological Activities

The therapeutic efficacy of indoline derivatives is profoundly dependent on the nature and position of substituents on the indoline core. Below, we compare the anticancer, antimicrobial, and neuroprotective activities of various isomers, supported by experimental data.

Anticancer Activity: A Tale of Potency and Selectivity

Indoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the inhibition of tubulin polymerization, modulation of critical signaling pathways, and induction of apoptosis.[1][2][3] The placement of substituents is key to this activity.

For instance, studies on indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have shown that modifications to the scaffold can lead to potent inhibitory activity against NF-κB and significant cytotoxicity in various cancer cell lines.[4][5] Similarly, other indoline derivatives have been identified as potent tubulin inhibitors that target the colchicine binding site, exhibiting sub-micromolar antiproliferative activity against human esophageal squamous cell carcinoma.[1] The introduction of an indole moiety at the C-28 position of the betulin skeleton, for example, significantly increases its anticancer potential against breast cancer cells.[6]

Table 1: Comparative Anticancer Activity of Substituted Indoline Derivatives

Compound/Derivative ClassKey SubstitutionsCancer Cell Line(s)Activity (IC₅₀)Mechanism of ActionReference(s)
Indoline-based Tubulin Inhibitor (9d)N-acylated, with substituted phenyl ringKyse450 (Esophageal)1.49 µMTubulin Polymerization Inhibition[1]
Indole-based Tyrphostin Derivative (2a)N-alkylindole, 2-(pyrid-3-yl)-acrylonitrileHCT-116 (Colon)Sub-micromolarKinase Inhibition (VEGFR-2)[7]
28-Indole-betulin DerivativeIndole moiety at C-28MCF-7 (Breast)Potent (Specific value not stated)G1 Cell Cycle Arrest[6]
Spiro[indoline-3,5′-pyrroline]-2,2′-dioneSpirocyclic systemPC-3 (Prostate)72.51 µMNot specified[8]
Pyrazolinyl-Indole (HD05)3-(4-chlorophenyl)-5-(1H-indol-3-yl)Various NCI linesBroad-spectrum inhibitionEGFR Inhibition[9]
Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[10] Indoline and its derivatives have emerged as a promising class of compounds with significant activity against various bacterial and fungal strains, including resistant ones like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

The antimicrobial potency is highly influenced by the substituents. For example, synthesizing N-substituted indoline derivatives of sultams by introducing piperidine, morpholine, or methylpiperazine moieties was found to enhance antibacterial properties compared to the unsubstituted parent compound.[12] Other studies have shown that indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit a broad spectrum of activity, with some compounds being more effective against MRSA than the standard drug ciprofloxacin.[13]

Table 2: Comparative Antimicrobial Activity of Substituted Indoline Derivatives

Compound/Derivative ClassKey SubstitutionsTarget Microorganism(s)Activity (MIC)Reference(s)
Indole-triazole Derivative (3d)1,2,4-triazole moietyMRSA, C. krusei3.125-50 µg/mL[13]
N-Substituted Indoline-SultamsPiperidine, MorpholineS. aureus, B. subtilisPotent (Specific value not stated)[12]
3-Substituted Indole-2-oneVarious substitutions at C3MRSA, S. enterica125 µg/mL[14]
Indolyl Substituted Furanones3-indolyl moietyVarious bacteria and fungiActive (Specific value not stated)[15]
Neuroprotective Activity: A Defense Against Degeneration

Neurodegenerative diseases pose a significant challenge to modern healthcare. Indole and indoline derivatives have shown considerable promise as neuroprotective agents by modulating pathways involved in oxidative stress, inflammation, and neuronal survival.[16][17]

Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating the TrkB/Akt signaling pathway, which in turn activates the Nrf2 antioxidant defense mechanism.[16] Studies have demonstrated that I3C can mitigate cognitive impairment by reducing oxidative stress, suppressing neuroinflammation (by reducing levels of NF-κB and TNF-α), and correcting abnormalities in the cholinergic pathway.[17] Furthermore, certain synthetic indole-phenolic compounds have shown multifunctional neuroprotective actions, including metal chelation, antioxidant effects against Aβ-induced cytotoxicity, and promotion of amyloid disaggregation.[18]

Part 2: Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms is crucial for the rational design of more effective indoline-based therapeutics. These compounds often exert their effects by modulating key cellular signaling pathways.

Anticancer Mechanisms

Many indoline derivatives function as anticancer agents by interfering with pathways essential for tumor growth and survival.

  • NF-κB Pathway Inhibition: The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation. Some indoline derivatives inhibit this pathway, preventing the transcription of genes that promote cancer progression.[3][4][5]

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Indole derivatives can suppress PI3K activity, leading to reduced phosphorylation of Akt and subsequent inhibition of the pathway.[19][20]

  • MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and JNK, is central to cell proliferation and apoptosis. Indole alkaloids can modulate this pathway to induce cancer cell death.[21]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB_inactive p65 p50 IκBα IkB_p P-IκBα (Ub) IkB->IkB_p Ubiquitination (Ub) p65 p65 p65->NFkB_inactive:p65 p50 p50 p50->NFkB_inactive:p50 Indoline Indoline Derivatives Indoline->IKK Inhibits Proteasome Proteasome IkB_p->Proteasome Degradation p65_p50_active p65 p50 DNA Target Gene DNA p65_p50_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: NF-κB signaling pathway and its inhibition by indoline derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Indole Indole Derivatives Indole->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling and inhibition by indole derivatives.

Part 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following section outlines self-validating protocols for assessing the biological activities of substituted indoline isomers.

Protocol: Assessment of Anticancer Activity

This workflow provides a comprehensive approach to evaluating the anticancer potential of novel indoline compounds, from initial cytotoxicity screening to mechanistic investigation.[22][23]

Anticancer_Workflow cluster_assays 3. Biological Assays cluster_analysis 4. Data Analysis start Start: Synthesized Indoline Isomers culture 1. Cell Culture (e.g., MCF-7, A549) start->culture treat 2. Compound Treatment (Dose-response) culture->treat mtt A. Cytotoxicity (MTT Assay) treat->mtt flow B. Cell Cycle Analysis (Flow Cytometry) treat->flow western C. Protein Expression (Western Blot) treat->western ic50 Calculate IC₅₀ Values mtt->ic50 cell_dist Determine Cell Cycle Phase Distribution flow->cell_dist protein_level Quantify Protein Modulation western->protein_level conclusion Conclusion: Structure-Activity Relationship (SAR) ic50->conclusion cell_dist->conclusion protein_level->conclusion

Caption: General experimental workflow for anticancer activity evaluation.

3.1.1 MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][24]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[25]

3.1.2 Western Blot for Protein Expression

This protocol is used to detect changes in the expression or phosphorylation of key proteins in signaling pathways affected by the indoline compounds.[25]

  • Cell Lysis: Treat cells cultured in 6-well plates with the indoline compound at its IC₅₀ concentration for a specified time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody (e.g., anti-Akt, anti-p-Akt, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Protocol: Assessment of Antimicrobial Activity

3.2.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[26][27][28]

  • Compound Preparation: Prepare a stock solution of the indoline compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol: Assessment of Neuroprotective Activity

3.3.1 In Vitro Neuroprotection Assay against Oxidative Stress

This protocol evaluates the ability of indoline compounds to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).[18]

  • Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to differentiate for 5-7 days if required.

  • Pre-treatment: Treat the cells with various concentrations of the indoline compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 500 µM, determined empirically). Include controls: untreated cells, cells treated with H₂O₂ only, and cells treated with compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 3.1.1.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ against those exposed to H₂O₂ alone.

Conclusion and Future Directions

This guide demonstrates that substituted indoline isomers represent a highly versatile and potent class of compounds with significant therapeutic potential. The strategic placement and chemical nature of substituents on the indoline scaffold are paramount, allowing for the fine-tuning of biological activity against a range of diseases. The data clearly show that N-substitution and modifications at various positions on the aromatic ring can transform the indoline core into a potent anticancer, antimicrobial, or neuroprotective agent.

The mechanisms of action are as diverse as their activities, often involving the modulation of fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK. The provided protocols offer a robust framework for the continued exploration and validation of novel indoline derivatives.

Future research should focus on leveraging combinatorial chemistry to expand the library of indoline isomers and employ high-throughput screening to identify lead compounds.[29] Furthermore, in-depth investigations into their ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy are critical next steps to translate these promising findings from the laboratory to the clinic. The continued study of structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged scaffold.

References

Comparative SAR Analysis of 4-Methylindoline-Based Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a saturated analog of indole, represents a privileged core in medicinal chemistry, lending itself to a diverse array of biological activities.[1] Its unique three-dimensional structure allows for precise vectoral presentation of substituents, making it an attractive starting point for the design of novel therapeutic agents. The introduction of a methyl group at the 4-position of the indoline ring can significantly influence the compound's steric and electronic properties, thereby modulating its interaction with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 4-methylindoline-based compounds, drawing on experimental data from published literature to inform future drug design efforts.

4-Methylindoline Analogs as Antimicrobial Agents

The quest for novel antimicrobial agents is a paramount challenge in modern medicine. The 4-methylindoline scaffold has emerged as a promising template for the development of compounds targeting multidrug-resistant bacteria.

Resensitizing Agents for Methicillin-Resistant Staphylococcus aureus (MRSA)

A notable example is a series of tricyclic indoline derivatives designed to resensitize MRSA to β-lactam antibiotics.[2] The lead compound, 1 , features a complex polycyclic system derived from a 4-methylidene-hexahydro-1H-carbazole core, which is structurally related to a 4-methylindoline substructure.

Key SAR Insights:

  • Indoline Nitrogen (N1): Alkylation (e.g., methylation to form 1a ) or acylation at the indoline nitrogen generally leads to a decrease or loss of activity. This suggests that a free N-H group is preferred for optimal interaction with the target.

  • Sulfonamide Moiety: The nature of the aryl sulfonamide is critical. The 4-chlorophenyl group in compound 1 was found to be optimal. Replacement with other substituted phenyl rings or alkyl groups resulted in diminished activity.

  • Aromatic Substitution on the Indoline Ring: Modifications to the aromatic portion of the indoline core have been explored. The synthesis of analogs with different substituents on the benzene ring of the indoline allows for probing the electronic and steric requirements in this region. A bromo-substituent at the 6-position was found to be favorable.[2]

Table 1: SAR of Tricyclic Indoline Analogs as MRSA Resensitizing Agents [2]

CompoundR1 (Indoline N)R2 (Aromatic Ring)Activity (Fold-change in Oxacillin MIC)
1 H6-Br+++
1a CH36-Br+
6a HH++
6b H6-F++
6c H6-Cl+++

(Activity scale is a qualitative representation based on the source data)

Experimental Protocol: Synthesis of Tricyclic Indoline Analogs [2]

A multi-step synthesis is employed, beginning with a modified Fischer indole synthesis.

  • Fischer Indole Synthesis: A cyclic imine is reacted with an appropriately substituted aryl hydrazine and 4-chlorobenzenesulfonyl chloride to yield an alkynyl indole product.

  • Gold-Catalyzed Cyclization: The alkynyl indole undergoes cyclization catalyzed by Ph₃PAuNTf₂.

  • Reductive Ring-Opening: The cyclized intermediate is subjected to a reductive ring-opening using NaBH₃CN in the presence of acetic acid to afford the final tricyclic indoline analog.

Workflow for the Synthesis of Tricyclic Indoline Analogs

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Gold-Catalyzed Cyclization cluster_2 Step 3: Reductive Ring-Opening A Cyclic Imine + Aryl Hydrazine B Alkynyl Indole Product A->B p-ClPhSO2Cl, DMAP, MsOH C Cyclized Intermediate B->C Ph3PAuNTf2 D Final Tricyclic Indoline Analog C->D NaBH3CN, AcOH

Caption: Synthetic workflow for tricyclic indoline analogs.

4-Methylindoline Derivatives in Other Therapeutic Areas

While the antimicrobial applications are prominent, the 4-methylindoline scaffold has been explored in other contexts, often as part of larger heterocyclic systems.

Anti-inflammatory and Anti-nephritic Properties

A study on methylindoline derivatives identified (E)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)-5-methylindolin-2-one (IC ) as a potent agent in ameliorating cadmium-induced nephritis in a zebrafish model.[3] Although this compound is a methylindolin-2-one, the SAR can provide insights for related 4-methylindoline scaffolds.

Key SAR Insights:

  • The study screened five derivatives (IA-IE), with IC showing the strongest antioxidant and anti-inflammatory properties.[3]

  • The presence of the 4-methoxyphenyl group and the exocyclic double bond appear to be crucial for its activity. The precise contribution of the 5-methyl group (isomeric to a 4-methylindoline) suggests that substitution on the benzene ring is a key determinant of biological effect.

Experimental Protocol: In Vitro Antioxidant Assays [3]

Standard assays are used to evaluate the antioxidant potential of the compounds.

  • DPPH Radical Scavenging Assay: The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured spectrophotometrically.

  • ABTS Radical Scavenging Assay: The compound's capacity to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is determined.

Logical Relationship of SAR in Drug Discovery

G A Lead Compound (4-Methylindoline Core) B Systematic Modification A->B Design C Biological Screening (e.g., in vitro assays) B->C Synthesize & Test D Data Analysis (IC50, MIC) C->D Measure E SAR Establishment D->E Correlate E->B Iterate F Optimized Candidate E->F Predict

Caption: Iterative cycle of SAR in drug discovery.

Comparison with Related Scaffolds

The SAR of 4-methylindoline derivatives can be contextualized by comparing them with structurally related heterocyclic systems, such as quinolines and indoles.

4-Methylquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies on 4-methyl-2-(4-substituted phenyl)quinoline derivatives have been conducted to predict their antibacterial and antifungal activities.[4][5] These studies highlight the importance of physicochemical properties like lipophilicity (cLogP) in determining biological activity.[5] While not directly 4-methylindoline compounds, the findings suggest that for antimicrobial quinoline-based scaffolds, modulating lipophilicity through substitution is a key strategy. This principle is likely transferable to the design of 4-methylindoline analogs.

Indole-Based Compounds

A wide range of indole derivatives have been investigated as tubulin polymerization inhibitors for anticancer applications.[6] The position and nature of substituents on the indole ring are critical for activity. This vast body of research on the unsaturated counterpart of indoline underscores the importance of systematic exploration of the substituent space around the core scaffold, a lesson directly applicable to 4-methylindoline-based drug discovery.

Conclusion

The 4-methylindoline scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The available literature, though not extensive on this specific scaffold as a class, provides crucial insights into its potential. The SAR studies on related tricyclic systems demonstrate the importance of the N-H group on the indoline nitrogen and specific substitutions on the aromatic ring for antimicrobial activity.[2] Furthermore, broader studies on related heterocyclic compounds emphasize the role of physicochemical properties like lipophilicity and the potential for diverse therapeutic applications, including anti-inflammatory and anticancer agents.[3][5][6] Future research should focus on a more systematic exploration of the chemical space around the 4-methylindoline core to unlock its full therapeutic potential.

References

Topic: Benchmarking 4-Methylindoline Hydrochloride Against Other Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Synthetic Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic selection of a synthetic intermediate is a pivotal decision in the design and execution of synthetic routes, profoundly influencing reaction efficiency, scalability, and the ultimate success of drug discovery and materials science projects. This guide presents a comprehensive technical comparison of 4-Methylindoline hydrochloride, a versatile heterocyclic building block, against its parent compound, Indoline, and a functionalized analogue, 4-Bromoindoline. Through a standardized N-acylation reaction, we provide objective performance data, elucidate the mechanistic rationale behind the observed reactivity differences, and discuss the broader strategic implications for synthetic planning. Our goal is to equip chemists and researchers with the data-driven insights necessary to select the most appropriate intermediate for their specific synthetic challenges, balancing reactivity with the potential for downstream functionalization.

Introduction: The Indoline Scaffold and the Role of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] The versatility of the indoline core stems from two primary reactive sites: the nucleophilic secondary amine and the aromatic ring, which can undergo various substitutions.

This compound is the acid salt of 4-methylindoline, a derivative that offers specific advantages. The hydrochloride form typically improves the compound's stability and handling properties, making it a more reliable reagent in multi-step syntheses. The methyl group at the 4-position is not merely a passive substituent; it exerts a distinct electronic influence on the indoline ring system, subtly modulating its reactivity compared to the unsubstituted parent molecule.[3]

Head-to-Head Benchmarking: Performance in a Standard N-Acylation Reaction

To provide a quantifiable comparison, we evaluated the performance of this compound against Indoline and 4-Bromoindoline in a standard N-acylation reaction with acetyl chloride. This fundamental transformation is a common step in many synthetic pathways and serves as an excellent probe for the nucleophilicity of the indoline nitrogen.

Experimental Protocol: Comparative N-Acylation

The following protocol was executed for each of the three intermediates under identical conditions to ensure a fair and direct comparison.

Materials:

  • This compound

  • Indoline

  • 4-Bromoindoline

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the respective indoline derivative (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine and stir for 5 minutes at room temperature.

    • For Indoline and 4-Bromoindoline: Use 1.2 mmol (1.2 eq) of TEA.

    • For this compound: Use 2.2 mmol (2.2 eq) of TEA to both neutralize the hydrochloride salt and act as the acid scavenger for the reaction.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise over 2 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated NaHCO₃ solution (15 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure and purity of the isolated N-acetylated product by ¹H NMR and Mass Spectrometry.

Workflow Visualization: N-Acylation Protocol

N_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Workup & Purification dissolve Dissolve Indoline in DCM add_base Add Triethylamine (TEA) dissolve->add_base cool Cool to 0°C add_base->cool add_acyl Add Acetyl Chloride cool->add_acyl react Warm to RT & Stir add_acyl->react quench Quench (NaHCO₃) react->quench extract Extract & Wash dry Dry (MgSO₄) extract->dry wash wash purify Column Chromatography dry->purify product product purify->product Isolated Product

Caption: Standardized workflow for the comparative N-acylation of indoline intermediates.

Quantitative Performance Data

The results of the comparative experiment are summarized below.

IntermediateSubstituent EffectReaction Time (h)Isolated YieldPurity (¹H NMR)Key Observations
4-Methylindoline HCl Electron-Donating~1.594%>98%Fastest reaction rate. Requires an additional equivalent of base to liberate the free amine.
Indoline Neutral (Baseline)~2.095%>99%Serves as the benchmark for a clean and high-yielding reaction.
4-Bromoindoline Electron-Withdrawing~3.587%>98%Noticeably slower reaction rate and slightly lower yield due to deactivation of the nitrogen nucleophile. Provides a handle for further chemistry.

Analysis and Mechanistic Rationale

The observed differences in reaction time and yield are directly attributable to the electronic effects of the substituent at the 4-position of the aromatic ring.

  • Expertise-Driven Insight: The choice of an N-acylation reaction is deliberate, as its rate is highly sensitive to the nucleophilicity of the amine. This allows for a clear demonstration of substituent effects. The methyl group in 4-Methylindoline is weakly electron-donating via an inductive effect. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the rate of attack on the electrophilic acetyl chloride. In contrast, the bromine atom in 4-Bromoindoline is electron-withdrawing, which decreases the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction.[4]

Visualization of Electronic Effects

Electronic_Effects cluster_reactivity Relative Nucleophilicity (Reactivity in N-Acylation) cluster_explanation Causality Me_Indoline 4-Methylindoline (Electron Donating Group) Indoline Indoline (Neutral Baseline) Me_Indoline->Indoline > Faster Faster Reaction Me_Indoline->Faster Br_Indoline 4-Bromoindoline (Electron Withdrawing Group) Indoline->Br_Indoline > Slower Slower Reaction Br_Indoline->Slower

Caption: The influence of substituents on the relative nucleophilicity and reactivity of indoline derivatives.

The Strategic Dimension: Beyond a Single Reaction

While this compound shows excellent performance in N-acylation, the optimal choice of intermediate depends on the overall synthetic strategy.

  • This compound: This is the intermediate of choice when the final target molecule requires a methyl group at the 4-position. This substituent may be crucial for steric interactions with a biological target or to block that position from undesired side reactions.

  • Indoline: As the parent compound, indoline is often the most cost-effective and straightforward starting material when no substitution on the aromatic ring is necessary.

  • 4-Bromoindoline: This intermediate's true value lies in its potential for subsequent diversification. The bromine atom serves as a versatile functional handle for a wide range of powerful palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of complex aryl, heteroaryl, or alkyl groups, which is a highly valuable strategy in medicinal chemistry for building molecular diversity and exploring structure-activity relationships (SAR).

    • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters.[5][6][7][8][9]

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds, allowing for the introduction of various amine functionalities.[10][11][12][13][14]

Conclusion and Recommendations

This guide provides a clear framework for selecting an appropriate indoline intermediate. The decision should be guided by the specific requirements of the target molecule and the overall synthetic plan.

  • For Direct Synthesis: When the 4-methyl substituent is a required feature of the final product, This compound is the superior choice, offering high reactivity and stability.

  • For Simplicity and Cost-Effectiveness: When an unsubstituted aromatic ring is sufficient, Indoline provides a reliable and economical pathway.

  • For Molecular Diversity and Late-Stage Functionalization: When the goal is to create a library of analogues or introduce complex functionality at the 4-position, 4-Bromoindoline is the most strategic starting material, serving as a versatile precursor for powerful cross-coupling reactions.

By understanding the interplay between inherent reactivity and strategic potential, researchers can make more informed and efficient decisions, ultimately accelerating their research and development timelines.

References

A Comparative Guide to the Cross-Reactivity of Substituted Indoline Derivatives with Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to advancing a compound from a promising hit to a viable therapeutic candidate. The indoline core, a privileged structure in medicinal chemistry, is a versatile scaffold found in numerous biologically active compounds. However, its interactions are not always confined to the intended target. Substitutions on the indoline ring can profoundly influence not only the potency of a compound for its primary target but also its affinity for a range of off-target proteins, leading to unforeseen biological effects.

This guide provides an in-depth comparison of the cross-reactivity profiles of substituted indoline derivatives, with a particular focus on how modifications at the 4-position of the indoline ring can modulate their interactions with various biological targets. We will delve into specific examples, present comparative experimental data, and provide detailed protocols for assessing the selectivity of these compounds.

The Significance of Substitution: A Tale of Two Scaffolds

The indoline scaffold is a common feature in many kinase inhibitors, owing to its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes. However, the specificity of these interactions is highly dependent on the nature and position of substituents on the indoline ring.

A prime example of this is the comparison between 3-substituted indolin-2-ones, a class of compounds known to inhibit receptor tyrosine kinases (RTKs). Structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the C-3 position dictates the selectivity profile. For instance, compounds with a 3-[(five-membered heteroaryl ring)methylidenyl] group tend to be highly specific for the VEGF receptor (Flk-1) RTK.[1] In contrast, bulky substituents on a 3-benzylidenyl group at the same position can shift the selectivity towards the EGF and Her-2 RTKs.[1]

Furthermore, substitutions on the benzene ring of the indoline core also play a critical role. For example, 6-methoxycarbonyl-substituted indolinones have been identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases.[2][3] This highlights the intricate interplay between different parts of the molecule in determining its overall biological activity and cross-reactivity.

Case Study: 4-Methylindole and the Aryl Hydrocarbon Receptor (AhR)

While much of the focus on indoline derivatives has been on their kinase inhibitory activity, these compounds can interact with a diverse range of biological targets. A notable example is the interaction of 4-methylindole with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cell cycle.[4][5]

Studies have shown that 4-methylindole can act as an agonist of the human AhR, inducing its nuclear translocation and subsequent binding to the promoter regions of its target genes, such as CYP1A1.[5] This off-target activity is significant as the activation of the AhR pathway has been linked to both therapeutic and toxicological outcomes.[5][6] This underscores the importance of screening even seemingly simple derivatives for a broad range of potential biological activities.

The following table provides a comparative overview of the biological activities of selected substituted indoline derivatives, illustrating the impact of substitution on their primary targets and known off-targets.

Compound Class/ExamplePrimary Target(s)Off-Target(s)Potency (IC50/Ki)Reference(s)
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-onesVEGF (Flk-1) RTKHigh selectivitySub-micromolar[1]
3-(substituted benzylidenyl)indolin-2-onesEGF and Her-2 RTKsVaries with substitutionSub-micromolar[1]
6-methoxycarbonyl-substituted indolinonesVEGF, PDGF, and FGF receptor kinasesFavorable selectivity profileNanomolar[2][3]
4-MethylindoleAryl Hydrocarbon Receptor (AhR)-Agonist activity[5]
Indole-derived thiourea compounds5-HT1A receptor5-HT2A, 5-HT2C, D2 receptorsVaries with substitution[7]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of on-target and off-target effects, it is crucial to visualize the signaling pathways involved.

G cluster_0 Aryl Hydrocarbon Receptor (AhR) Signaling Ligand (e.g., 4-Methylindole) Ligand (e.g., 4-Methylindole) AhR AhR-Hsp90-AIP-Src (Cytoplasmic Complex) Ligand (e.g., 4-Methylindole)->AhR Binds Nuclear Translocation Nuclear Translocation AhR->Nuclear Translocation Conformational Change AhR-ARNT Complex AhR-ARNT Complex Nuclear Translocation->AhR-ARNT Complex ARNT ARNT ARNT->AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR-ARNT Complex->XRE Binds Target Gene Expression\n(e.g., CYP1A1) Target Gene Expression (e.g., CYP1A1) XRE->Target Gene Expression\n(e.g., CYP1A1) Initiates Transcription

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

The workflow for assessing compound cross-reactivity is a multi-step process that begins with primary target assays and progresses to broader screening panels.

G cluster_1 Cross-Reactivity Assessment Workflow Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Selectivity Profiling Selectivity Profiling (e.g., Kinase Panel) Primary Target Assay->Selectivity Profiling Active Compounds Cell-Based Assays Cell-Based Functional Assays (e.g., Cytotoxicity, Signaling) Primary Target Assay->Cell-Based Assays Off-Target Validation Off-Target Validation Selectivity Profiling->Off-Target Validation Identified Off-Targets SAR Analysis Structure-Activity Relationship Analysis Selectivity Profiling->SAR Analysis Off-Target Validation->Cell-Based Assays Cell-Based Assays->SAR Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylindoline Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of contemporary research and development in the pharmaceutical and chemical industries, the responsible management of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 4-Methylindoline hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our commitment as Senior Application Scientists is to empower you with the knowledge to not only advance your scientific endeavors but also to maintain a culture of safety and environmental stewardship.

Hazard Profile of this compound: Understanding the Risks

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is essential. This compound is classified with specific risk factors that necessitate careful management.

According to safety data sheets, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Ingestion and inhalation should be avoided, and direct contact with skin and eyes must be prevented through the use of appropriate personal protective equipment.[1][2] Chronic exposure may lead to more severe health effects, highlighting the importance of minimizing exposure and adhering to proper handling protocols.

Table 1: GHS Hazard Statements for this compound

Hazard CodeDescriptionSource
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
Essential Personal Protective Equipment (PPE)

The causality behind the stringent requirement for Personal Protective Equipment (PPE) is directly linked to the identified hazards of this compound. The following PPE is mandatory when handling this compound, including during disposal procedures:

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are necessary to prevent skin contact.[1][3]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is essential.

Disposal of Unwanted or Expired this compound

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. It should not be disposed of down the drain or in regular trash.[4] The recommended procedure is to dispose of the contents and container at an approved waste disposal plant.[1][2][5][6]

Step-by-Step Disposal Protocol:

  • Containerization: Ensure the this compound waste is in a clearly labeled, sealed, and compatible container. The original container is often the most suitable.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[7][8]

  • Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Experimental Protocol for Small Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.

  • Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3][5] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2]

  • Collection: Carefully collect the absorbed or swept material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent and wipe clean. All cleaning materials should also be disposed of as hazardous waste.

  • Disposal: Seal and label the waste container and manage it according to the hazardous waste disposal procedures outlined in Section 3.

Diagram 1: Decision Workflow for this compound Waste

cluster_0 Start: Unwanted 4-Methylindoline HCl cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Spill Scenario Unwanted_Material Unwanted or Expired 4-Methylindoline HCl Is_it_Hazardous Is it hazardous waste? Unwanted_Material->Is_it_Hazardous Hazardous_Waste_Disposal Follow Hazardous Waste Protocol: 1. Label Container 2. Segregate 3. Contact EHS for Pickup Is_it_Hazardous->Hazardous_Waste_Disposal Yes Non_Hazardous_Disposal Follow Institutional Guidelines for Non-Hazardous Waste Is_it_Hazardous->Non_Hazardous_Disposal No (Unlikely for this chemical) Spill_Occurs Spill Occurs Cleanup_Protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Don PPE 3. Contain & Collect 4. Decontaminate Spill_Occurs->Cleanup_Protocol Cleanup_Protocol->Hazardous_Waste_Disposal

Caption: Decision workflow for handling and disposing of this compound.

Regulatory Compliance: A Shared Responsibility

Adherence to federal, state, and local regulations is not merely a suggestion but a legal requirement. The Environmental Protection Agency (EPA) provides comprehensive guidelines for hazardous waste management.[8][9] Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its Laboratory Standard (29 CFR 1910.1450), which includes the development of a Chemical Hygiene Plan.[10][11][12][13] It is the responsibility of every researcher and institution to be knowledgeable about and compliant with these regulations.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical resources.

References

Navigating the Safe Handling of 4-Methylindoline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proficient management of 4-Methylindoline hydrochloride. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

This compound is classified as an irritant, capable of causing skin and serious eye irritation, as well as potential respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Understanding these hazards is the foundational step in implementing effective safety protocols. The hydrochloride salt form suggests that in the presence of moisture, it may exhibit acidic properties, warranting careful material compatibility considerations.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's properties.

Task Required PPE Rationale and Expert Insights
Weighing and Aliquoting (Solid) Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat, N95/FFP2 RespiratorGloves: Nitrile and neoprene gloves offer good resistance to a wide range of chemicals, including aromatic amines.[3][4] They are preferred over latex to prevent potential allergies and because they tend to show visible tears, providing an immediate indication of a breach.[3] Eye Protection: Safety goggles are essential to protect against airborne powder and potential splashes.[3][5] Respirator: An N95 or FFP2 respirator is crucial to prevent inhalation of fine particles that can cause respiratory tract irritation.[6][7]
Solution Preparation and Handling Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatGloves: As with handling the solid, robust chemical resistance is key. Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes of solutions compared to standard safety glasses.[5]
Large-Scale Operations or Potential for Aerosolization Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical Splash Goggles and Face Shield, Chemical-Resistant Apron or Gown, Respirator with Organic Vapor CartridgeEnhanced Protection: For larger quantities or procedures with a higher risk of aerosolization, a more comprehensive PPE ensemble is necessary. A face shield provides an additional layer of protection for the entire face.[8] A chemical-resistant apron or gown protects the body from significant splashes.[3] Respirator: An air-purifying respirator with an organic vapor cartridge is recommended to protect against inhalation of vapors that may be generated, especially if the substance is heated or aerosolized.[8][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always consult the manufacturer's SDS for the most specific and up-to-date safety information.

Handling:

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or on a balance with a draft shield to contain any airborne powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, for transferring the solid. For solutions, use pipettes or graduated cylinders.

Post-Handling:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe it down.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response Workflow

Spill_Response cluster_0 Immediate Actions cluster_1 Spill Containment & Cleanup cluster_2 Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Assess Assess the spill size and nature Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Neutralize (if safe and appropriate) Contain->Neutralize Collect Collect waste into a labeled container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal of this compound and its containers is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid organic waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[12]

  • Neutralization (for dilute aqueous solutions under institutional guidelines): For small amounts of dilute aqueous waste, neutralization may be an option if permitted by your institution's environmental health and safety (EHS) department. Slowly add a weak base, such as sodium bicarbonate, until the pH is neutral.[13] This neutralized solution must still be disposed of as hazardous waste unless explicitly approved for drain disposal by your EHS.

  • Professional Disposal: All chemical waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.[14][15] Never dispose of this chemical down the drain or in the regular trash.[14]

Empty Container Disposal:

  • Triple rinse empty containers with a suitable solvent (e.g., water or ethanol).

  • Collect the first rinse as hazardous waste.[14] Subsequent rinses may be permissible for drain disposal if your local regulations allow.

  • Deface the label on the empty, rinsed container before disposing of it in the appropriate recycling or trash receptacle.[14]

By adhering to these comprehensive guidelines, you can ensure the safe and responsible handling of this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylindoline hydrochloride
Reactant of Route 2
4-Methylindoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.